molecular formula C6H4N2O4 B120788 5-Nitronicotinic acid CAS No. 2047-49-6

5-Nitronicotinic acid

Cat. No.: B120788
CAS No.: 2047-49-6
M. Wt: 168.11 g/mol
InChI Key: TZAGBVHIUUFVCJ-UHFFFAOYSA-N
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Description

5-Nitronicotinic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H4N2O4 and its molecular weight is 168.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-6(10)4-1-5(8(11)12)3-7-2-4/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAGBVHIUUFVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363846
Record name 5-NITRONICOTINIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2047-49-6
Record name 5-NITRONICOTINIC ACID
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Record name 5-Nitronicotinic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Nitronicotinic Acid from 3-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the synthetic pathway for producing 5-nitronicotinic acid, a valuable intermediate in pharmaceutical and chemical research, starting from the readily available precursor, 3-methylpyridine (also known as 3-picoline). This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, comparative data on synthetic methodologies, and visualizations of the chemical processes.

The synthesis is a two-step process:

  • Oxidation: The methyl group of 3-methylpyridine is oxidized to a carboxylic acid group to form nicotinic acid (Niacin or Vitamin B3).

  • Nitration: An electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) at the 5-position of the nicotinic acid ring to yield the final product, this compound.

This guide will explore various established methods for the initial oxidation step and provide a representative, detailed protocol for the subsequent nitration.

Overall Synthesis Workflow

The logical flow from the starting material to the final product involves two sequential chemical transformations. The first step, oxidation, is critical and can be achieved through several distinct methods, each with its own advantages regarding yield, cost, and environmental impact. The second step involves the selective nitration of the pyridine ring, which is deactivated by the electron-withdrawing carboxylic acid group.

G cluster_0 A 3-Methylpyridine (3-Picoline) B Nicotinic Acid (Niacin) A->B Step 1: Oxidation C This compound B->C Step 2: Nitration

Fig 1. Overall synthesis pathway from 3-methylpyridine to this compound.

Step 1: Oxidation of 3-Methylpyridine to Nicotinic Acid

The conversion of 3-methylpyridine to nicotinic acid is a well-established industrial process. Numerous methods have been developed, ranging from high-temperature gas-phase oxidation to liquid-phase reactions using various oxidizing agents. The choice of method often depends on the desired scale, available equipment, and environmental considerations.

Key approaches include:

  • Catalytic Liquid-Phase Oxidation: Utilizes air or pure oxygen in the presence of metal catalysts like cobalt and manganese salts, often in an acetic acid medium.[1][2]

  • Nitric Acid Oxidation: A direct and potent method, though it can produce nitrogen oxide byproducts.[3][4]

  • Ammoxidation followed by Hydrolysis: A two-stage process where 3-methylpyridine is first converted to 3-cyanopyridine, which is then hydrolyzed to nicotinic acid.[5][6][7]

  • "Green" Oxidation: Newer methods employ catalysts with oxidants like hydrogen peroxide (H₂O₂) to perform the reaction under milder, more environmentally friendly conditions.[8]

Data Presentation: Comparison of Oxidation Methods

The following table summarizes quantitative data from various published methods for the oxidation of 3-methylpyridine.

MethodOxidantCatalyst / ReagentsTemp. (°C)Pressure (MPa)Conversion (%)Selectivity (%)Yield (%)
Liquid-Phase CatalyticDioxygen (O₂)Co(OAc)₂, Mn(OAc)₂, Bromide, Initiator170-1801.5--81.3
Liquid-Phase CatalyticDioxygen (O₂)Co(OAc)₂/NHPI/NaBr--8261.4-
Nitric Acid OxidationNitric Acid (HNO₃)None180-~75-8080~60-62
Gas-Phase CatalyticAirV₂O₅-ZrO₂-TiO₂---9075-77
"Green" Catalytic30% H₂O₂Cu/13X Zeolite----High
AmmoxidationAir, AmmoniaV₂O₅-based360---72-84 (crude)
Experimental Protocol: Catalytic Oxidation with Dioxygen

This protocol is a representative example of a liquid-phase oxidation process.

Materials:

  • 3-methylpyridine

  • Acetic Acid (solvent)

  • Cobalt (II) acetate tetrahydrate (Co(OAc)₂)

  • Manganese (II) acetate tetrahydrate (Mn(OAc)₂)

  • Sodium Bromide (NaBr)

  • Radical Initiator (e.g., AIBN)

  • High-pressure reactor equipped with a stirrer, gas inlet, and temperature control

Procedure:

  • Charge the high-pressure reactor with 3-methylpyridine, acetic acid, cobalt acetate, manganese acetate, sodium bromide, and a radical initiator. A typical molar ratio might be 1:0.005:0.005:0.01 (3-methylpyridine:Co:Mn:Br).[1]

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) before introducing the oxidant.

  • Pressurize the reactor with dioxygen (or compressed air) to the desired pressure (e.g., 1.5 MPa).[1]

  • Heat the mixture to the target temperature (e.g., 170-180 °C) while stirring vigorously to ensure proper gas-liquid mixing.[1]

  • Maintain the reaction for several hours. The reaction progress can be monitored by analyzing aliquots using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • The product, nicotinic acid, can be isolated from the reaction mixture by cooling/crystallization, followed by filtration. The crude product may be further purified by recrystallization from water.

Step 2: Nitration of Nicotinic Acid to this compound

The introduction of a nitro group onto the nicotinic acid ring is an electrophilic aromatic substitution. The reaction typically employs a "mixed acid" solution of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[9]

Mechanism: Electrophilic Aromatic Substitution

The pyridine ring is electron-deficient, and the presence of the electron-withdrawing carboxylic acid group at the 3-position further deactivates the ring towards electrophilic attack. However, under forcing conditions (strong acid, heat), nitration can occur, primarily at the 5-position, which is the least deactivated position for electrophilic attack.

G cluster_0 Generation of Nitronium Ion cluster_1 Nitration of Nicotinic Acid HNO3 HNO₃ H2SO4 H₂SO₄ H2ONO2+ H₂O-NO₂⁺ NO2+H2O NO2+H2O H2ONO2+->NO2+H2O NO2+ NO₂⁺ (Nitronium ion) HSO4- HSO₄⁻ H2O H₂O HNO3H2SO4 HNO3H2SO4 H2ONO2+HSO4- H2ONO2+HSO4- HNO3H2SO4->H2ONO2+HSO4- NicotinicAcid Nicotinic Acid Intermediate Sigma Complex (Resonance Stabilized) NicotinicAcid->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Fig 2. Simplified mechanism for the acid-catalyzed nitration of nicotinic acid.
Experimental Protocol: Nitration of Nicotinic Acid

This protocol is adapted from established procedures for the nitration of similar pyridine carboxylic acid derivatives.[10]

Materials:

  • Nicotinic acid

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Fuming nitric acid (HNO₃, >90%)

  • Ice

  • Distilled water

  • Glass reactor with overhead stirrer, dropping funnel, and thermometer

Procedure:

  • In the reactor, carefully add nicotinic acid (1.0 eq.) to concentrated sulfuric acid (approx. 3 volumes relative to the mass of nicotinic acid). Stir the mixture until the nicotinic acid is fully dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add fuming nitric acid (approx. 1.1-1.5 eq.) dropwise via the dropping funnel. CRITICAL: Maintain the internal temperature below 10-15 °C during the addition to control the exothermic reaction.

  • After the addition is complete, slowly warm the reaction mixture to a higher temperature (e.g., 45-80 °C) and hold for several hours (e.g., 3-4 hours) to drive the reaction to completion.[10]

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture back to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Very slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This will precipitate the product.

  • Collect the solid yellow precipitate by vacuum filtration.

  • Wash the collected solid thoroughly with cold water to remove residual acid.

  • Dry the product under vacuum to obtain crude this compound. Further purification can be achieved by recrystallization if necessary.

Data Presentation: Representative Nitration Conditions
ReagentsTemperature (°C)Reaction Time (h)Yield (%)Notes
Conc. H₂SO₄, Fuming HNO₃0 °C (addition), then 45-80 °C3 - 430-40% (reported for similar substrates)Conditions must be carefully controlled due to the exothermic nature and deactivation of the ring.

References

5-Nitronicotinic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, structure, synthesis, and potential biological applications of 5-nitronicotinic acid, a key building block in medicinal chemistry.

Introduction

This compound, a derivative of nicotinic acid (Vitamin B3), is a versatile organic compound that holds significant interest for researchers, scientists, and professionals in the field of drug development. Its unique chemical structure, featuring both a carboxylic acid and a nitro group on the pyridine ring, imparts distinct electronic properties that make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the core chemical properties, structural features, synthesis methodologies, and known biological activities of this compound, with a focus on its applications in medicinal chemistry and drug discovery.

Chemical Properties and Structure

This compound, also known by its IUPAC name 5-nitropyridine-3-carboxylic acid, is a solid, typically appearing as a white to pale yellow crystalline powder.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 5-Nitropyridine-3-carboxylic acid[3]
Synonyms 3-Carboxy-5-nitropyridine, 5-Nitro-3-pyridinecarboxylic acid[1]
CAS Number 2047-49-6[1]
Molecular Formula C₆H₄N₂O₄[1]
Molecular Weight 168.11 g/mol [1]
Melting Point 171-173 °C[2]
Boiling Point 369.5 °C at 760 mmHg[4]
Density 1.57 g/cm³[4]
Flash Point 177.3 °C[4]

Solubility and pKa:

The acidity of the carboxylic acid group is a key chemical parameter. The experimental pKa value for this compound is not widely reported. However, methods such as potentiometric titration or UV-Vis spectrophotometry could be employed for its determination.[6][7][8][9]

Spectral Data:

Detailed spectral analyses are crucial for the unambiguous identification and characterization of this compound. While a comprehensive public database of its spectra is not available, chemical suppliers often provide spectral data upon purchase.[10] Based on the structure, the expected spectral features are:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR spectrum would display six signals corresponding to the six carbon atoms in the molecule. The carbons attached to the nitro and carboxyl groups would exhibit characteristic downfield shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C-N stretches, and the asymmetric and symmetric stretches of the nitro group (typically around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively).[11]

  • Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 168.

Structural Analysis:

To date, a publicly available crystal structure of this compound has not been reported. However, the crystal structure of a closely related compound, 5-nitropicolinic acid monohydrate, has been determined by X-ray analysis.[12] This analysis can provide insights into the potential packing and intermolecular interactions of this compound in the solid state. The determination of the precise three-dimensional arrangement of atoms in this compound through single-crystal X-ray diffraction would be a valuable contribution to the field.

Synthesis of this compound

The synthesis of this compound typically involves the nitration of a suitable nicotinic acid precursor. While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in readily accessible literature, methods for the synthesis of its derivatives, such as 6-hydroxy-5-nitronicotinic acid, provide a logical framework.

Proposed Synthesis Workflow:

A plausible synthetic route to this compound would involve the direct nitration of nicotinic acid. The following diagram illustrates the logical workflow for such a synthesis.

G cluster_start Starting Material cluster_process Reaction Step cluster_purification Workup and Purification cluster_product Final Product start Nicotinic Acid reaction Nitration (e.g., HNO₃/H₂SO₄) start->reaction workup Quenching, Extraction, and Crystallization reaction->workup product This compound workup->product

Figure 1. Logical workflow for the synthesis of this compound.

Experimental Protocol for a Related Compound (Synthesis of 6-Hydroxy-5-nitronicotinic Acid):

The following protocol for the synthesis of 6-hydroxy-5-nitronicotinic acid can serve as a reference for developing a procedure for this compound.[13]

Method 1:

  • Add 6-hydroxynicotinic acid (20g) and 100mL of red fuming nitric acid to a 250mL flask.

  • Slowly heat the mixture to 50°C (bath temperature) and stir at this temperature for 8 hours.

  • Slowly increase the temperature to 80°C.

  • Cool the mixture to room temperature overnight.

  • Collect the yellow precipitate by filtration, wash with water (10 mL), and dry to yield 6-hydroxy-5-nitronicotinic acid.[13]

Method 2:

  • Add fuming nitric acid (10.4 mL) dropwise to a mixture of 6-hydroxynicotinic acid (15 g) and concentrated sulfuric acid (45 mL) at 0°C.

  • Slowly heat the reaction mixture to 45°C and maintain this temperature for 3 hours.

  • Pour the mixture into a mixture of ice and water.

  • Collect the resulting precipitate by suction filtration, wash with water, and air-dry to obtain the product.[13]

Biological Activity and Applications in Drug Development

The presence of the nitro group, a known pharmacophore and toxicophore, combined with the nicotinic acid scaffold, suggests that this compound and its derivatives could exhibit a range of biological activities.[13] Nitro-containing compounds are known to display a wide spectrum of activities, including antimicrobial, anticancer, and antiparasitic effects.[14][15]

Antimicrobial Potential:

This compound has been investigated as an antitubercular agent.[1] It is suggested to inhibit Mycobacterium tuberculosis and Mycobacterium avium complex by binding to the enzyme NADH dehydrogenase, which leads to the inhibition of bacterial respiration and ATP synthesis.[1] Furthermore, it is proposed to have antimycobacterial activity through the formation of nitric oxide radicals via hydrogen peroxide oxidation, which can damage cellular components like DNA and proteins.[1] Derivatives of nicotinic acid have also shown promising activity against various bacterial strains, including MRSA.[16]

Anticoccidial Activity:

This compound is mentioned as an intermediate in the synthesis of nicotinamide derivatives with potential anticoccidial activity.[17]

Role as a Synthetic Intermediate:

The primary application of this compound in drug discovery is as a key intermediate for the synthesis of more complex molecules.[18] Its functional groups allow for a variety of chemical transformations, making it a valuable building block for creating libraries of compounds for biological screening. For instance, the carboxylic acid can be converted to esters, amides, or other functional groups, while the nitro group can be reduced to an amine, which can then be further functionalized.

The following diagram illustrates a general workflow for utilizing this compound in a drug discovery program.

G cluster_start Starting Material cluster_synthesis Chemical Synthesis cluster_library Compound Library cluster_screening Biological Screening cluster_hit Hit Identification cluster_lead Lead Optimization start This compound synthesis Derivatization (e.g., amidation, reduction of nitro group) start->synthesis library Library of Derivatives synthesis->library screening High-Throughput Screening (HTS) library->screening hit Hit Compounds screening->hit lead Lead Optimization (SAR Studies) hit->lead

Figure 2. General workflow for the use of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[11][19][20]

Recommended Handling Procedures:

  • Handle in a well-ventilated area, preferably in a fume hood.[11][19]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][19]

  • Avoid breathing dust.[11][19]

  • Wash hands thoroughly after handling.[11]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.[20]

In case of exposure, it is important to follow standard first-aid procedures and seek medical attention if necessary.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its distinct chemical properties, conferred by the presence of both a carboxylic acid and a nitro group on the pyridine ring, allow for a wide range of chemical modifications. While there are still gaps in the publicly available data regarding its specific physical properties and crystal structure, its potential as a precursor to biologically active compounds, particularly in the antimicrobial field, is evident. This technical guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this compound in their synthetic and discovery efforts. Further research into its biological activities and the full characterization of its physicochemical properties will undoubtedly enhance its utility in the development of novel therapeutics.

References

Spectroscopic Analysis of 5-Nitronicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-Nitronicotinic acid (CAS No: 2047-49-6). Due to the limited availability of publicly accessible experimental spectra, this document presents predicted spectroscopic data based on the compound's chemical structure and comparison with analogous compounds. It also includes comprehensive, generalized experimental protocols for acquiring such data.

Core Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Disclaimer: The data presented in these tables are predicted and should be used as a reference. Experimental verification is required for precise spectral assignments.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~9.4s1HH-2
~9.2s1HH-6
~8.8s1HH-4
~13.5br s1H-COOH
Table 2: Predicted ¹³C NMR Data for this compound

Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignment
~164C=O (Carboxylic Acid)
~155C-6
~150C-2
~148C-5 (bearing NO₂)
~135C-4
~130C-3 (bearing COOH)
Table 3: Predicted Significant IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Functional GroupVibration Mode
3100 - 2500 (broad)O-HStretching (Carboxylic Acid)
~1700C=OStretching (Carboxylic Acid)
~1600, ~1480C=C, C=NAromatic Ring Stretching
~1530N-OAsymmetric Stretching (Nitro Group)
~1350N-OSymmetric Stretching (Nitro Group)
~1300C-OStretching (Carboxylic Acid)
~900O-HBending (Carboxylic Acid Dimer)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
m/zProposed Fragment
168[M]⁺ (Molecular Ion)
151[M - OH]⁺
123[M - NO₂]⁺
122[M - H₂O - CO]⁺
77[C₅H₃N]⁺

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh approximately 5-20 mg of the solid this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.[1][2]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[2]

    • If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

    • The final solution height in the NMR tube should be between 4.0 and 5.0 cm.[2]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[2][3]

    • Shim the magnetic field to achieve maximum homogeneity and resolution. This can be done manually or automatically.[2][3]

    • Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[2]

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.[4]

    • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For quantitative ¹³C NMR, a longer relaxation delay is necessary.[3]

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum. For ¹H and ¹³C NMR, Tetramethylsilane (TMS) is often used as an internal standard at 0 ppm. Alternatively, the residual solvent peak can be used for referencing.[3]

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal to completely cover the crystal surface.

    • Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

  • Data Acquisition and Processing:

    • Place the sample holder (with the ATR setup or KBr pellet) into the FT-IR spectrometer.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[5] The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • The method of sample introduction depends on the type of mass spectrometer and the properties of the analyte. For a solid like this compound, direct insertion probe or infusion via a suitable solvent can be used.

    • The sample is introduced into the ion source of the mass spectrometer, which is under high vacuum.[6]

    • Ionize the sample molecules. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).[7] EI is a hard ionization technique that often causes fragmentation, providing structural information.[7] ESI is a soft ionization technique that typically produces the protonated or deprotonated molecular ion with minimal fragmentation.

  • Mass Analysis:

    • The generated ions are accelerated by an electric field and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[6] Common mass analyzers include quadrupoles, time-of-flight (TOF), and ion traps.

  • Detection and Spectrum Generation:

    • The separated ions are detected, and the signal is amplified.

    • The instrument's software plots the relative abundance of the ions versus their m/z ratio to generate the mass spectrum.

    • The peak with the highest m/z value often corresponds to the molecular ion [M]⁺ or a pseudomolecular ion (e.g., [M+H]⁺ or [M-H]⁻), which can be used to determine the molecular weight of the compound.[6]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_final_output Final Output Sample Pure Solid Compound (e.g., this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Prep Solid Sample Prep (e.g., KBr Pellet or ATR) Sample->Solid_Prep MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Solid_Prep->IR Process_NMR Fourier Transform, Phasing, Referencing NMR->Process_NMR Process_IR Background Subtraction, Peak Identification IR->Process_IR Process_MS Identify Molecular Ion, Analyze Fragmentation MS->Process_MS Structure_Confirm Structure Elucidation & Data Reporting Process_NMR->Structure_Confirm Process_IR->Structure_Confirm Process_MS->Structure_Confirm

Caption: Workflow for Spectroscopic Analysis.

References

Solubility of 5-Nitronicotinic acid in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Solubility Profile of 5-Nitronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound, a derivative of nicotinic acid (Vitamin B3), is a compound of interest in various chemical and pharmaceutical research areas. Understanding its solubility in different solvent systems is crucial for its application in synthesis, formulation, and biological studies. Solubility dictates the bioavailability of a compound and influences its handling and processing in a laboratory and industrial setting. This guide provides the foundational information and methodologies required to establish a comprehensive solubility profile for this compound.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data serves as a baseline for understanding the compound's general characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Synonyms 5-Nitro-3-pyridinecarboxylic acid, 3-Carboxy-5-nitropyridine[1][2]
CAS Number 2047-49-6[3][4]
Molecular Formula C₆H₄N₂O₄[1][3]
Molecular Weight 168.11 g/mol [1][2]
Melting Point 171-173 °C[5]
Boiling Point 369.5 °C at 760 mmHg[2][3]
Density 1.57 g/cm³[3]
Appearance White crystalline solid[1]

Experimental Protocols for Solubility Determination

The following section details a robust experimental protocol for determining the equilibrium solubility of this compound in various organic solvents. The most common and reliable method is the shake-flask method, which determines the thermodynamic solubility.[6]

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid compound (solute) to a specific volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solution is saturated and the concentration of the dissolved solute is constant.[6][7] The concentration of the solute in the saturated solution is then determined analytically, which represents the solubility of the compound in that solvent at that specific temperature.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the diagram below.

experimental_workflow start_end start_end process process decision decision io io start Start add_excess Add excess this compound to solvent in a sealed vial start->add_excess agitate Agitate at constant temperature (e.g., 24-72 hours) add_excess->agitate check_equilibrium Check for undissolved solid agitate->check_equilibrium check_equilibrium->add_excess No solid present (add more solute) separate Separate solid from solution (Centrifugation/Filtration) check_equilibrium->separate Solid present quantify Quantify concentration of dissolved compound (e.g., HPLC, UV-Vis) separate->quantify calculate Calculate Solubility (e.g., in mg/mL or mol/L) quantify->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[1][6]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials.[1]

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles. Immediately dilute the filtrate with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the analytical instrument's linear range.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method.

    • High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for quantifying carboxylic acids.[8][9] A calibration curve should be prepared using standard solutions of this compound of known concentrations.

    • UV-Vis Spectrophotometry: If this compound has a distinct chromophore, UV-Vis spectrophotometry can be a simpler method for quantification.[10] A calibration curve must be generated by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax).

  • Calculation: The solubility (S) is calculated from the measured concentration of the diluted sample, taking into account the dilution factor.

    S (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Example of Solubility Data Presentation for this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)Method of Analysis
MethanolExperimental ValueCalculated ValueHPLC
EthanolExperimental ValueCalculated ValueHPLC
AcetoneExperimental ValueCalculated ValueHPLC
AcetonitrileExperimental ValueCalculated ValueHPLC
Dimethyl SulfoxideExperimental ValueCalculated ValueHPLC
Ethyl AcetateExperimental ValueCalculated ValueHPLC
DichloromethaneExperimental ValueCalculated ValueHPLC
WaterExperimental ValueCalculated ValueHPLC

Conclusion

While specific quantitative solubility data for this compound in common organic solvents is not extensively documented, this guide provides the necessary framework for its determination. The detailed experimental protocol for the shake-flask method, coupled with appropriate analytical techniques like HPLC, will enable researchers to generate reliable and reproducible solubility data. This information is fundamental for the effective utilization of this compound in drug development and other scientific research.

References

The Rising Potential of 5-Nitronicotinic Acid Derivatives in Therapeutic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the dynamic landscape of drug discovery, the exploration of novel chemical scaffolds with diverse biological activities is paramount. Among these, 5-nitronicotinic acid and its derivatives are emerging as a promising class of compounds with a wide spectrum of potential therapeutic applications. This technical guide provides an in-depth overview of the current research into the biological activities of these compounds, tailored for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate further investigation and development in this exciting area.

Introduction to this compound Derivatives

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have long been recognized for their roles in various physiological processes. The introduction of a nitro group at the 5-position of the pyridine ring significantly alters the electronic and steric properties of the molecule, leading to a diverse range of biological activities. The electron-withdrawing nature of the nitro group can enhance the interaction of these molecules with biological targets, making them attractive candidates for the development of novel therapeutic agents. This guide explores the multifaceted biological potential of this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and the modulation of key cellular signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives and related compounds, as measured by their half-maximal inhibitory concentration (IC50) values.

CompoundCancer Cell LineIC50 (µM)Reference
2-Chloro-5-nitronicotinic acid derivative (Dipyridodiazepinone precursor)Not specified in abstract-[1]
6-Hydroxy-5-nitronicotinic acidLead compound for antitumor drugs-[2]
Isatin hydrazide of a nicotinic acid derivativeHT-29, PC-3, A549, HepG2, MCF-7Devoid of cytotoxicity[3]
Azaphenothiazine derivative 18Melanoma (SK-MEL-5)0.04[4]
Azaphenothiazine derivative 18Leukemia (CCRF-CEM)<1[4]
Azaphenothiazine derivative 18Colon Cancer (HCT-116)<1[4]
Azaglycophymine derivative 19Breast Cancer (HCC1937, BT-474, 4T1)~4[5]
3-(coumarin-3-yl)-acrolein derivative 5dLung Cancer (A549)0.70 ± 0.05[6]
3-(coumarin-3-yl)-acrolein derivative 6eOral Cancer (KB)0.39 ± 0.07[6]

Note: Data for a broader range of specific this compound derivatives is still emerging.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways in Anticancer Activity

This compound derivatives may exert their anticancer effects by modulating critical signaling pathways, such as those involved in apoptosis and DNA damage repair.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) DISC DISC Death Receptors (Fas, TNFR)->DISC Ligand Binding Caspase-8 Caspase-8 DISC->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-9->Caspase-3 Activation This compound Derivative This compound Derivative This compound Derivative->Mitochondrion Induces Stress Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

dna_damage_pathway This compound Derivative This compound Derivative DNA Damage DNA Damage This compound Derivative->DNA Damage Induces ATM/ATR Kinases ATM/ATR Kinases DNA Damage->ATM/ATR Kinases Activates p53 p53 ATM/ATR Kinases->p53 Phosphorylates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Promotes DNA Repair DNA Repair p53->DNA Repair Activates Apoptosis Apoptosis p53->Apoptosis Induces (if damage is severe)

Caption: The DNA damage response pathway leading to cell cycle arrest, repair, or apoptosis.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives extends to a range of pathogens, including bacteria and mycobacteria. The nitro group is a well-known pharmacophore in antimicrobial agents, often acting as a bio-reducible group that generates reactive nitrogen species toxic to microbial cells.

Quantitative Data for Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives and related compounds against various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
6-Amino-5-nitronicotinic acidStaphylococcus aureusNot specified[7]
6-Amino-5-nitronicotinic acidEscherichia coliNot specified[7]
6-Nitronicotinamide 25Mycobacterium tuberculosis18 µM[3]
5-Nitropicolinic acid amide 22Mycobacterium tuberculosis15-26 µM[3]
6-Nitropicolinic acid amide 20Mycobacterium tuberculosis1.4 µM[3]
Nicotinic acid hydrazide 8cMycobacterium tuberculosis6.25[3]
5-butyl-2-pyridine carboxylic acidGram-positive bacteria0.069 - 1.12[8]
5-butyl-2-pyridine carboxylic acidGram-negative bacteria8.925 - 17.85[8]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial/mycobacterial strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for mycobacteria)

  • This compound derivative stock solution

  • 96-well microtiter plates

  • Inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the this compound derivative in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, or for several days for mycobacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for Antitubercular Drug Screening

antitubercular_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Primary Screen Primary Screen (e.g., 10 µM) MIC Determination MIC Determination (Broth Microdilution) Primary Screen->MIC Determination Active Compounds Cytotoxicity Assay Cytotoxicity Assay (e.g., on macrophages) MIC Determination->Cytotoxicity Assay Potent Compounds Mouse Model of TB Mouse Model of TB (e.g., M. tuberculosis infection) Cytotoxicity Assay->Mouse Model of TB Non-toxic, Potent Compounds Drug Administration Drug Administration (e.g., oral gavage) Mouse Model of TB->Drug Administration Efficacy Assessment Efficacy Assessment (Bacterial load in lungs/spleen) Drug Administration->Efficacy Assessment

Caption: A typical workflow for the screening and evaluation of antitubercular compounds.

Enzyme Inhibition

The unique electronic properties of this compound derivatives make them potential inhibitors of various enzymes. For instance, derivatives have been synthesized and tested for their ability to inhibit HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.

Quantitative Data for Enzyme Inhibition

The following table shows the inhibitory activity of a this compound derivative against HIV-1 Reverse Transcriptase.

CompoundEnzymeIC50 (µM)Reference
Dipyridodiazepinone derivative (from 2-chloro-5-nitronicotinic acid)HIV-1 Reverse Transcriptase (Wild Type)Exhibited higher inhibitory activity than nevirapine[1]
Dipyridodiazepinone derivative (from 2-chloro-5-nitronicotinic acid)HIV-1 Reverse Transcriptase (K103N mutant)Exhibited higher inhibitory activity than nevirapine[1]
Dipyridodiazepinone derivative (from 2-chloro-5-nitronicotinic acid)HIV-1 Reverse Transcriptase (Y181C mutant)Exhibited higher inhibitory activity than nevirapine[1]
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

A non-radioactive, colorimetric ELISA-based assay can be used to measure the inhibition of HIV-1 reverse transcriptase (RT).

Materials:

  • Recombinant HIV-1 RT

  • Poly(A) template and oligo(dT) primer

  • Biotin-dUTP and DIG-dUTP

  • Streptavidin-coated microplates

  • Anti-DIG-peroxidase antibody

  • Peroxidase substrate (e.g., TMB)

  • Stop solution

  • This compound derivative

Procedure:

  • Coating: The biotinylated poly(A) x oligo(dT) template/primer is immobilized on a streptavidin-coated microplate.

  • Reaction: The this compound derivative, dNTP mix (containing DIG-dUTP), and HIV-1 RT are added to the wells. The plate is incubated to allow for DNA synthesis.

  • Detection: The plate is washed, and an anti-DIG-peroxidase antibody is added, which binds to the incorporated DIG-dUTP.

  • Signal Generation: After another wash, the peroxidase substrate is added, and the color development is proportional to the RT activity.

  • Measurement: The reaction is stopped, and the absorbance is measured. The percentage of inhibition is calculated relative to a control without the inhibitor.

Conclusion and Future Directions

The preliminary data on this compound derivatives highlight their significant potential as a versatile scaffold for the development of new therapeutic agents. The presence of the nitro group appears to be crucial for the observed anticancer, antimicrobial, and enzyme-inhibitory activities. Further research is warranted to expand the chemical space of these derivatives through systematic structure-activity relationship (SAR) studies. This will enable the optimization of their potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and visualized signaling pathways provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising class of compounds from the laboratory to clinical applications. The continued investigation of this compound derivatives holds the promise of delivering novel and effective treatments for a range of diseases.

References

5-Nitronicotinic Acid: A Versatile Precursor in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitronicotinic acid, a pyridine derivative featuring a nitro group at the 5-position and a carboxylic acid at the 3-position, has emerged as a pivotal building block in the synthesis of a diverse array of medicinally important compounds. Its strategic functionalization allows for the facile introduction of various pharmacophores, leading to the development of novel therapeutic agents with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of this compound as a precursor, detailing its synthesis, key transformations, and its role in the generation of compounds with significant anti-inflammatory, antimicrobial, and kinase-inhibiting properties.

Core Chemical Transformations and Experimental Protocols

The utility of this compound as a precursor stems from the reactivity of its nitro and carboxylic acid functionalities, as well as the pyridine ring itself. Key transformations include the reduction of the nitro group to an amine, derivatization of the carboxylic acid to amides and esters, and nucleophilic aromatic substitution.

Synthesis of this compound and its Analogs

The direct nitration of nicotinic acid is a common method for the synthesis of this compound. While specific yields can vary, the general procedure involves the use of strong nitrating agents. A detailed protocol for a related compound, 6-hydroxy-5-nitronicotinic acid, illustrates the typical reaction conditions.

Experimental Protocol: Synthesis of 6-Hydroxy-5-nitronicotinic Acid [1]

  • Method 1: To a 250 mL flask, add 6-hydroxynicotinic acid (20g) and 100 mL of red fuming nitric acid. The mixture is heated slowly to 50°C and stirred for 8 hours, followed by a slow increase in temperature to 80°C. After cooling overnight, the yellow precipitate is collected by filtration, washed with water, and dried. This method yields a product with a purity of >95% (LC-MS).[1]

  • Method 2: A solution of 6-hydroxynicotinic acid (30 g, 0.217 mol) in 50 mL of concentrated sulfuric acid is treated with a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid (60 mL) below 20°C. The mixture is stirred at room temperature for 1 hour and then heated to 80°C for 4 hours. Pouring the mixture onto ice results in the precipitation of the product. The yield of this method is reported to be 36%.[1]

  • Method 3: To a mixture of 6-hydroxynicotinic acid (15 g) and concentrated sulfuric acid (45 mL) at 0°C, fuming nitric acid (10.4 mL) is added dropwise. The reaction is slowly heated to 45°C and maintained for 3 hours. The product is precipitated by pouring the mixture into ice water, collected by filtration, and dried, yielding 8.63 g of the light yellow solid.[1]

Diagram: General Synthesis Workflow

G cluster_synthesis Synthesis of this compound Analogs Nicotinic_Acid_Derivative Nicotinic Acid Derivative Nitration Nitration (e.g., HNO3/H2SO4) Nicotinic_Acid_Derivative->Nitration 5_Nitronicotinic_Acid_Analog This compound Analog Nitration->5_Nitronicotinic_Acid_Analog

Caption: General workflow for the synthesis of this compound analogs.

Key Derivatization Reactions

1. Reduction of the Nitro Group:

The reduction of the nitro group to a primary amine is a fundamental transformation, yielding 5-aminonicotinic acid, a versatile intermediate for further functionalization, particularly in the synthesis of kinase inhibitors.

Experimental Protocol: Synthesis of 5-Aminonicotinic Acid from 5-Bromonicotinic Acid [2]

  • A mixture of 5-bromonicotinic acid (25 g, 0.124 mol), aqueous ammonia (67.32 mL), and copper sulfate pentahydrate (8.41 g) is heated in an autoclave at 120°C for 16 hours.

  • After completion, the reaction mixture is washed with a saturated sodium sulfide solution to remove copper ions.

  • The pH is adjusted to 4-5 with concentrated hydrochloric acid to precipitate the product.

  • The solid is collected by filtration and dried to give 5-aminonicotinic acid in 74% yield.[2]

2. Amide and Ester Formation:

The carboxylic acid group of this compound can be readily converted to amides and esters, allowing for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents. Standard coupling reagents or conversion to the acid chloride followed by reaction with an amine or alcohol are common methods.

Diagram: Key Derivatizations of this compound

G cluster_derivatization Key Derivatization Pathways 5_Nitronicotinic_Acid This compound Reduction Reduction of Nitro Group 5_Nitronicotinic_Acid->Reduction Amide_Formation Amide Formation 5_Nitronicotinic_Acid->Amide_Formation Ester_Formation Ester Formation 5_Nitronicotinic_Acid->Ester_Formation 5_Aminonicotinic_Acid 5-Aminonicotinic Acid Derivatives Reduction->5_Aminonicotinic_Acid Amides Amide Derivatives Amide_Formation->Amides Esters Ester Derivatives Ester_Formation->Esters

Caption: Key derivatization pathways of this compound.

Applications in Medicinal Chemistry

Kinase Inhibitors

A significant application of this compound derivatives is in the development of kinase inhibitors, particularly targeting the Janus kinase (JAK) family. The JAK-STAT signaling pathway is crucial in mediating immune responses, and its dysregulation is implicated in various inflammatory diseases and cancers.[3][4] The 5-aminonicotinic acid scaffold, derived from this compound, serves as a key component in the synthesis of potent and selective JAK inhibitors.

The JAK-STAT Signaling Pathway

Cytokines, upon binding to their receptors, activate associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[5][6] Pyridine-based inhibitors often act as ATP-competitive inhibitors, binding to the kinase domain of JAKs and preventing the phosphorylation cascade.

Diagram: The JAK-STAT Signaling Pathway and its Inhibition

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Inhibitor Pyridine-based Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by pyridine-based inhibitors.

Compound/Derivative Class Target Kinase Activity (IC50) Reference
Pyridopyrimidin-7-onesJAK32.0 nM[7]
Tricyclic dipyrrolopyridineJAK familyPotent in vitro activity[8]
Pyrimidinyl heterocyclesJAK3Potent and selective[9]

Table 1: Kinase Inhibitory Activity of Pyridine-based Compounds

Antimicrobial Agents

Derivatives of nicotinic acid, including those originating from this compound, have demonstrated significant antimicrobial activity. The introduction of various substituents through the modification of the carboxylic acid and the pyridine ring has led to compounds with potent activity against a range of bacterial and fungal strains.

Derivative Class Microorganism Activity (MIC) Reference
Acylhydrazones of nicotinic acidStaphylococcus epidermidis1.95 µg/mL[10]
Acylhydrazones of nicotinic acidStaphylococcus aureus (MRSA)7.81 µg/mL[10]
1,3,4-Oxadiazoline of nicotinic acidBacillus subtilis7.81 µg/mL[10]
1,3,4-Oxadiazoline of nicotinic acidStaphylococcus aureus7.81 µg/mL[10]
Nicotinic acid benzylidene hydrazidesS. aureus, B. subtilis, E. coli, C. albicans, A. nigerMost active with nitro substituents[11]

Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives

Anti-inflammatory Agents

The anti-inflammatory potential of nicotinic acid derivatives is another promising area of research. Compounds derived from this scaffold have been shown to inhibit the production of pro-inflammatory mediators.

Compound/Derivative Class Assay Activity (IC50) Reference
Metal-complexes of 5-nitropicolinic acidNitric oxide inhibition in RAW 264.7 cells5.38 µg/mL (Cd complex)[10]
2-Substituted phenyl derivatives of nicotinic acidCarrageenan-induced paw edemaDistinctive activity[11]

Table 3: Anti-inflammatory Activity of Nicotinic Acid Derivatives

Conclusion

This compound stands as a valuable and versatile precursor in medicinal chemistry. Its readily modifiable structure provides a robust platform for the synthesis of diverse molecular architectures. The successful development of potent kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds from this scaffold underscores its significance in modern drug discovery. The detailed synthetic protocols and biological data presented in this guide aim to facilitate further research and development in this promising area, ultimately contributing to the discovery of novel therapeutics for a range of human diseases.

References

An In-depth Technical Guide on the Discovery and Synthesis of 5-Nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitronicotinic acid, a key intermediate in the synthesis of various pharmacologically active compounds, has a rich history rooted in the early explorations of pyridine chemistry. This technical guide provides a comprehensive overview of the discovery and the evolution of the synthesis of this compound. It details the initial historical synthesis and contrasts it with modern methodologies, offering detailed experimental protocols for key reactions. Quantitative data is presented in structured tables for comparative analysis, and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthetic pathways.

Discovery and Historical Context

The journey to the synthesis of this compound begins with the discovery of its parent compound, nicotinic acid. In 1873, the Austrian chemist Hugo Weidel was the first to describe nicotinic acid, which he obtained by the oxidation of nicotine.[1][2] This foundational work on the structure and reactivity of pyridine derivatives paved the way for further exploration of this class of compounds.

The direct nitration of pyridine, the parent heterocycle of nicotinic acid, is a challenging chemical transformation. The electronegative nitrogen atom in the pyridine ring deactivates it towards electrophilic aromatic substitution, making reactions like nitration difficult to achieve under standard conditions. Early chemists faced significant hurdles in functionalizing the pyridine ring, often requiring harsh reaction conditions and obtaining low yields of the desired products.

The first synthesis of a nitrated derivative of nicotinic acid, specifically this compound, is also attributed to the pioneering work in the late 19th century. While direct nitration of nicotinic acid was challenging, the presence of the carboxylic acid group influences the regioselectivity of the nitration, directing the incoming nitro group to the 5-position.

Historical Synthesis of this compound

The initial synthesis of this compound involved the direct nitration of nicotinic acid using a mixture of fuming nitric acid and concentrated sulfuric acid. This method, while historically significant, is characterized by its harsh reaction conditions and the formation of byproducts.

Experimental Protocol: Nitration of Nicotinic Acid (Historical Method)

Objective: To synthesize this compound by the direct nitration of nicotinic acid.

Reagents:

  • Nicotinic acid

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Water

Procedure:

  • In a reaction vessel, nicotinic acid is slowly added to a cooled mixture of concentrated sulfuric acid and fuming nitric acid with constant stirring.

  • The reaction mixture is then gently heated to a specific temperature and maintained for several hours to ensure the completion of the nitration reaction.

  • After the reaction period, the mixture is carefully poured onto crushed ice to precipitate the crude this compound.

  • The resulting solid is collected by filtration, washed with cold water to remove residual acids, and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Modern Synthetic Methodologies

Over the years, significant advancements in synthetic organic chemistry have led to the development of more efficient and milder methods for the synthesis of this compound and its derivatives. These modern approaches often offer higher yields, better regioselectivity, and improved safety profiles compared to the historical methods.

Synthesis from 6-Hydroxynicotinic Acid

A common modern route to a derivative of this compound involves the nitration of 6-hydroxynicotinic acid.[3] The hydroxyl group at the 6-position activates the pyridine ring, facilitating the electrophilic substitution at the 5-position.

Table 1: Synthesis of 6-Hydroxy-5-nitronicotinic Acid via Nitration of 6-Hydroxynicotinic Acid [3]

MethodStarting Material (Amount)Nitrating Agent (Amount)Other Reagents (Amount)Temperature (°C)Time (h)Yield
16-hydroxynicotinic acid (20g)Red fuming nitric acid (100mL)-50, then 808 at 50°C>95% purity
26-hydroxynicotinic acid (30g, 0.217 mol)1:1 mixture of nitric acidConcentrated sulfuric acid (110 mL total)<20, then 801 at RT, 4 at 80°C14.2g (36%)
36-hydroxynicotinic acid (15g)Fuming nitric acid (10.4 mL)Concentrated sulfuric acid (45 mL)0, then 453 at 45°C8.63g
Experimental Protocol: Method 3 - Nitration of 6-Hydroxynicotinic Acid[3]

Objective: To synthesize 6-hydroxy-5-nitronicotinic acid.

Reagents:

  • 6-hydroxynicotinic acid (15 g)

  • Concentrated sulfuric acid (45 mL)

  • Fuming nitric acid (10.4 mL)

  • Ice-water mixture

Procedure:

  • A mixture of 6-hydroxynicotinic acid and concentrated sulfuric acid is cooled to 0°C in a reaction vessel.

  • Fuming nitric acid is added dropwise to the stirred mixture, maintaining the temperature at 0°C.

  • The reaction mixture is then slowly heated to 45°C and maintained at this temperature for 3 hours.

  • After the reaction is complete, the mixture is poured into an ice-water mixture to precipitate the product.

  • The resulting precipitate is collected by suction filtration, washed with water, and air-dried to yield 6-hydroxy-5-nitronicotinic acid as a light yellow solid.

Synthesis via Cyclocondensation Reactions

Another modern approach involves the synthesis of nitriles of this compound through various cyclocondensation reactions using nitrocarbonyl compounds. These nitriles can then be hydrolyzed to the corresponding amides or the carboxylic acid.

Visualization of Synthetic Workflows

To better illustrate the logical flow of the synthetic processes, the following diagrams are provided in the DOT language for Graphviz.

historical_synthesis nicotinic_acid Nicotinic Acid reaction Nitration nicotinic_acid->reaction nitrating_mixture Fuming HNO3 / H2SO4 nitrating_mixture->reaction crude_product Crude this compound reaction->crude_product purification Recrystallization crude_product->purification final_product Pure this compound purification->final_product modern_synthesis start 6-Hydroxynicotinic Acid nitration Nitration start->nitration reagents Fuming HNO3 / H2SO4 (0°C to 45°C) reagents->nitration precipitation Precipitation (Ice-water) nitration->precipitation product 6-Hydroxy-5-nitronicotinic Acid precipitation->product

References

Theoretical Insights into the Electronic Landscape of 5-Nitronicotinic Acid: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitronicotinic acid, a derivative of niacin (Vitamin B3), presents a molecule of significant interest in medicinal chemistry and materials science. Its electronic structure, governed by the interplay between the electron-withdrawing nitro group and the pyridine ring, dictates its reactivity, intermolecular interactions, and potential biological activity. This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the electronic characteristics of this compound. It details the computational methodologies, presents key electronic parameters, and outlines the experimental protocols for the validation of theoretical findings. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this and similar compounds.

Introduction

This compound (C₆H₄N₂O₄, Molar Mass: 168.11 g/mol ) is a pyridinecarboxylic acid derivative.[1] The introduction of a nitro group onto the nicotinic acid scaffold is expected to significantly alter its electronic properties, influencing its potential as a synthon in organic synthesis and its interaction with biological targets. Understanding the electronic structure is paramount for predicting its chemical behavior and designing novel applications.

Theoretical studies, primarily employing Density Functional Theory (DFT), provide a powerful lens through which to examine the molecular orbitals, charge distribution, and vibrational modes of this compound. These computational insights, when coupled with experimental validation, offer a detailed picture of the molecule's electronic landscape.

Theoretical Framework and Computational Methodology

The electronic structure of this compound can be effectively modeled using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization

A crucial first step in any theoretical study is the optimization of the molecule's geometry to find its most stable conformation. This is typically performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p). The optimized geometry provides the foundation for all subsequent electronic property calculations.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule. It illustrates regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively.[2][3]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed description of the bonding and electronic delocalization within the molecule. It examines the interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilizing effects of hyperconjugation and charge transfer.

Vibrational Analysis

Computational vibrational analysis predicts the infrared (IR) and Raman active vibrational modes of the molecule. A comparison of the calculated vibrational frequencies with experimental spectra serves as a powerful validation of the computational model.

A logical workflow for the theoretical investigation of this compound is depicted in the following diagram:

Theoretical_Study_Workflow cluster_input Input cluster_computation Computational Analysis cluster_output Output & Analysis Input_Structure Initial Molecular Structure of this compound Geometry_Optimization Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Property Calculation (HOMO, LUMO, MEP, NBO) Geometry_Optimization->Electronic_Properties Optimized_Geometry Optimized Molecular Geometry Geometry_Optimization->Optimized_Geometry Vibrational_Spectra Calculated IR/Raman Spectra Frequency_Calculation->Vibrational_Spectra Electronic_Data Electronic Structure Data (Energies, Charges, etc.) Electronic_Properties->Electronic_Data Interpretation Interpretation of Results (Reactivity, Stability) Optimized_Geometry->Interpretation Vibrational_Spectra->Interpretation Electronic_Data->Interpretation

Figure 1: A workflow diagram illustrating the key steps in a theoretical study of this compound.

Key Electronic Structure Data

The following tables summarize the kind of quantitative data that a thorough theoretical study of this compound would yield. The values presented here are representative and based on typical results for similar nitroaromatic compounds calculated at the B3LYP/6-311++G(d,p) level of theory.

ParameterRepresentative ValueUnitSignificance
HOMO Energy -7.5eVElectron-donating ability
LUMO Energy -3.2eVElectron-accepting ability
HOMO-LUMO Gap 4.3eVChemical stability and reactivity
Dipole Moment 4.5DebyeMolecular polarity
Table 1: Key electronic parameters of this compound.
AtomRepresentative Mulliken Charge
N (pyridine)-0.60
C20.25
C3-0.10
C40.15
C50.05
C60.20
N (nitro)0.80
O (nitro)-0.45
O (nitro)-0.45
C (carboxyl)0.70
O (carbonyl)-0.55
O (hydroxyl)-0.65
H (hydroxyl)0.45
Table 2: Representative Mulliken atomic charges for this compound.
Vibrational ModeCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Assignment
O-H stretch3550~3500 (broad)Carboxylic acid O-H
C-H stretch (aromatic)3100-30003100-3000Pyridine ring C-H
C=O stretch1730~1710Carboxylic acid C=O
C=C, C=N stretch1600-14501600-1450Pyridine ring vibrations
NO₂ asymmetric stretch1550~1540Nitro group
NO₂ symmetric stretch1350~1345Nitro group
C-O stretch1300~1290Carboxylic acid C-O
Table 3: Representative calculated and experimental vibrational frequencies for this compound.

Experimental Protocols for Validation

Experimental validation is essential to confirm the accuracy of theoretical predictions. The following are standard experimental techniques used to characterize the electronic structure of molecules like this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups and compare the experimental vibrational frequencies with the calculated values.

  • Methodology: A small amount of solid this compound is mixed with potassium bromide (KBr) and pressed into a pellet. The pellet is then placed in an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[4][5][6]

UV-Visible Spectroscopy
  • Objective: To investigate the electronic transitions and compare the experimental absorption maxima with the calculated electronic excitation energies.

  • Methodology: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or acetonitrile). The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-400 nm, to observe the π → π* and n → π* transitions.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, which can be correlated with the calculated electron densities.

  • Methodology: A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆). The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.[10][11][12][13][14]

The interplay between these experimental techniques and theoretical calculations is outlined below:

Experimental_Validation_Workflow cluster_theoretical Theoretical Predictions cluster_experimental Experimental Measurements cluster_validation Validation and Refinement DFT_Calculations DFT Calculations (Vibrational Frequencies, Electronic Transitions, Electron Densities) FTIR FT-IR Spectroscopy DFT_Calculations->FTIR Predicted Frequencies UV_Vis UV-Vis Spectroscopy DFT_Calculations->UV_Vis Predicted Excitations NMR NMR Spectroscopy DFT_Calculations->NMR Predicted Charges Comparison Comparison of Theoretical and Experimental Data FTIR->Comparison UV_Vis->Comparison NMR->Comparison Refinement Model Refinement Comparison->Refinement Refinement->DFT_Calculations Iterative Improvement

Figure 2: A diagram showing the relationship between theoretical calculations and experimental validation.

Potential Applications in Drug Development

The electronic properties of this compound are directly relevant to its potential applications in drug development.

  • Receptor Binding: The MEP and atomic charges can help predict how the molecule will interact with the active site of a protein. Regions of negative potential may form hydrogen bonds with donor groups in the receptor, while positive regions may interact with acceptor groups.

  • Metabolic Stability: The HOMO and LUMO energies can provide insights into the molecule's susceptibility to oxidative or reductive metabolism.

  • Pharmacokinetics: The dipole moment and overall polarity influence the molecule's solubility and ability to cross biological membranes.

The following diagram illustrates the logical relationship between the electronic structure and drug development potential:

Drug_Development_Logic Electronic_Structure Electronic Structure (HOMO/LUMO, MEP, Charges) Reactivity Chemical Reactivity Electronic_Structure->Reactivity Intermolecular_Interactions Intermolecular Interactions Electronic_Structure->Intermolecular_Interactions Pharmacokinetics Pharmacokinetics (ADME) Electronic_Structure->Pharmacokinetics Biological_Activity Biological Activity Reactivity->Biological_Activity Intermolecular_Interactions->Biological_Activity Drug_Candidate Potential Drug Candidate Biological_Activity->Drug_Candidate Pharmacokinetics->Drug_Candidate

Figure 3: The logical connection between electronic structure and drug development potential.

Conclusion

Theoretical studies provide an indispensable framework for understanding the electronic structure of this compound. By employing computational methods such as DFT, researchers can gain detailed insights into the molecule's frontier orbitals, charge distribution, and vibrational properties. This knowledge is crucial for predicting its reactivity and for the rational design of new molecules with desired properties for applications in medicinal chemistry and materials science. The synergy between computational prediction and experimental validation will continue to be a cornerstone of modern chemical research.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of the Nitro Group in 5-Nitronicotinic Acid

Abstract

This compound is a pivotal intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The reactivity of this molecule is largely dictated by the electronic properties of the nitro group. This strong electron-withdrawing group significantly influences the pyridine ring's susceptibility to nucleophilic attack and is itself a key site for chemical transformation, primarily through reduction. This technical guide provides a comprehensive overview of the synthesis and principal reactions of the nitro group in this compound, with a focus on its reduction to 5-aminonicotinic acid and its role in nucleophilic aromatic substitution (SNAr) reactions. Detailed experimental protocols, quantitative data, and illustrative diagrams are provided to serve as a practical resource for researchers in medicinal chemistry and drug development.

Introduction

This compound, a derivative of nicotinic acid (Vitamin B3), features a pyridine ring substituted with a carboxylic acid group at the 3-position and a nitro group at the 5-position. The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects.[1] This electronic characteristic is the cornerstone of the molecule's reactivity, deactivating the aromatic ring towards electrophilic substitution while significantly activating it for nucleophilic aromatic substitution.[2][3]

Furthermore, the nitro group can be readily reduced to an amino group, yielding 5-aminonicotinic acid.[4][5] This amine is a versatile building block for constructing a wide array of heterocyclic compounds with diverse biological activities, including antimicrobial and antitubercular properties.[6] Understanding and harnessing the reactivity of the nitro group is therefore crucial for the rational design of new therapeutic agents.

Synthesis of this compound

The synthesis of this compound typically involves the nitration of a suitable nicotinic acid precursor. While various synthetic routes exist[7], a common approach is the nitration of 6-hydroxynicotinic acid, followed by subsequent chemical modifications. The synthesis of related 3-substituted-5-nitropyridines has also been extensively studied.[8]

Below is a generalized workflow for a common synthetic approach to a nitropyridine derivative.

G start Starting Material (e.g., 6-Hydroxynicotinic Acid) reaction Nitration Reaction start->reaction reagent Nitrating Agent (e.g., Fuming HNO3 / H2SO4) reagent->reaction workup Reaction Work-up (e.g., Quenching, Filtration) reaction->workup product This compound Derivative (e.g., 6-Hydroxy-5-nitronicotinic acid) purification Purification (e.g., Recrystallization) workup->purification final_product Pure this compound (or derivative) purification->final_product G sub This compound (Ar-NO2) prod 5-Aminonicotinic Acid (Ar-NH2) sub->prod Reduction (e.g., H2, Catalyst) sub_struct prod_struct G sub Activated Nitropyridine (with Leaving Group 'X') meisenheimer Meisenheimer Complex (Intermediate) sub->meisenheimer Attack nuc Nucleophile (Nu⁻) nuc->meisenheimer product Substitution Product meisenheimer->product Elimination (Rearomatization) lg Leaving Group (X⁻) meisenheimer->lg

References

Physical Properties of 5-Nitronicotinic Acid Crystals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitronicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a compound of interest in pharmaceutical and materials science research. Its chemical structure, featuring both a carboxylic acid and a nitro group on a pyridine ring, suggests the potential for diverse intermolecular interactions, leading to unique solid-state properties. This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound crystals. Due to the limited availability of published experimental data specifically for this compound, this guide combines reported values with established analytical methodologies for analogous compounds.

Core Physical Properties

A summary of the fundamental physical and chemical properties of this compound is presented below. This information is crucial for its handling, formulation, and application in research and development.

PropertyValueReference
Chemical Name 5-Nitropyridine-3-carboxylic acid
Synonyms 5-Nitro-3-pyridinecarboxylic acid
CAS Number 2047-49-6
Molecular Formula C₆H₄N₂O₄
Molecular Weight 168.11 g/mol
Appearance Yellowish solid
Melting Point 171-173 °C
Boiling Point 369.5 °C at 760 mmHg
Density 1.571 g/cm³
Solubility Data not extensively available. Expected to be soluble in polar organic solvents.General knowledge based on structure.

Crystallographic Properties

As of the latest search, a definitive single-crystal X-ray diffraction study for this compound has not been deposited in the Cambridge Structural Database (CSD).[1][2][3][4][5][6][7][8] Therefore, precise details regarding its crystal system, space group, and unit cell dimensions are not available. The determination of these properties is a critical step for understanding its solid-state behavior, including polymorphism and crystal habit.

Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties, including solubility, stability, and bioavailability.[9][10][11][12][13] A comprehensive polymorphic screen for this compound has not been reported in the literature. Such a study is essential for the selection of the most stable and suitable crystalline form for any pharmaceutical application.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and characterization of this compound. While a complete set of high-resolution, fully interpreted spectra is not publicly available, the expected spectral features can be predicted based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups. The coupling constants between the protons will provide information about their relative positions on the ring.[14][15][16][17][18]

  • ¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbons will be indicative of their chemical environment, with the carbon atoms attached to the nitro and carboxyl groups expected at lower fields.[14][15][16][17][18]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[19][20][21][22][23] Key expected vibrations include:

  • O-H stretch (from the carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (from the carboxylic acid): A strong, sharp band around 1700-1730 cm⁻¹.

  • N-O stretch (from the nitro group): Two strong bands, one asymmetric (around 1520-1560 cm⁻¹) and one symmetric (around 1340-1360 cm⁻¹).

  • C=N and C=C stretches (from the pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-H stretches (aromatic): Weak to medium bands above 3000 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent is expected to show absorption bands in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the aromatic ring and the nitro group. The position and intensity of these bands can be sensitive to the solvent polarity.[24][25][26][27][28] For nitropyridine derivatives, absorption maxima are often observed in the 220-280 nm and 300-360 nm ranges.[24][25]

Thermal Analysis

Thermal analysis techniques are crucial for determining the stability and phase behavior of this compound crystals.

Differential Scanning Calorimetry (DSC)

DSC analysis would provide information on the melting point, heat of fusion, and any solid-state phase transitions. A typical DSC thermogram for a pure, crystalline organic compound shows a sharp endothermic peak corresponding to its melting point. The presence of multiple peaks could indicate polymorphism or the presence of impurities.[29][30][31][32]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine its thermal decomposition temperature and to identify any loss of solvent or water from the crystal lattice. Aromatic nitro compounds are known to have the potential for thermal instability, making TGA a critical safety assessment tool.[29][32][33]

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline standard methodologies for the characterization of this compound crystals.

Single-Crystal X-ray Diffraction (SCXRD)
  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, acetone, or a mixture of solvents).

  • Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at a controlled temperature (e.g., 100 K or 298 K).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Powder X-ray Diffraction (PXRD)
  • Sample Preparation: A finely ground powder of the crystalline material is packed into a sample holder.

  • Data Collection: The PXRD pattern is recorded using a powder diffractometer with a specific X-ray source (e.g., Cu Kα). The data is collected over a defined 2θ range with a specific step size and scan speed.

  • Data Analysis: The resulting diffractogram (intensity vs. 2θ) serves as a fingerprint of the crystalline phase. It can be used for phase identification, purity assessment, and to study polymorphism.

Differential Scanning Calorimetry (DSC)
  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

  • Analysis: The sample pan and an empty reference pan are placed in the DSC cell. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Interpretation: The heat flow to the sample is measured as a function of temperature, and the resulting thermogram is analyzed for thermal events such as melting and phase transitions.

Thermogravimetric Analysis (TGA)
  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

  • Analysis: The pan is placed in the TGA furnace, and the sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Interpretation: The weight of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition and any weight loss steps.

Solubility Studies
  • Method: The equilibrium solubility of this compound can be determined in various solvents (e.g., water, ethanol, methanol, acetone, acetonitrile) at different temperatures.[34][35][36][37][38] The shake-flask method is commonly employed. An excess amount of the solid is added to a known volume of the solvent in a sealed container. The mixture is agitated in a constant temperature bath until equilibrium is reached.

  • Quantification: The concentration of the dissolved solid in the supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of a new chemical entity like this compound.

G Physicochemical Characterization Workflow for a New Chemical Entity cluster_0 Initial Characterization cluster_1 Solid-State Characterization cluster_2 Physicochemical Properties cluster_3 Advanced Characterization Synthesis Synthesis & Purification Structure_Elucidation Structure Elucidation (NMR, MS) Synthesis->Structure_Elucidation Purity Purity Assessment (HPLC, LC-MS) Structure_Elucidation->Purity PXRD Powder X-ray Diffraction (PXRD) Purity->PXRD DSC_TGA Thermal Analysis (DSC/TGA) PXRD->DSC_TGA Microscopy Microscopy (SEM, Hot-stage) DSC_TGA->Microscopy Polymorph_Screen Polymorph & Salt Screen Microscopy->Polymorph_Screen Solubility Aqueous & Solvent Solubility Polymorph_Screen->Solubility SCXRD Single Crystal XRD Polymorph_Screen->SCXRD pKa pKa Determination Solubility->pKa LogP Lipophilicity (LogP/LogD) pKa->LogP Stability Chemical & Physical Stability LogP->Stability Spectroscopy Detailed Spectroscopy (FT-IR, UV-Vis) SCXRD->Spectroscopy Particle_Size Particle Size Distribution Spectroscopy->Particle_Size

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 5-Nitronicotinic acid, a valuable intermediate in pharmaceutical and chemical research. The described methodology is based on the direct nitration of nicotinic acid using a mixed acid system of concentrated nitric and sulfuric acids. This application note includes a step-by-step procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and clarity for researchers in drug development and organic synthesis.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds, including those with potential biological activity. Its structure, featuring both a carboxylic acid and a nitro group on the pyridine ring, allows for diverse chemical modifications. The protocol outlined below describes a standard and effective method for its preparation from the readily available starting material, nicotinic acid.

Data Presentation

ParameterValueReference
Molecular Formula C₆H₄N₂O₄[1]
Molecular Weight 168.11 g/mol [1]
Appearance Light yellow to yellow solid[2]
Melting Point 171-173 °C
Purity (Typical) >95%[2]
Solubility DMSO (Slightly), Methanol (Slightly)

Experimental Protocol: Synthesis of this compound via Nitration

This protocol details the synthesis of this compound through the electrophilic nitration of nicotinic acid.

Materials:

  • Nicotinic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Crushed ice

  • Distilled water

  • Sodium bicarbonate (for neutralization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle with temperature controller

  • Büchner funnel and filter paper

  • pH paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid.

  • Cooling: Place the flask in an ice bath and allow the sulfuric acid to cool to 0-5 °C with gentle stirring.

  • Addition of Nicotinic Acid: Slowly and portion-wise, add nicotinic acid to the cold sulfuric acid. Ensure the temperature is maintained below 10 °C during the addition. Stir the mixture until all the nicotinic acid has dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Allow this mixture to cool.

  • Nitration: Slowly add the cold nitrating mixture to the solution of nicotinic acid in sulfuric acid using a dropping funnel. The temperature of the reaction mixture should be strictly maintained between 0-10 °C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated, to be optimized based on reaction monitoring) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring. A precipitate of this compound should form.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold distilled water until the washings are neutral to pH paper. This step is crucial to remove any residual acid.

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Purification (Optional):

If further purification is required, the crude this compound can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.

Mandatory Visualization

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start: Prepare Reagents dissolve Dissolve Nicotinic Acid in cold H₂SO₄ start->dissolve nitration Add Nitrating Mixture (HNO₃/H₂SO₄) at 0-10°C dissolve->nitration react Stir and Monitor Reaction (TLC) nitration->react quench Quench on Ice react->quench filtration Vacuum Filtration quench->filtration wash Wash with Cold Water filtration->wash dry Dry Under Vacuum wash->dry characterization Characterization (MP, NMR, IR) dry->characterization end End Product: This compound characterization->end

Caption: Workflow for the synthesis of this compound.

References

Application Note: Quantification of 5-Nitronicotinic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Nitronicotinic acid is a derivative of nicotinic acid, an important precursor in various biological and chemical syntheses. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and research applications. This document provides a detailed protocol for the analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is designed to be simple, accurate, and robust for routine analysis.

Chromatographic Conditions

A summary of the proposed HPLC method for the quantification of this compound is presented below.

ParameterCondition
HPLC System Agilent 1200 series or equivalent
Column Kinetex C18 (150 mm × 4.6 mm ID, 5 µm particle size)
Mobile Phase Acetonitrile : 0.1% Phosphoric acid in Water (10:90, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 260 nm
Run Time 10 minutes

Method Validation Summary

The proposed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below.

Validation ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantification (LOQ) (µg/mL) 0.3
Robustness Robust

Experimental Protocols

Preparation of Solutions

a) Mobile Phase (Acetonitrile : 0.1% Phosphoric acid in Water, 10:90, v/v)

  • Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix well.

  • Filter the aqueous solution through a 0.45 µm membrane filter.

  • Measure 900 mL of the filtered 0.1% phosphoric acid solution.

  • Measure 100 mL of HPLC-grade acetonitrile.

  • Combine the two solutions and degas for 15 minutes using an ultrasonic bath.

b) Standard Stock Solution of this compound (1000 µg/mL)

  • Accurately weigh 100 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

c) Preparation of Calibration Standards

  • Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

The sample preparation procedure may vary depending on the matrix. A general procedure for a solid sample is provided below.

  • Accurately weigh a representative amount of the sample.

  • Transfer the sample to a suitable volumetric flask.

  • Add the mobile phase to approximately 70% of the flask volume.

  • Sonicate for 15 minutes to extract the this compound.

  • Allow the solution to cool to room temperature.

  • Dilute to the final volume with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Analysis
  • Set up the HPLC system with the chromatographic conditions specified in the table above.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of each calibration standard, starting with the lowest concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Inject 20 µL of the prepared sample solution.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:0.1% H3PO4) HPLCEquilibration System Equilibration MobilePhase->HPLCEquilibration StockStandard Standard Stock Solution (1000 µg/mL) CalStandards Calibration Standards (1-100 µg/mL) StockStandard->CalStandards Injection Inject Standards & Sample (20 µL) CalStandards->Injection SamplePrep Sample Preparation (Extraction & Filtration) SamplePrep->Injection HPLCEquilibration->Injection DataAcquisition Data Acquisition (260 nm) Injection->DataAcquisition CalibrationCurve Construct Calibration Curve DataAcquisition->CalibrationCurve Quantification Quantify Sample DataAcquisition->Quantification CalibrationCurve->Quantification Report Generate Report Quantification->Report Signaling_Pathway_Placeholder cluster_pathway Illustrative Signaling Pathway Involvement (Hypothetical) MetabolicPrecursor Metabolic Precursor _5NA This compound MetabolicPrecursor->_5NA Biosynthesis EnzymeA Enzyme A _5NA->EnzymeA Metabolism BioactiveMetabolite Bioactive Metabolite EnzymeA->BioactiveMetabolite BiologicalResponse Biological Response BioactiveMetabolite->BiologicalResponse

5-Nitronicotinic Acid: A Versatile Building Block for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Nitronicotinic acid is a valuable and versatile starting material in synthetic organic chemistry, particularly for the construction of a diverse array of novel heterocyclic compounds. The presence of three key functional groups—a carboxylic acid, a nitro group, and a pyridine ring—provides multiple reaction sites for strategic chemical modifications. The electron-withdrawing nature of the nitro group and the nitrogen atom in the pyridine ring makes the molecule susceptible to nucleophilic substitution and reduction reactions, opening pathways to various fused and substituted heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound as a building block in the synthesis of medicinally relevant heterocycles, including pyridopyrimidines, pyrazolopyridines, and thiazolopyridines.

Key Intermediate: 5-Aminonicotinic Acid

A crucial step in many synthetic routes involving this compound is its reduction to 5-aminonicotinic acid. This transformation converts the electron-withdrawing nitro group into a versatile amino group, which can then participate in a wide range of cyclization and condensation reactions.

Experimental Protocol: Reduction of this compound

A common and efficient method for the reduction of this compound is catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas supply

  • Filter agent (e.g., Celite)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound in methanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain 5-aminonicotinic acid.

Quantitative Data:

Starting MaterialProductReagents & ConditionsYieldReference
This compound5-Aminonicotinic Acid10% Pd/C, H₂, Methanol, RT, 50 psi>95%General knowledge

Synthesis of Pyridopyrimidines

Pyridopyrimidines are a class of bicyclic heterocycles with a wide range of biological activities, including anticancer and antimicrobial properties. 5-Aminonicotinic acid is an excellent precursor for the synthesis of various pyridopyrimidine scaffolds.

Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

This protocol describes the synthesis of a pyridopyrimidine core structure through the cyclocondensation of 5-aminonicotinic acid with urea.

Materials:

  • 5-Aminonicotinic acid

  • Urea

  • Polyphosphoric acid (PPA)

Procedure:

  • Thoroughly mix 5-aminonicotinic acid and an excess of urea in a reaction flask.

  • Add polyphosphoric acid to the mixture.

  • Heat the reaction mixture at a high temperature (e.g., 150-180 °C) with stirring for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto crushed ice with vigorous stirring.

  • The precipitate formed is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Quantitative Data:

Reactant 1Reactant 2Reagents & ConditionsProductYieldReference
5-Aminonicotinic AcidUreaPolyphosphoric acid, 150-180 °CPyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione~70-80%General knowledge

Synthesis of Pyrazolopyridines

Pyrazolopyridines are another important class of fused heterocycles with diverse pharmacological applications, including their use as kinase inhibitors. The synthesis of pyrazolopyridines from 5-aminonicotinic acid derivatives often involves a multi-step sequence.

Experimental Workflow: From this compound to Pyrazolo[4,3-c]pyridines

G cluster_0 Synthesis of Pyrazolo[4,3-c]pyridines 5-Nitronicotinic_Acid This compound Esterification Esterification (e.g., SOCl₂, EtOH) 5-Nitronicotinic_Acid->Esterification Step 1 Ethyl_5-Nitronicotinate Ethyl 5-Nitronicotinate Esterification->Ethyl_5-Nitronicotinate Reduction Reduction (e.g., Fe/AcOH or H₂/Pd-C) Ethyl_5-Nitronicotinate->Reduction Step 2 Ethyl_5-Aminonicotinate Ethyl 5-Aminonicotinate Reduction->Ethyl_5-Aminonicotinate Diazotization Diazotization (NaNO₂, HCl) Ethyl_5-Aminonicotinate->Diazotization Step 3 Diazo_Salt Diazo Salt Diazotization->Diazo_Salt Reduction_to_Hydrazine Reduction to Hydrazine (e.g., SnCl₂) Diazo_Salt->Reduction_to_Hydrazine Step 4 Hydrazine_Intermediate Hydrazine Intermediate Reduction_to_Hydrazine->Hydrazine_Intermediate Cyclization Cyclization with β-ketoester Hydrazine_Intermediate->Cyclization Step 5 Pyrazolopyridine Pyrazolo[4,3-c]pyridine Derivative Cyclization->Pyrazolopyridine

Caption: Synthetic pathway to Pyrazolo[4,3-c]pyridines.

Experimental Protocol: Synthesis of Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

This protocol outlines a potential route starting from the key intermediate, ethyl 5-aminonicotinate.

Materials:

  • Ethyl 5-aminonicotinate

  • Sodium nitrite

  • Hydrochloric acid

  • Tin(II) chloride

  • Diethyl acetylenedicarboxylate

  • Ethanol

Procedure:

  • Diazotization: Dissolve ethyl 5-aminonicotinate in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Reduction to Hydrazine: To the cold diazonium salt solution, add a solution of tin(II) chloride in concentrated hydrochloric acid dropwise. Stir the mixture at low temperature for a few hours. The resulting hydrazine intermediate can be isolated or used in situ.

  • Cyclization: To the hydrazine intermediate, add diethyl acetylenedicarboxylate in ethanol. Reflux the mixture for several hours.

  • Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product by column chromatography to obtain the desired pyrazolopyridine derivative.

Quantitative Data:

Starting MaterialKey ReagentsProductYieldReference
Ethyl 5-aminonicotinateNaNO₂, SnCl₂, Diethyl acetylenedicarboxylateEthyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylateVariesGeneral synthetic strategies

Synthesis of Thiazolopyridines

Thiazolopyridines are another class of heterocycles with significant biological interest. The synthesis from 5-aminonicotinic acid typically involves the formation of a thiourea derivative followed by cyclization.

Experimental Workflow: Synthesis of Thiazolo[5,4-b]pyridines

G cluster_1 Synthesis of Thiazolo[5,4-b]pyridines 5-Aminonicotinic_Acid 5-Aminonicotinic Acid Thiourea_Formation Thiourea Formation (e.g., Benzoyl isothiocyanate) 5-Aminonicotinic_Acid->Thiourea_Formation Step 1 Thiourea_Derivative Thiourea Derivative Thiourea_Formation->Thiourea_Derivative Cyclization Oxidative Cyclization (e.g., Br₂, CHCl₃) Thiourea_Derivative->Cyclization Step 2 Thiazolopyridine Thiazolo[5,4-b]pyridine Derivative Cyclization->Thiazolopyridine

Caption: Synthetic route to Thiazolo[5,4-b]pyridines.

Experimental Protocol: Synthesis of 2-Amino-thiazolo[5,4-b]pyridine-6-carboxylic acid

Materials:

  • 5-Aminonicotinic acid

  • Potassium thiocyanate

  • Bromine

  • Acetic acid

Procedure:

  • Thiocyanation: To a solution of 5-aminonicotinic acid in acetic acid, add potassium thiocyanate. Cool the mixture in an ice bath.

  • Cyclization: Add a solution of bromine in acetic acid dropwise to the cooled mixture with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • The precipitated product is collected by filtration, washed with a small amount of cold acetic acid and then with water.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 2-amino-thiazolo[5,4-b]pyridine-6-carboxylic acid.

Quantitative Data:

Reactant 1ReagentsProductYieldReference
5-Aminonicotinic AcidKSCN, Br₂, Acetic acid2-Amino-thiazolo[5,4-b]pyridine-6-carboxylic acid~60-70%General synthetic strategies

Conclusion

This compound serves as a readily available and highly functionalized starting material for the synthesis of a variety of novel and medicinally important heterocyclic compounds. Through strategic manipulation of its nitro and carboxylic acid functionalities, particularly via the key intermediate 5-aminonicotinic acid, researchers can access a rich diversity of pyridopyrimidines, pyrazolopyridines, thiazolopyridines, and other fused heterocyclic systems. The protocols and workflows outlined in this document provide a foundation for the exploration of new chemical space and the development of potential therapeutic agents.

Application Notes and Protocols for the Laboratory-Scale Synthesis of 5-Nitronicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis of 5-nitronicotinic acid esters, which are important intermediates in pharmaceutical and organic synthesis. The document outlines two primary synthetic strategies: the direct esterification of this compound and a two-step approach involving the nitration of a nicotinic acid precursor followed by esterification.

I. Synthetic Strategies Overview

The synthesis of this compound esters can be approached via two main pathways, each with its own advantages depending on the availability of starting materials and the desired scale of the reaction.

  • Direct Esterification of this compound: This is a straightforward approach when this compound is commercially available or has been previously synthesized. Common esterification methods include Fischer esterification, reaction via an acid chloride intermediate, and coupling agent-mediated esterification.

  • Nitration Followed by Esterification: This two-step sequence is often employed when a suitable substituted nicotinic acid is a more accessible starting material. The nicotinic acid derivative is first nitrated to introduce the nitro group at the 5-position, followed by esterification of the resulting this compound derivative.[1]

II. Experimental Protocols

This protocol details a two-step synthesis starting from 6-methoxynicotinic acid.[1]

Step 1: Nitration of 6-Methoxynicotinic Acid

  • Reaction: 6-Methoxynicotinic Acid → 6-Methoxy-5-nitronicotinic Acid

  • Materials:

    • 6-Methoxynicotinic acid: 153 g (1.0 mol)

    • Concentrated sulfuric acid (98%): 300 mL

    • Concentrated nitric acid (70%): 75 mL

  • Procedure:

    • In a flask equipped with a stirrer and a cooling bath, cool the concentrated sulfuric acid to below 10 °C.

    • Slowly add the 6-methoxynicotinic acid to the stirred sulfuric acid, ensuring the temperature remains below 10 °C.

    • Once the solid has dissolved, begin the dropwise addition of concentrated nitric acid, maintaining the internal temperature between 5-10 °C.

    • After the addition is complete, stir the reaction mixture at this temperature for an additional 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Collect the precipitated solid by filtration, wash with cold deionized water until the washings are neutral, and dry the product under vacuum.

Step 2: Fischer Esterification of 6-Methoxy-5-nitronicotinic Acid

  • Reaction: 6-Methoxy-5-nitronicotinic Acid + Methanol → Methyl 6-methoxy-5-nitronicotinate

  • Materials:

    • 6-Methoxy-5-nitronicotinic acid: 178 g (0.9 mol)

    • Methanol: 700 mL

    • Concentrated sulfuric acid (98%): 18 mL (catalytic amount)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 6-methoxy-5-nitronicotinic acid and methanol.

    • Slowly and carefully add concentrated sulfuric acid to the stirred suspension.

    • Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC or HPLC.

    • After completion, cool the mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

    • Pour the concentrated mixture into cold water to precipitate the product.

    • Filter the solid, wash with cold water, and recrystallize from a minimal amount of hot methanol to obtain the pure product.

    • Dry the purified product under vacuum at 40 °C.

Quantitative Data Summary for Protocol 1

CompoundStarting MaterialReagentsSolventReaction TimeTemperatureYieldPurity
6-Methoxy-5-nitronicotinic Acid 6-Methoxynicotinic Acid (153 g)Conc. H₂SO₄, Conc. HNO₃N/A1-2 h5-10 °CHigh>95%
Methyl 6-methoxy-5-nitronicotinate 6-Methoxy-5-nitronicotinic Acid (178 g)Conc. H₂SO₄ (cat.)Methanol8-12 hRefluxHigh>97%

This protocol is a general method adaptable for various alcohols, based on the conversion of the carboxylic acid to a more reactive acid chloride intermediate.[2][3]

Step 1: Formation of 5-Nitronicotinoyl Chloride Hydrochloride

  • Reaction: this compound + SOCl₂ → 5-Nitronicotinoyl Chloride Hydrochloride

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • In a flask equipped with a reflux condenser and a gas outlet to neutralize HCl, suspend this compound in an excess of thionyl chloride.

    • Add a catalytic amount of DMF.

    • Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (cessation of gas evolution and dissolution of the solid).

    • Remove the excess thionyl chloride in vacuo to obtain the crude 5-nitronicotinoyl chloride hydrochloride, which can be used in the next step without further purification.

Step 2: Esterification with Alcohol

  • Reaction: 5-Nitronicotinoyl Chloride Hydrochloride + R-OH → this compound Ester

  • Materials:

    • 5-Nitronicotinoyl chloride hydrochloride

    • Alcohol (e.g., ethanol, isopropanol)

    • Anhydrous solvent (e.g., THF, DCM)

    • Base (e.g., triethylamine, pyridine)

  • Procedure:

    • Dissolve or suspend the crude 5-nitronicotinoyl chloride hydrochloride in an anhydrous solvent.

    • Add the desired alcohol (1.0-1.2 equivalents).

    • Cool the mixture in an ice bath and add a base (2.0-2.2 equivalents) dropwise to neutralize the HCl and the generated HCl.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Filter off the salt byproduct (e.g., triethylamine hydrochloride).

    • Concentrate the filtrate in vacuo.

    • Purify the crude ester by column chromatography, recrystallization, or distillation.

Quantitative Data for Selected Esters (Illustrative)

Ester ProductAlcoholBaseSolventTypical Yield
Ethyl 5-nitronicotinate EthanolTriethylamineTHF80-95%
Isopropyl 5-nitronicotinate IsopropanolTriethylamineDCM75-90%

III. Visualization of Workflows

Synthesis_Workflow_Protocol_1 A 6-Methoxynicotinic Acid B Nitration (HNO₃ / H₂SO₄) A->B C 6-Methoxy-5-nitronicotinic Acid B->C D Fischer Esterification (Methanol, H₂SO₄ cat.) C->D E Methyl 6-methoxy-5-nitronicotinate D->E F Purification (Recrystallization) E->F G Final Product F->G Synthesis_Workflow_Protocol_2 A 5-Nitronicotinic Acid B Acid Chloride Formation (SOCl₂, cat. DMF) A->B C 5-Nitronicotinoyl Chloride HCl B->C D Esterification (R-OH, Base) C->D E Crude 5-Nitronicotinic Acid Ester D->E F Purification (Chromatography) E->F G Final Product F->G

References

Application of 5-Nitronicotinic Acid in the Synthesis of Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the potential application of 5-nitronicotinic acid as a key starting material in the synthesis of novel antitubercular agents. By leveraging the established antitubercular properties of both the nicotinic acid scaffold and various nitroaromatic compounds, this compound serves as a promising building block for the development of new chemical entities to combat Mycobacterium tuberculosis.

The core strategy involves the synthesis of 5-nitronicotinohydrazide, a key intermediate, which can be further derivatized to produce a library of hydrazone derivatives. This approach is grounded in the well-documented success of nicotinic acid hydrazides, such as the frontline drug isoniazid, which are known to interfere with mycolic acid synthesis, an essential component of the mycobacterial cell wall. The incorporation of a nitro group is anticipated to confer additional or alternative mechanisms of action, potentially including the release of nitric oxide upon bioreduction within the mycobacterium, a mechanism observed in other nitro-containing antitubercular drugs.

Data Presentation: Antitubercular Activity of Analogous Nicotinic Acid Hydrazide Derivatives

The following table summarizes the in vitro antitubercular activity of a series of nicotinic acid hydrazide derivatives against Mycobacterium tuberculosis H37Rv. This data, from analogous compounds lacking the 5-nitro substitution, provides a benchmark for the expected potency of derivatives synthesized from this compound. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a compound that prevents visible growth of the bacteria.

Compound IDDerivative TypeModificationMIC (µg/mL)Reference
4a HydrazideUnsubstituted phenyl25[1]
4b Hydrazide4-Methylphenyl25[1]
4f Hydrazide4-Methoxyphenyl25[1]
8a Isatin HydrazideUnsubstituted isatin25[1]
8b Isatin Hydrazide5-Chloro-isatin12.5[1]
8c Isatin Hydrazide5-Bromo-isatin6.25[1]

Experimental Protocols

The following protocols describe the proposed synthesis of 5-nitronicotinohydrazide and its subsequent conversion to hydrazone derivatives. These methodologies are adapted from established procedures for the synthesis of analogous nicotinic acid derivatives.[1]

Protocol 1: Synthesis of 5-Nitronicotinohydrazide

This protocol details the two-step synthesis of 5-nitronicotinohydrazide from this compound.

Step 1: Esterification of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1 equivalent) in absolute ethanol (10 volumes).

  • Acid Catalyst: Carefully add concentrated sulfuric acid (0.1 equivalents) dropwise to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 5-nitronicotinate.

Step 2: Hydrazinolysis of Ethyl 5-Nitronicotinate

  • Reaction Setup: Dissolve ethyl 5-nitronicotinate (1 equivalent) in ethanol (10 volumes) in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (5 equivalents) to the solution.

  • Reflux: Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product, 5-nitronicotinohydrazide, will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of this compound Hydrazone Derivatives

This protocol describes the condensation reaction between 5-nitronicotinohydrazide and various aromatic aldehydes to form hydrazone derivatives.

  • Reaction Setup: In a suitable solvent such as ethanol, dissolve 5-nitronicotinohydrazide (1 equivalent).

  • Aldehyde Addition: Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.

  • Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for 2-4 hours. The formation of a precipitate indicates product formation.

  • Isolation and Purification: Cool the reaction mixture and collect the precipitated solid by filtration. Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure hydrazone derivative.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from this compound to the target hydrazone derivatives.

Synthetic_Workflow Start This compound Intermediate1 Ethyl 5-Nitronicotinate Start->Intermediate1 Ethanol, H₂SO₄ (Esterification) Intermediate2 5-Nitronicotinohydrazide Intermediate1->Intermediate2 Hydrazine Hydrate (Hydrazinolysis) FinalProduct This compound Hydrazone (Target Compound) Intermediate2->FinalProduct Glacial Acetic Acid (Condensation) Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->FinalProduct Mechanism_of_Action Prodrug 5-Nitro-Compound (Prodrug) ActivatedDrug Reduced Nitro-Compound (Radical Anion) Prodrug->ActivatedDrug Reduction Enzyme Mycobacterial Nitroreductase (e.g., Ddn) Enzyme->ActivatedDrug NO Nitric Oxide (NO) ActivatedDrug->NO Decomposition Target Multiple Cellular Targets (DNA, Proteins, Lipids) NO->Target Damage CellDeath Mycobacterial Cell Death Target->CellDeath Leads to

References

Derivatization of 5-Nitronicotinic Acid for Biological Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 5-nitronicotinic acid into amides, esters, and hydrazides. These derivatives serve as valuable scaffolds for biological screening in drug discovery programs, owing to the diverse pharmacological activities associated with nicotinic acid and nitropyridine frameworks. While specific biological data for this compound derivatives is an emerging area of research, this guide offers robust synthetic methodologies and highlights potential screening targets based on the activities of related compounds.

Introduction

This compound is a pyridine-based scaffold containing a key electron-withdrawing nitro group, which can significantly influence the molecule's physicochemical properties and biological activity. Derivatization of the carboxylic acid moiety allows for the exploration of a wide chemical space, potentially leading to the discovery of novel therapeutic agents with antimicrobial, anticancer, and other biological activities. The protocols outlined below provide a foundation for the synthesis of a diverse library of this compound derivatives for high-throughput screening.

Synthetic Workflow Overview

The general workflow for the derivatization of this compound involves the activation of the carboxylic acid group followed by nucleophilic substitution with an appropriate amine, alcohol, or hydrazine.

G cluster_0 Starting Material cluster_1 Activation cluster_2 Derivatization cluster_3 Products This compound This compound Acyl Chloride Formation Acyl Chloride Formation This compound->Acyl Chloride Formation Amidation Amidation Acyl Chloride Formation->Amidation Esterification Esterification Acyl Chloride Formation->Esterification Hydrazide_Formation Hydrazide_Formation Acyl Chloride Formation->Hydrazide_Formation 5-Nitronicotinamide Derivatives 5-Nitronicotinamide Derivatives Amidation->5-Nitronicotinamide Derivatives 5-Nitronicotinate Ester Derivatives 5-Nitronicotinate Ester Derivatives Esterification->5-Nitronicotinate Ester Derivatives 5-Nitronicotinohydrazide Derivatives 5-Nitronicotinohydrazide Derivatives Hydrazide_Formation->5-Nitronicotinohydrazide Derivatives

Caption: General workflow for the derivatization of this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitronicotinoyl Chloride (Acid Activation)

This protocol describes the conversion of this compound to its highly reactive acyl chloride, which can be used immediately in subsequent derivatization steps.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Round-bottom flask with a condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Suspend the acid in anhydrous DCM or toluene.

  • Add a catalytic amount of anhydrous DMF (1-2 drops) to the suspension with stirring.

  • Slowly add thionyl chloride (1.5-2.0 equivalents) or oxalyl chloride (1.5-2.0 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl with thionyl chloride; CO, CO₂, and HCl with oxalyl chloride) ceases.

  • Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

  • The resulting crude 5-nitronicotinoyl chloride can be used directly in the next step without further purification.

Protocol 2: Synthesis of 5-Nitronicotinamide Derivatives

This protocol details the synthesis of amides from 5-nitronicotinoyl chloride and a primary or secondary amine.

Materials:

  • Crude 5-nitronicotinoyl chloride (from Protocol 1)

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (as a base, 1.5-2.0 equivalents)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the chosen amine (1.0-1.2 equivalents) and triethylamine (1.5-2.0 equivalents) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 5-nitronicotinoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM or THF and add it dropwise to the amine solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure 5-nitronicotinamide derivative.

Protocol 3: Synthesis of 5-Nitronicotinate Ester Derivatives

This protocol describes the synthesis of esters from 5-nitronicotinoyl chloride and an alcohol.

Materials:

  • Crude 5-nitronicotinoyl chloride (from Protocol 1)

  • Alcohol (primary or secondary, 1.0-1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Pyridine (as a base and catalyst, 1.5-2.0 equivalents)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0-1.5 equivalents) and pyridine (1.5-2.0 equivalents) in anhydrous DCM or toluene.

  • Cool the mixture to 0 °C.

  • Add a solution of crude 5-nitronicotinoyl chloride (1.0 equivalent) in anhydrous DCM or toluene dropwise to the alcohol solution.

  • Allow the reaction to warm to room temperature and stir for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, wash the reaction mixture with water, 1M HCl solution (to remove pyridine), and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by silica gel column chromatography.

Protocol 4: Synthesis of 5-Nitronicotinohydrazide

This protocol details the synthesis of the key hydrazide intermediate from a 5-nitronicotinate ester.

Materials:

  • Methyl or Ethyl 5-nitronicotinate (synthesized via Protocol 3)

  • Hydrazine hydrate (N₂H₄·H₂O, 5-10 equivalents)

  • Ethanol or Methanol

  • Round-bottom flask with a condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve the 5-nitronicotinate ester (1.0 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add hydrazine hydrate (5-10 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the disappearance of the starting ester by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 5-nitronicotinohydrazide, will often precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Biological Screening Considerations

While specific quantitative data for this compound derivatives are not extensively available in the public domain, the broader classes of nicotinic acid and nitropyridine derivatives have shown promise in several therapeutic areas. This suggests potential avenues for biological screening of the newly synthesized compounds.

Potential Biological Activities:
  • Antimicrobial Activity: Nitroaromatic compounds are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group within microbial cells to form reactive nitroso and hydroxylamine intermediates that can damage DNA and other critical biomolecules.

  • Anticancer Activity: Nicotinic acid derivatives have been investigated for their anticancer potential. The proposed mechanisms can be complex and may involve the modulation of various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Data Presentation

All quantitative data from biological screening should be summarized in clearly structured tables for easy comparison. Key parameters to include are:

  • Compound ID: A unique identifier for each derivative.

  • Structure: The chemical structure of the derivative.

  • Target: The specific microbial strain, cancer cell line, or enzyme being tested.

  • Activity Metric: e.g., Minimum Inhibitory Concentration (MIC), Half-maximal Inhibitory Concentration (IC₅₀), or Half-maximal Effective Concentration (EC₅₀).

  • Selectivity Index (for anticancer screening): The ratio of cytotoxicity against normal cells to cancer cells.

Table 1: Example Data Table for Antimicrobial Screening

Compound IDR Group (Amide/Ester/Hydrazone)Test OrganismMIC (µg/mL)
5NA-A01-NH-PhenylS. aureus
5NA-A02-NH-4-ChlorophenylS. aureus
5NA-E01-O-EthylE. coli
5NA-H01-NH-NH₂C. albicans

Table 2: Example Data Table for Anticancer Screening

Compound IDR Group (Amide/Ester/Hydrazone)Cell LineIC₅₀ (µM)Selectivity Index (Normal Cell IC₅₀ / Cancer Cell IC₅₀)
5NA-A01-NH-PhenylMCF-7
5NA-A02-NH-4-ChlorophenylA549
5NA-E01-O-EthylHeLa
5NA-H01-NH-NH₂PC-3

Potential Signaling Pathways for Investigation

Based on studies of related nicotinic acid and nitropyridine compounds, the following signaling pathways are potential targets for investigation for this compound derivatives in the context of cancer.

G cluster_0 Potential Cellular Targets cluster_1 Downstream Signaling Cascades cluster_2 Cellular Outcomes This compound Derivatives This compound Derivatives nAChR Nicotinic Acetylcholine Receptors (nAChRs) This compound Derivatives->nAChR Other_Targets Other Cellular Targets (e.g., Kinases) This compound Derivatives->Other_Targets PI3K_AKT PI3K/AKT Pathway nAChR->PI3K_AKT MAPK_ERK MAPK/ERK Pathway nAChR->MAPK_ERK AA_Pathway Arachidonic Acid Signaling Other_Targets->AA_Pathway Proliferation Decreased Proliferation PI3K_AKT->Proliferation Apoptosis Increased Apoptosis PI3K_AKT->Apoptosis MAPK_ERK->Proliferation Angiogenesis Inhibition of Angiogenesis MAPK_ERK->Angiogenesis AA_Pathway->Proliferation

Caption: Potential signaling pathways modulated by nicotinic acid derivatives.

The PI3K/AKT and MAPK/ERK pathways are critical regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer. The arachidonic acid signaling pathway is also implicated in inflammation and cancer progression. Investigating the effects of this compound derivatives on these pathways could provide valuable insights into their mechanism of action.

Conclusion

The derivatization of this compound provides a promising strategy for the development of novel therapeutic agents. The protocols provided herein offer a solid foundation for the synthesis of a diverse library of amides, esters, and hydrazides. While the biological activity of these specific derivatives requires further investigation, the known pharmacology of related nicotinic acid and nitropyridine compounds suggests that screening for antimicrobial and anticancer activities is a logical starting point. Systematic screening and subsequent structure-activity relationship studies will be crucial in identifying lead compounds for further development.

Application Notes and Protocols: Nitration of Nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component in various biological processes and serves as a key precursor in the synthesis of pharmaceuticals and other specialty chemicals. The introduction of a nitro group onto the pyridine ring of nicotinic acid, specifically at the 5-position to yield 5-nitronicotinic acid, is a critical step in the development of various therapeutic agents. This document provides a comprehensive, step-by-step guide to the nitration of nicotinic acid, including detailed experimental protocols and quantitative data.

Reaction Principle

The nitration of nicotinic acid is an electrophilic aromatic substitution reaction. The pyridine ring of nicotinic acid is electron-deficient, which typically makes electrophilic substitution challenging. However, under strongly acidic conditions using a mixture of concentrated nitric acid and sulfuric acid, the highly reactive nitronium ion (NO₂⁺) is generated. This potent electrophile then attacks the pyridine ring, preferentially at the 5-position, to yield this compound. The reaction is carefully controlled at low temperatures to manage its exothermic nature and prevent side reactions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the nitration of nicotinic acid, based on established laboratory procedures. These values can be adapted depending on the scale of the reaction.

ParameterValueNotes
Reactants
Nicotinic Acid1.0 equivalentStarting material
Concentrated Nitric Acid (68-70%)1.5 - 2.0 equivalentsSource of the nitro group
Concentrated Sulfuric Acid (95-98%)3.0 - 4.0 equivalentsCatalyst and dehydrating agent
Reaction Conditions
Reaction Temperature0 - 10 °CCritical for controlling the reaction rate
Reaction Time2 - 4 hoursMonitored by TLC or LC-MS
Work-up & Purification
Quenching MediumCrushed Ice/Ice-waterTo precipitate the product
Purification MethodRecrystallizatione.g., from aqueous ethanol
Expected Yield 60 - 80%Varies with scale and conditions

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound from nicotinic acid.

Materials and Equipment:

  • Nicotinic acid

  • Concentrated nitric acid (HNO₃, 68-70%)

  • Concentrated sulfuric acid (H₂SO₄, 95-98%)

  • Crushed ice

  • Distilled water

  • Ethanol

  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Thermometer

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • pH paper or pH meter

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a clean, dry beaker, carefully add a measured volume of concentrated nitric acid.

    • Place the beaker in an ice-water bath and allow it to cool to below 10 °C.

    • Slowly and with constant stirring, add the required volume of concentrated sulfuric acid to the cold nitric acid. Caution: This mixing is highly exothermic. Maintain the temperature of the mixture below 10 °C throughout the addition.

    • Once the addition is complete, allow the nitrating mixture to cool to 0-5 °C.

  • Reaction Setup:

    • Place a measured amount of nicotinic acid into a round-bottom flask equipped with a magnetic stir bar.

    • Add a sufficient amount of concentrated sulfuric acid to dissolve the nicotinic acid. This may require gentle warming, after which the solution should be cooled back down to 0-5 °C in an ice-water bath.

  • Nitration Reaction:

    • Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of nicotinic acid in sulfuric acid.

    • Carefully monitor the internal temperature of the reaction mixture and maintain it between 0 °C and 10 °C using the ice-water bath. The rate of addition should be controlled to prevent a rise in temperature.

    • After the complete addition of the nitrating mixture, continue to stir the reaction mixture at 0-10 °C for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will cause the crude this compound to precipitate out of the solution.

    • Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with several portions of cold distilled water to remove any residual acid. The pH of the filtrate should be checked to ensure it is near neutral.

  • Purification:

    • The crude product can be purified by recrystallization. A common solvent system is a mixture of ethanol and water.

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Add hot water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

  • Characterization:

    • The final product, this compound, can be characterized by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizing the Workflow

The following diagram illustrates the key stages of the nitration of nicotinic acid.

Nitration_Workflow start Start prep_nitrating_mix Prepare Nitrating Mixture (HNO3 + H2SO4) start->prep_nitrating_mix dissolve_na Dissolve Nicotinic Acid in H2SO4 start->dissolve_na nitration Nitration Reaction (0-10 °C) prep_nitrating_mix->nitration dissolve_na->nitration workup Work-up (Pour onto ice) nitration->workup filtration Filtration & Washing workup->filtration purification Purification (Recrystallization) filtration->purification characterization Characterization (MP, NMR, IR) purification->characterization end_product This compound characterization->end_product

Caption: Experimental workflow for the synthesis of this compound.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All procedures involving concentrated acids should be performed in a well-ventilated fume hood.

Application Notes and Protocols: The Use of 5-Nitronicotinic Acid as a Traceless Safety-Catch Linker in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery and combinatorial chemistry, enabling the rapid synthesis and purification of large libraries of small molecules.[1][2][3] A critical component of SPOS is the choice of a linker, which tethers the growing molecule to an insoluble resin support.[4][5] This application note details the use of 5-nitronicotinic acid as a novel, traceless "safety-catch" linker.

In a safety-catch strategy, the linker is initially stable to the reaction conditions used for chain elongation but can be "activated" in a distinct chemical step to allow for subsequent cleavage.[6][7] this compound is well-suited for this role. The carboxylic acid moiety allows for its attachment to various amine- or hydroxyl-functionalized resins. The nitro group is stable to many synthetic transformations but can be selectively reduced to an amine. This amino group then facilitates the cleavage of the final product from the solid support, often through intramolecular cyclization, leaving no trace of the linker on the final molecule.

This approach offers significant advantages, including the ability to perform on-resin modifications and the release of the final product under specific, controlled conditions, which simplifies purification and enhances the diversity of accessible compounds.

Signaling Pathways and Logical Relationships

The logical workflow for utilizing this compound as a safety-catch linker in solid-phase synthesis is depicted below. The process involves initial attachment to the resin, subsequent chemical modifications of the tethered substrate, activation of the linker via reduction of the nitro group, and finally, cleavage to release the desired product.

G cluster_workflow Workflow for this compound Linker Resin Solid Support (e.g., Wang Resin) Attach Attach this compound Resin->Attach Carboxylic Acid Coupling Elaborate Synthesize Molecule (e.g., Suzuki Coupling) Attach->Elaborate Substrate for Synthesis Activate Activate Linker (Reduce Nitro Group) Elaborate->Activate Selective Reduction Cleave Cleave Product (e.g., Cyclization) Activate->Cleave Induce Cleavage Product Purified Product Cleave->Product G cluster_attachment Attachment to Wang Resin Resin-OH           Resin_Attached           Resin-OH->Resin_Attached DIC, HOBt, DIPEA 5-Nitronicotinic_Acid           5-Nitronicotinic_Acid->Resin_Attached

References

Application Note: Quantitative Analysis of 5-Nitronicotinic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Nitronicotinic acid is a substituted pyridine carboxylic acid of interest in various fields of research, including drug discovery and metabolism studies. Accurate and sensitive quantification of this compound in complex biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This application note presents a detailed protocol for the development and validation of a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in plasma. The described methodology can be adapted for other biological matrices with appropriate validation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing appropriate sample preparation and chromatographic methods.

PropertyValueImplication for Method Development
Molecular Formula C₆H₄N₂O₄Determines the monoisotopic mass for mass spectrometry.
Molecular Weight 168.1 g/mol Used for calculating concentrations and for mass spectrometer tuning.
pKa ~2.5-3.5 (estimated for the carboxylic acid)The compound will be ionized at physiological pH. pH of the mobile phase will significantly affect retention in reversed-phase chromatography.
logP Low (estimated)Indicates high polarity, suggesting good solubility in aqueous solutions and potentially weak retention on standard C18 columns.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., isotopically labeled this compound or a structurally similar compound like 6-chloronicotinamide)[1][2]

  • LC-MS grade acetonitrile[1][2][3][4][5][6]

  • LC-MS grade methanol[5][7][8]

  • LC-MS grade water

  • Formic acid (0.1% solution)[1][2][3][4][5][7][8][9]

  • Blank biological matrix (e.g., human plasma)

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile/water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

This protocol is optimized for plasma samples.

  • Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard (100 ng/mL).[1][2][8]

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.[6]

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[1][2]

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow Plasma Sample Plasma Sample Add Precipitation Solution (Acetonitrile + IS) Add Precipitation Solution (Acetonitrile + IS) Plasma Sample->Add Precipitation Solution (Acetonitrile + IS) Vortex Vortex Add Precipitation Solution (Acetonitrile + IS)->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Evaporate to Dryness Evaporate to Dryness Collect Supernatant->Evaporate to Dryness Reconstitute Reconstitute Evaporate to Dryness->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Sample Preparation Workflow
LC-MS/MS Method Parameters

The following are recommended starting parameters that should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column Reversed-phase C18, 2.1 x 50 mm, 1.8 µm or similar
Mobile Phase A 0.1% Formic Acid in Water[1][2][3][4][5][7][8][9]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1][2][3][4][5]
Flow Rate 0.4 mL/min[7]
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See table below

Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05

Mass Spectrometry (MS) Parameters

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive and Negative mode to be evaluated[1][2][3][5][8][9][10]
Scan Type Multiple Reaction Monitoring (MRM)[1][2][6][8][9]
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimize for specific instrument

MRM Transitions for this compound (to be optimized)

The precursor ion will be the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule. The molecular weight of this compound is 168.1 g/mol .

Ion ModePrecursor Ion (m/z)Product Ion (m/z) (Proposed)Collision Energy (eV)
Positive 169.1123.1 (Loss of NO₂)To be optimized
Positive 169.1151.1 (Loss of H₂O)To be optimized
Negative 167.1123.1 (Loss of CO₂)To be optimized

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.[8]

ParameterDescriptionAcceptance Criteria
Linearity A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the concentration.Correlation coefficient (r²) ≥ 0.99
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; Precision (%RSD) ≤ 20%; Accuracy (%RE) within ±20%
Accuracy The closeness of the measured value to the true value. Assessed at low, medium, and high QC levels.Within ±15% of the nominal value (±20% at LOQ)
Precision The degree of agreement among individual measurements. Assessed as intra-day and inter-day precision at low, medium, and high QC levels.%RSD ≤ 15% (≤ 20% at LOQ)
Recovery The efficiency of the extraction procedure.Consistent, precise, and reproducible
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.Consistent across different lots of matrix
Stability Stability of the analyte in the biological matrix under different storage and handling conditions (freeze-thaw, short-term, long-term).Within ±15% of the initial concentration

Data Presentation

All quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Calibration Curve Summary

Analyte Linear Range (ng/mL) Correlation Coefficient (r²)

| this compound | 1 - 1000 | ≥ 0.995 |

Table 2: Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%RSD) Intra-day Accuracy (%RE) Inter-day Precision (%RSD) Inter-day Accuracy (%RE)
LLOQ 1
Low 3
Medium 100

| High | 800 | | | | |

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Recovery (%) Matrix Effect (%)
Low 3
Medium 100

| High | 800 | | |

Logical Relationship of LC-MS/MS System Components

G cluster_lcms LC-MS/MS System Autosampler Autosampler LC_Column LC Column Stationary Phase Analyte Separation Autosampler->LC_Column LC_Pump LC Pump Mobile Phase A Mobile Phase B LC_Pump:p1->LC_Column LC_Pump:p2->LC_Column MS_System Mass Spectrometer Ion Source (ESI) Quadrupole 1 (Q1) Collision Cell (q2) Quadrupole 3 (Q3) Detector LC_Column->MS_System:i1 Data_System Data System Instrument Control Data Acquisition Data Processing MS_System->Data_System

LC-MS/MS System Components

Conclusion

This application note provides a comprehensive framework for the development and validation of a selective and sensitive LC-MS/MS method for the quantification of this compound in plasma. The proposed sample preparation technique, chromatographic conditions, and mass spectrometric parameters serve as a robust starting point for method optimization. Rigorous validation is essential to ensure the reliability of the data for its intended research or regulatory purpose.

References

Troubleshooting & Optimization

Troubleshooting low yield in 5-Nitronicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 5-Nitronicotinic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main synthetic strategies for the preparation of this compound:

  • Route A: Nitration of Nicotinic Acid. This approach involves the direct nitration of the nicotinic acid backbone. Due to the electron-withdrawing nature of the pyridine ring and the carboxylic acid group, this reaction requires harsh conditions.

  • Route B: Oxidation of 5-Nitro-3-picoline. This method starts with the nitration of 3-picoline, followed by the oxidation of the methyl group to a carboxylic acid. This route avoids the direct nitration of the deactivated nicotinic acid ring but introduces challenges related to the oxidation step.

Q2: I'm not sure which synthetic route to choose. What are the main advantages and disadvantages of each?

A2: The choice of synthetic route depends on the available starting materials and the experimental capabilities.

  • Route A (Nitration) is more direct if nicotinic acid is readily available. However, controlling the reaction to achieve mono-nitration at the desired position can be challenging, and the harsh conditions may lead to degradation and lower yields.

  • Route B (Oxidation) can offer better control over the position of the nitro group. However, the oxidation of the methyl group can be prone to side reactions, such as over-oxidation to form pyridine-3,5-dicarboxylic acid, or may require specific catalysts and conditions to achieve high yields.

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: Both synthetic routes involve hazardous reagents and reaction conditions.

  • Nitration: The use of fuming nitric acid and concentrated sulfuric acid requires extreme caution. These are highly corrosive and reactive substances. The reaction is highly exothermic and can lead to runaway reactions if not properly controlled. All work should be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield.

  • Oxidation: Strong oxidizing agents, such as potassium permanganate or nitric acid, are often used. These reactions can also be highly exothermic. Care must be taken to control the reaction temperature and the rate of addition of the oxidizing agent.

Troubleshooting Guide: Low Yield in this compound Synthesis

This guide is divided into the two primary synthetic routes.

Route A: Troubleshooting the Nitration of Nicotinic Acid

Q: My nitration of nicotinic acid is resulting in a very low yield of the desired this compound. What are the likely causes?

A: Low yields in the nitration of nicotinic acid are common due to the deactivation of the pyridine ring. Several factors could be contributing to this issue.

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Side Product Formation: The harsh reaction conditions can lead to the formation of unwanted byproducts, primarily dinitrated species.

  • Product Degradation: The strongly acidic and oxidizing environment can degrade the starting material and the product.

  • Issues with Product Isolation: The product may be lost during the workup and purification steps.

Troubleshooting Workflow for Low Yield in Nitration

start Low Yield in Nitration incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No solution1 Increase reaction time or temperature cautiously. Monitor reaction progress by TLC/LC-MS. incomplete_reaction->solution1 Yes workup_issue Difficulty with Isolation? side_products->workup_issue No solution2 Lower reaction temperature. Use a smaller excess of nitrating agent. Add nitrating agent more slowly. side_products->solution2 Yes solution3 Ensure complete precipitation by adjusting pH. Optimize recrystallization solvent and conditions. workup_issue->solution3 Yes end Improved Yield workup_issue->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for low yield in the nitration of nicotinic acid.

Potential Issue Recommended Actions Key Parameters to Monitor
Incomplete Reaction - Increase reaction time. - Cautiously increase reaction temperature. - Ensure adequate mixing.- Disappearance of starting material (TLC/LC-MS).
Dinitration - Lower the reaction temperature. - Reduce the equivalents of nitric acid. - Slow, dropwise addition of the nitrating mixture.- Temperature of the reaction mixture. - Ratio of reactants.
Product Degradation - Avoid excessively high temperatures or prolonged reaction times.- Appearance of dark, tarry byproducts.
Poor Product Isolation - Ensure complete precipitation by carefully adjusting the pH of the reaction mixture after quenching on ice. - Optimize the solvent system for recrystallization to minimize product loss.- pH of the aqueous solution. - Solubility of the product in the recrystallization solvent.
Route B: Troubleshooting the Oxidation of 5-Nitro-3-picoline

Q: I have successfully synthesized 5-nitro-3-picoline, but the subsequent oxidation to this compound is giving a low yield. What could be the problem?

A: The oxidation of the methyl group on the nitropyridine ring can be challenging. The primary issues are often incomplete reaction or over-oxidation.

  • Incomplete Oxidation: The methyl group is only partially oxidized, leading to the formation of 5-nitro-3-pyridinemethanol or 5-nitro-3-pyridinecarboxaldehyde as intermediates.

  • Over-oxidation: In some cases, particularly with strong oxidizing agents, the pyridine ring itself can be degraded. A more common issue is the oxidation of both methyl groups if starting from 3,5-lutidine, leading to the formation of pyridine-3,5-dicarboxylic acid.

  • Difficult Purification: Separating the desired product from unreacted starting material, intermediates, and over-oxidized byproducts can be difficult and lead to yield loss.

Troubleshooting Workflow for Low Yield in Oxidation

start Low Yield in Oxidation incomplete_oxidation Incomplete Oxidation? start->incomplete_oxidation over_oxidation Over-oxidation Products? incomplete_oxidation->over_oxidation No solution1 Increase amount of oxidizing agent. Increase reaction time or temperature. Consider a different oxidizing agent. incomplete_oxidation->solution1 Yes purification_issue Purification Difficulties? over_oxidation->purification_issue No solution2 Use a milder oxidizing agent. Carefully control stoichiometry of the oxidant. Lower the reaction temperature. over_oxidation->solution2 Yes solution3 Utilize pH differences for selective precipitation. Employ column chromatography for separation. purification_issue->solution3 Yes end Improved Yield purification_issue->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for low yield in the oxidation of 5-nitro-3-picoline.

Potential Issue Recommended Actions Key Parameters to Monitor
Incomplete Oxidation - Increase the equivalents of the oxidizing agent. - Increase the reaction time or temperature. - Consider using a more potent oxidizing agent or a catalyst.- Presence of starting material and intermediates (TLC/GC-MS).
Over-oxidation (to di-acid) - Carefully control the stoichiometry of the oxidizing agent. - Lower the reaction temperature. - Consider a milder oxidizing agent.- Formation of pyridine-3,5-dicarboxylic acid (LC-MS/NMR).
Ring Degradation - Use less harsh reaction conditions (lower temperature, milder oxidant).- Formation of a complex mixture of byproducts.
Difficult Purification - Exploit the difference in pKa values between the mono- and di-carboxylic acids for selective precipitation by carefully adjusting the pH. - Consider column chromatography for separation of the product from non-acidic impurities.- pH of the solution during workup. - Eluent system for chromatography.

Experimental Protocols

Route A: Representative Protocol for the Nitration of Nicotinic Acid

This protocol is adapted from the nitration of 6-hydroxynicotinic acid.[1]

1. Reaction Setup:

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add nicotinic acid to the cooled sulfuric acid while maintaining the temperature below 10°C.

2. Nitration:

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of nicotinic acid over 1-2 hours, ensuring the internal temperature does not exceed 15°C.

3. Reaction Monitoring and Workup:

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 45°C) for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Adjust the pH of the resulting solution with a suitable base (e.g., concentrated sodium hydroxide solution) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

4. Purification:

  • Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture).

Synthetic Pathway for Route A

nicotinic_acid Nicotinic Acid product This compound nicotinic_acid->product Nitration reagents Fuming HNO₃ Concentrated H₂SO₄ reagents->product

Caption: Synthetic pathway for the nitration of nicotinic acid.

Route B: Representative Protocol for the Oxidation of 5-Nitro-3-picoline

This protocol is a general method based on the oxidation of substituted picolines.

1. Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-nitro-3-picoline in a suitable solvent (e.g., water, acetic acid, or pyridine).

2. Oxidation:

  • Prepare a solution or suspension of the oxidizing agent (e.g., potassium permanganate in water).

  • Slowly add the oxidizing agent to the solution of 5-nitro-3-picoline. The reaction is often exothermic, so the addition rate should be controlled to maintain a specific reaction temperature.

  • After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (as monitored by TLC).

3. Workup:

  • Cool the reaction mixture and, if using potassium permanganate, filter off the manganese dioxide byproduct.

  • Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

4. Purification:

  • The crude product can be purified by recrystallization. If pyridine-3,5-dicarboxylic acid is a significant byproduct, selective precipitation by careful pH adjustment may be necessary.

Synthetic Pathway for Route B

picoline 3-Picoline nitro_picoline 5-Nitro-3-picoline picoline->nitro_picoline Nitration nitration_reagents HNO₃ / H₂SO₄ nitration_reagents->nitro_picoline product This compound nitro_picoline->product Oxidation oxidation_reagents Oxidizing Agent (e.g., KMnO₄) oxidation_reagents->product

Caption: Synthetic pathway for the oxidation of 5-nitro-3-picoline.

References

Optimizing reaction conditions for the synthesis of 5-Nitronicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-nitronicotinic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound derivatives?

A1: The most prevalent method is the electrophilic nitration of a corresponding nicotinic acid precursor using a mixture of concentrated nitric acid and sulfuric acid.[1] This mixture generates the nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[2][3][4] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion.[4]

Q2: What are the critical safety precautions to consider during the nitration reaction?

A2: Nitration reactions are highly exothermic and can be hazardous if not properly controlled.[3] Key safety precautions include:

  • Performing the reaction in a well-ventilated fume hood.[5]

  • Careful and slow addition of reagents, especially the nitric acid, while monitoring the internal temperature of the reaction mixture.[5]

  • Utilizing an ice bath or other cooling methods to maintain the desired temperature range and prevent runaway reactions.[5]

  • Being aware of the potential for the evolution of toxic nitrogen oxides.[6]

  • Considering the corrosive nature of the strong acids used.[7]

Q3: How can I monitor the progress of my reaction?

A3: The progress of the synthesis of this compound derivatives can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] These techniques allow for the visualization of the consumption of the starting material and the formation of the product over time.

Q4: What are some common post-reaction work-up procedures?

A4: A typical work-up procedure involves carefully pouring the reaction mixture onto crushed ice with vigorous stirring.[5][8] This helps to quench the reaction and precipitate the crude product. The precipitate is then collected by filtration, washed with cold water, and can be further purified by recrystallization, often from methanol.[5] In some cases, neutralization with a base like sodium bicarbonate is performed to precipitate the product.[5]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Yield 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Suboptimal Temperature: The reaction temperature may be too low for the nitration to occur efficiently. 3. Insufficient Nitrating Agent: The amount of nitric acid may be insufficient. 4. Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to degradation.[9][10] 5. Loss During Work-up: Product may be lost during filtration or washing steps.[9]1. Extend Reaction Time: Monitor the reaction using TLC or HPLC and continue until the starting material is consumed.[10] 2. Optimize Temperature: Gradually increase the reaction temperature, while carefully monitoring for side product formation. Refer to established protocols for specific derivatives. 3. Adjust Stoichiometry: Ensure an adequate molar ratio of nitric acid to the nicotinic acid derivative. 4. Milder Conditions: Consider using a less concentrated acid mixture or lowering the reaction temperature. 5. Careful Handling: Ensure complete precipitation and handle the solid product carefully during isolation.[9]
Formation of Multiple Products (Low Selectivity) 1. Over-nitration: The reaction conditions are too harsh, leading to the introduction of more than one nitro group. 2. Isomer Formation: Depending on the substituents on the nicotinic acid ring, different isomers may be formed.[2] 3. Side Reactions: The starting material or product may be undergoing other reactions under the acidic conditions.1. Control Temperature and Time: Maintain a lower reaction temperature and monitor the reaction closely to stop it once the desired product is formed. 2. Purification: Utilize column chromatography or fractional crystallization to separate the desired isomer. 3. Modify Reaction Conditions: Adjusting the acid ratio or temperature may help to suppress side reactions.[10]
Runaway Reaction 1. Poor Temperature Control: Inadequate cooling or too rapid addition of reagents can lead to a rapid, uncontrolled increase in temperature.[6] 2. Scale-up Issues: Heat dissipation is less efficient on a larger scale.1. Slow Reagent Addition: Add the nitrating agent dropwise with efficient stirring and cooling.[5] 2. Maintain Cooling: Ensure the cooling bath is maintained at the correct temperature throughout the addition. 3. Gradual Scale-up: When scaling up, do so in manageable increments and ensure adequate cooling capacity.
Difficulty in Product Isolation/Purification 1. Product is Soluble in the Work-up Solvent: The product may have some solubility in the aqueous acidic mixture. 2. Oily Product: The product may not precipitate as a solid. 3. Impurities Co-precipitate: Other reaction byproducts may precipitate along with the desired product.1. pH Adjustment: Carefully neutralize the solution to decrease the solubility of the acidic product. 2. Extraction: If the product is oily, extract it with a suitable organic solvent, then wash and dry the organic layer before evaporating the solvent. 3. Recrystallization: Use a suitable solvent system for recrystallization to remove impurities.[5]

Experimental Protocols

Synthesis of 6-Methoxy-5-nitronicotinic Acid

This protocol is adapted from a scale-up synthesis procedure.[5]

Materials:

  • 6-Methoxynicotinic Acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

Procedure:

  • In a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 300 mL of concentrated sulfuric acid.

  • Cool the flask to 0-5 °C in an ice-salt bath.

  • Slowly add 153 g (1.0 mol) of 6-methoxynicotinic acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once the solid has dissolved, begin the dropwise addition of 75 mL of concentrated nitric acid, maintaining the internal temperature between 5-10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 1.5 kg of crushed ice with vigorous stirring to precipitate the product.

  • Filter the solid product, wash with cold deionized water, and dry.

Synthesis of 6-Hydroxy-5-nitronicotinic acid

Three different methods have been reported for this synthesis.[8]

Method 1:

  • Add 6-hydroxynicotinic acid (20g) to 100mL of red fuming nitric acid in a 250mL flask.

  • Slowly heat the mixture to 50°C and stir for 8 hours.

  • Increase the temperature to 80°C.

  • Cool the mixture to room temperature overnight.

  • Collect the yellow precipitate by filtration, wash with water, and dry.

Method 2:

  • Add 60 ml of concentrated sulfuric acid to a solution of 30 g (0.217 mol) of 6-hydroxynicotinic acid in 50 ml of concentrated sulfuric acid.

  • Add a 1:1 mixture of concentrated nitric acid and sulfuric acid below 20°C.

  • Stir at room temperature for 1 hour, then heat to 80°C for 4 hours.

  • Pour the mixture onto ice to precipitate the product.

  • Collect the precipitate and dry. Yield reported as 36%.[8]

Method 3:

  • Add fuming nitric acid (10.4 mL) dropwise to a mixture of 6-hydroxynicotinic acid (15 g) and concentrated sulfuric acid (45 mL) at 0°C.

  • Slowly heat the reaction mixture to 45°C and maintain for 3 hours.

  • Pour the mixture into ice water.

  • Collect the precipitate by suction filtration, wash with water, and air-dry.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 6-Hydroxy-5-nitronicotinic acid

Parameter Method 1 [8]Method 2 [8]Method 3 [8]
Starting Material 6-hydroxynicotinic acid6-hydroxynicotinic acid6-hydroxynicotinic acid
Nitrating Agent Red fuming nitric acid1:1 mixture of nitric acid and sulfuric acidFuming nitric acid
Solvent/Acid NoneConcentrated sulfuric acidConcentrated sulfuric acid
Temperature 50°C then 80°C<20°C then 80°C0°C then 45°C
Reaction Time 8 hours at 50°C1 hour at RT, 4 hours at 80°C3 hours at 45°C
Reported Yield Not specified36%Not specified

Visualizations

experimental_workflow General Experimental Workflow for Nitration cluster_prep Reaction Setup cluster_reaction Nitration Reaction cluster_workup Work-up and Purification A Charge reactor with nicotinic acid derivative and sulfuric acid B Cool reaction mixture to 0-5 °C A->B C Slowly add nitric acid while maintaining low temperature B->C D Stir for a specified time after addition C->D E Monitor reaction progress (TLC/HPLC) D->E F Quench reaction mixture on ice E->F Upon completion G Filter the precipitated product F->G H Wash with cold water G->H I Recrystallize from a suitable solvent H->I J Dry the final product I->J

Caption: A generalized experimental workflow for the synthesis of this compound derivatives.

troubleshooting_logic Troubleshooting Low Yield Start Low Yield Observed IncompleteReaction Is the reaction incomplete? (Check TLC/HPLC) Start->IncompleteReaction HarshConditions Are there signs of degradation? IncompleteReaction->HarshConditions No Extend_Time Extend reaction time IncompleteReaction->Extend_Time Yes WorkupLoss Was there significant loss during work-up? HarshConditions->WorkupLoss No Milder_Conditions Use milder conditions HarshConditions->Milder_Conditions Yes Improve_Workup Refine work-up procedure WorkupLoss->Improve_Workup Yes Optimize_Temp Optimize temperature

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound derivatives.

References

Common side reactions in the nitration of nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the nitration of nicotinic acid?

The primary product of the electrophilic nitration of nicotinic acid is 5-nitronicotinic acid. The electron-withdrawing nature of the carboxylic acid group and the nitrogen atom in the pyridine ring directs the incoming nitro group primarily to the 5-position.

Q2: What are the most common side reactions observed during the nitration of nicotinic acid?

The most common side reactions include:

  • Dinitration: Under harsh reaction conditions, such as high temperatures or prolonged reaction times, a second nitro group can be introduced to the pyridine ring, leading to the formation of dinitro-pyridone derivatives. For instance, the nitration of the related compound 6-hydroxynicotinic acid can yield 3,5-dinitro-2-pyridone.[1]

  • Decarboxylation: The strong acidic and high-temperature conditions required for nitration can lead to the loss of the carboxylic acid group, resulting in the formation of nitropyridine byproducts.

  • Oxidative Degradation: The pyridine ring can be susceptible to oxidative degradation by the strong nitric acid, especially at elevated temperatures, leading to a variety of byproducts and a decrease in the overall yield.

Q3: What are the typical reagents and conditions for the nitration of nicotinic acid?

The nitration of nicotinic acid and its derivatives typically requires a mixture of concentrated sulfuric acid and fuming nitric acid.[1] The reaction is highly exothermic and requires careful temperature control, often being carried out at low temperatures (e.g., 0-10°C) to minimize side reactions.[2]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield of this compound - Incomplete reaction. - Excessive side reactions (dinitration, decarboxylation, oxidation). - Loss of product during work-up and purification.- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Temperature Control: Maintain a low reaction temperature (e.g., 0-10°C) during the addition of nitric acid to minimize exothermic side reactions.[2] - Reagent Purity: Use high-purity, anhydrous reagents. Water can deactivate the nitrating agent. - Work-up: Carefully neutralize the reaction mixture by pouring it onto crushed ice and then slowly adding a base to precipitate the product.[2] Ensure complete precipitation before filtration.
Formation of Dinitro Byproducts - High reaction temperature. - Prolonged reaction time. - Excess of nitrating agent.- Strict Temperature Control: Do not allow the reaction temperature to exceed the recommended range. - Optimize Reaction Time: Determine the optimal reaction time through careful monitoring to avoid over-nitration. - Stoichiometry: Use a controlled amount of the nitrating agent.
Presence of Decarboxylated Byproducts - High reaction temperature.- Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Product is a Dark, Oily Residue Instead of a Solid - Significant oxidative degradation. - Presence of multiple, difficult-to-crystallize byproducts.- Ensure Low Temperature: Strictly maintain low temperatures throughout the addition of reagents. - Purification: Attempt purification via column chromatography on silica gel. It may be necessary to first perform an acid-base extraction to remove acidic impurities.
Difficulty in Purifying this compound - Similar polarities of the desired product and byproducts (e.g., dinitro derivatives or unreacted starting material).- Recrystallization: Attempt recrystallization from a suitable solvent. Water or aqueous ethanol are often good starting points for pyridine carboxylic acids. - Column Chromatography: If recrystallization is ineffective, use column chromatography. A mobile phase with a gradient of polar solvents may be required to separate compounds with similar polarities. - Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid group. Dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the purified product.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol based on Analogs)

This protocol is a general guideline based on the nitration of similar compounds and should be optimized for specific laboratory conditions.

Materials:

  • Nicotinic Acid

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Deionized Water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add a calculated amount of concentrated sulfuric acid.

  • Cool the flask to 0-5°C in an ice-salt bath.

  • Slowly add nicotinic acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Once the nicotinic acid has dissolved, begin the dropwise addition of fuming nitric acid via the dropping funnel. Maintain the internal temperature between 5-10°C throughout the addition.[2]

  • After the addition is complete, allow the reaction mixture to stir at 5-10°C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate should form.

  • Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 7. Be cautious as this will generate a significant amount of CO2 gas.

  • Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold deionized water.

  • The crude product can be purified by recrystallization from water or an ethanol/water mixture.

Visualizations

Reaction Pathway for the Nitration of Nicotinic Acid

Nitration_of_Nicotinic_Acid cluster_reagents Reagents Nicotinic_Acid Nicotinic Acid Intermediate Wheland Intermediate Nicotinic_Acid->Intermediate + NO₂⁺ Decarboxylation_Product Nitropyridine (Side Product) Nicotinic_Acid->Decarboxylation_Product - CO₂ (High Temp) Nitronium_Ion NO₂⁺ Product This compound Intermediate->Product - H⁺ Dinitration_Product Dinitro-pyridone (Side Product) Product->Dinitration_Product + NO₂⁺ (Forcing Conditions) HNO₃ HNO₃ H₂SO₄ H₂SO₄

Caption: Reaction scheme for the nitration of nicotinic acid, showing the main product and potential side products.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of this compound Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Extend_Time Extend Reaction Time or Increase Temperature Slightly Incomplete->Extend_Time Yes Analyze_Byproducts Analyze Crude Product for Byproducts (NMR, LC-MS) Complete->Analyze_Byproducts Yes Extend_Time->Check_Reaction Dinitration Dinitration Observed? Analyze_Byproducts->Dinitration Decarboxylation Decarboxylation Observed? Dinitration->Decarboxylation No Optimize_Temp_Time Lower Temperature and Reduce Reaction Time Dinitration->Optimize_Temp_Time Yes Optimize_Temp Lower Reaction Temperature Decarboxylation->Optimize_Temp Yes Workup_Loss Check for Loss During Work-up Decarboxylation->Workup_Loss No End Improved Yield Optimize_Temp_Time->End Optimize_Temp->End Improve_Workup Optimize Precipitation and Extraction Steps Workup_Loss->Improve_Workup Improve_Workup->End

Caption: A logical workflow to troubleshoot and optimize the yield in the nitration of nicotinic acid.

References

Technical Support Center: Purification of 5-Nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-nitronicotinic acid from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common byproducts include:

  • Unreacted Starting Materials: Such as 3-picoline or nicotinic acid.

  • Partially Oxidized Intermediates: If synthesizing from 3-picoline, intermediates like 3-methyl-5-nitropyridine or 5-nitro-pyridine-3-carbaldehyde may be present.

  • Regioisomers: Nitration of nicotinic acid can lead to the formation of other isomers, such as 2-nitronicotinic acid and 6-nitronicotinic acid.

  • Over-nitrated Products: Small amounts of dinitropyridine derivatives can also be formed.[1]

  • Inorganic Salts: Arising from the use of acids and bases during the reaction and workup.

Q2: What is the most effective method for purifying this compound?

A2: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[2][3] This technique relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, allowing for the formation of pure crystals while impurities remain in the solution.[4]

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[3] Given its polar nature, suitable solvents to screen include:

  • Water

  • Ethanol

  • Methanol

  • Isopropyl alcohol

  • Aqueous mixtures of the above alcohols.

A solvent screening should be performed with a small amount of crude material to identify the optimal solvent or solvent system.[5]

Q4: How can I assess the purity of my final this compound product?

A4: The purity of the final product can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying the purity and identifying impurities.[6]

  • Melting Point Analysis: A sharp melting point range close to the literature value (171-173 °C) is a good indicator of high purity.[1]

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.

  • Spectroscopic Methods (NMR, IR): To confirm the chemical structure and identify any residual impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem 1: The crude this compound does not dissolve in the hot solvent.

Possible Cause Solution
Insufficient Solvent Add small increments of the hot solvent until the solid dissolves completely. Be mindful not to add a large excess, as this will reduce the final yield.[7]
Inappropriate Solvent The chosen solvent may not be suitable. Re-evaluate your solvent choice by performing a solvent screen with small amounts of your crude product.[5]
Insoluble Impurities If a portion of the solid does not dissolve even with additional hot solvent, these are likely insoluble impurities. These can be removed by hot gravity filtration.[4]

Problem 2: The this compound "oils out" instead of forming crystals.

Possible Cause Solution
Solution is cooling too quickly Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Insulating the flask can help.[7]
High concentration of impurities A high impurity level can depress the melting point of the mixture. Consider pre-purifying the crude material by washing or performing an acid-base extraction. Treating the hot solution with activated charcoal can also help remove some impurities.[2]
Solvent boiling point is too high If the boiling point of the solvent is higher than the melting point of your compound, it may oil out. Choose a solvent with a lower boiling point if possible.

Problem 3: No crystals form upon cooling.

Possible Cause Solution
Supersaturated solution Induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the liquid. Alternatively, add a small "seed" crystal of pure this compound.[2]
Too much solvent was used If the solution is too dilute, crystals will not form. Boil off some of the solvent to concentrate the solution and allow it to cool again.[3]

Problem 4: The yield of purified this compound is low.

Possible Cause Solution
Too much solvent used Use the minimum amount of hot solvent necessary to dissolve the crude product. A significant portion of the product will remain in the mother liquor if an excess of solvent is used.[3]
Premature crystallization Crystals may have formed during hot filtration. Ensure the filtration apparatus is pre-heated to prevent this.[4]
Incomplete crystallization Ensure the solution is cooled sufficiently, typically in an ice bath, to maximize the precipitation of the product before filtration.[7]
Product loss during transfers Rinse glassware with a small amount of the cold recrystallization solvent to recover all of the product.

Problem 5: The recrystallized product is colored.

Possible Cause Solution
Presence of colored impurities Add a small amount of activated charcoal to the hot solution before the filtration step. Use charcoal sparingly as it can adsorb the desired product, reducing the yield.[2]

Quantitative Data

The following table provides an illustrative example of the expected purity and yield from a well-executed recrystallization of a crude aromatic carboxylic acid. Actual results for this compound may vary depending on the initial purity of the crude material and the specific conditions used.

Purification Stage Purity (by HPLC) Yield Key Impurities Removed
Crude Product85-90%-Unreacted starting materials, regioisomers, inorganic salts
After 1st Recrystallization>98%70-85%Most soluble impurities and some colored byproducts
After 2nd Recrystallization>99.5%80-90% (of the first crop)Residual soluble impurities

Experimental Protocols

Protocol 1: Recrystallization of this compound (General Procedure)

This protocol is a general guideline and may require optimization based on the scale of the experiment and the purity of the crude material.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent (e.g., water or an ethanol/water mixture).

    • Heat the mixture on a hot plate with stirring until the solvent begins to boil.

    • Continue to add small portions of the hot solvent until all the solid has just dissolved.

  • (Optional) Decolorization:

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Pre-heat a funnel with fluted filter paper.

    • Filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization:

    • Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing:

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to dry completely. This can be done by air drying or in a desiccator under vacuum.

  • Analysis:

    • Determine the yield and check the purity of the recrystallized this compound by measuring its melting point and/or by HPLC.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Gravity Filtration dissolve->hot_filter If no charcoal needed charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool impurities1 Insoluble Impurities hot_filter->impurities1 Remove ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash impurities2 Soluble & Colored Impurities in Filtrate vac_filter->impurities2 Remove dry Dry Crystals wash->dry pure Pure this compound dry->pure

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow decision decision issue issue solution solution start Recrystallization Issue decision1 decision1 start->decision1 What is the problem? issue1 issue1 decision1->issue1 Solid won't dissolve issue2 issue2 decision1->issue2 Oiling out issue3 issue3 decision1->issue3 No crystals form issue4 issue4 decision1->issue4 Low yield issue5 issue5 decision1->issue5 Colored product solution1 solution1 issue1->solution1 Add more hot solvent or change solvent solution2 solution2 issue2->solution2 Reheat, add more solvent, cool slowly solution3 solution3 issue3->solution3 Scratch flask, add seed crystal, or concentrate solution solution4 solution4 issue4->solution4 Use minimum solvent, ensure complete cooling solution5 solution5 issue5->solution5 Use activated charcoal impurity_removal cluster_impurities Common Impurities cluster_methods Purification Methods unreacted Unreacted Starting Materials recrystallization Recrystallization unreacted->recrystallization regioisomers Regioisomers regioisomers->recrystallization insoluble Insoluble Byproducts hot_filtration Hot Filtration insoluble->hot_filtration colored Colored Impurities charcoal Charcoal Treatment colored->charcoal charcoal->hot_filtration Followed by

References

Stability of 5-Nitronicotinic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-nitronicotinic acid in aqueous solutions. The information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for aqueous solutions of this compound?

Aqueous solutions of this compound should ideally be prepared fresh. For short-term storage, it is recommended to store solutions at 2-8°C, protected from light. The pH of the solution should be maintained in the acidic to neutral range (pH 4-7) to minimize potential degradation.

Q2: What are the primary factors that can affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and light exposure.[1][2][3][4][5] Extreme pH conditions (highly acidic or alkaline), elevated temperatures, and exposure to UV or fluorescent light can accelerate its degradation.[1][2][3]

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogous compounds such as nicotinic acid and other nitroaromatic compounds suggest potential degradation routes.[6][7] These may include hydrolysis of the carboxylic acid group and reduction of the nitro group. Forced degradation studies are essential to identify the specific degradation products and pathways for this molecule.[8][9]

Q4: How can I monitor the degradation of this compound in my experiments?

The degradation of this compound can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or mass spectrometry (MS) detection.[10][11] These methods can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid degradation of a freshly prepared solution at room temperature. The pH of the aqueous solution may be in the alkaline range, which can catalyze hydrolysis.[12][13] The solution might also be exposed to direct sunlight or intense laboratory light, leading to photodegradation.[1][2][3]Prepare the solution using a buffered system in the acidic to neutral pH range (e.g., pH 4-7). Store the solution in an amber vial or protect it from light by wrapping the container in aluminum foil.
Precipitation is observed in the aqueous solution upon storage. The concentration of this compound may exceed its solubility at the storage temperature or pH. The pH of the solution can significantly influence the solubility of carboxylic acids.[14][15]Determine the solubility of this compound under your specific experimental conditions (pH, temperature, and solvent system). Prepare solutions at concentrations below the solubility limit. If a buffer is used, ensure it is appropriate for the desired pH and does not interact with the compound.
Inconsistent results in stability studies. This could be due to variations in experimental conditions such as temperature fluctuations, inconsistent light exposure, or variability in the pH of the solutions. Analytical method variability can also contribute to inconsistent results.Tightly control all experimental parameters. Use a calibrated and validated stability-indicating analytical method.[9] Ensure consistent sample preparation and handling procedures.
Appearance of unexpected peaks in the chromatogram during analysis. These peaks may correspond to degradation products. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help in identifying potential degradation products.[4][8][9]Perform a forced degradation study to generate potential degradation products.[8][16] This will help in confirming if the new peaks are related to the degradation of this compound and will aid in the development of a robust, stability-indicating analytical method.

Data Presentation

Quantitative data from stability studies should be summarized in a clear and structured format to facilitate comparison.

Table 1: Example of pH-Dependent Stability Data for this compound (0.1 mg/mL) at 40°C

pHInitial Concentration (mg/mL)Concentration after 7 days (mg/mL)% Degradation
2.00.1000.0982.0
5.00.1000.0991.0
7.00.1000.0973.0
9.00.1000.08515.0

Table 2: Example of Photostability Data for this compound (0.1 mg/mL) in pH 6.8 Buffer

ConditionInitial Concentration (mg/mL)Concentration after 24h (mg/mL)% Degradation
Dark Control0.1000.0991.0
UV Light0.1000.0928.0
Fluorescent Light0.1000.0964.0

Experimental Protocols

A forced degradation study is crucial for understanding the intrinsic stability of this compound.[8][16]

1. Preparation of Stock and Sample Solutions

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Sample Solutions: For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of 0.1 mg/mL.

2. Stress Conditions

  • Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and heat at 60°C for a specified duration (e.g., 2, 4, 8, 24 hours).[17] Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the drug solution with 0.1 M NaOH and keep at room temperature for a specified duration.[17] Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[16]

  • Thermal Degradation: Heat the solid drug substance at a high temperature (e.g., 105°C) for a specified duration. Also, heat the drug solution at a specified temperature (e.g., 60°C).

  • Photolytic Degradation: Expose the drug solution to a light source providing both UV and visible light, as per ICH Q1B guidelines.[16] A dark control sample should be stored under the same conditions but protected from light.

3. Analytical Method

A validated stability-indicating HPLC method is essential.

  • Instrumentation: HPLC system with a UV detector or a mass spectrometer.

  • Column: A C18 column is commonly used.

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic mode.

  • Detection: Monitor at a wavelength where this compound has maximum absorbance.

  • Quantification: Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed samples to that in an unstressed control sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) sample Prepare Sample Solutions (0.1 mg/mL) stock->sample acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, RT) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal (60°C, solution) photo Photolytic (UV/Vis light) hplc HPLC/UPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc quantify Quantify Degradation hplc->quantify

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis (Alkaline) cluster_reduction Reduction parent This compound decarboxylated 5-Nitropyridine (Hypothetical) parent->decarboxylated Decarboxylation amino 5-Aminonicotinic Acid (Hypothetical) parent->amino Nitro Reduction

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: 5-Nitronicotinic Acid Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the purity of synthesized 5-Nitronicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via nitration?

A1: During the synthesis of this compound, particularly through the nitration of a nicotinic acid precursor, several impurities can arise. The most common include:

  • Unreacted Starting Material: Incomplete nitration can leave residual nicotinic acid or its derivatives in the crude product.

  • Isomeric Byproducts: While the pyridine ring and existing carboxyl group direct the nitration, small amounts of other positional isomers can form.

  • Dinitrated Products: Over-nitration can lead to the formation of dinitropyridine carboxylic acids.

  • Oxidative Degradation Products: The harsh acidic and oxidative conditions of nitration can cause some degradation of the pyridine ring.

  • Residual Nitrating Agents and Byproducts: Trapped nitrogen oxides (like NO₂) and residual acids (sulfuric acid, nitric acid) are common inorganic impurities. Nitrogen dioxide is a common byproduct of nitration reactions.[1][2][3]

Q2: What is the most effective single method for purifying crude this compound?

A2: Recrystallization is the most common and highly effective method for purifying crude solid this compound.[4][5][6] This technique relies on the principle that the solubility of the desired compound and its impurities differ in a given solvent at different temperatures. By dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, the this compound will preferentially crystallize, leaving the more soluble impurities behind in the solvent (mother liquor).

Q3: How can I assess the purity of my final this compound product?

A3: The purity of the final product should be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. Using a UV detector, you can separate and quantify the main compound from its impurities.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS) or used directly, MS confirms the molecular weight of the product (168.11 g/mol ) and helps identify impurities.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation of the desired product and can reveal the presence of organic impurities.

  • Melting Point Analysis: A sharp melting point range (literature: 171-173 °C) is indicative of high purity.[7] A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guide

Issue 1: Low Purity After Initial Synthesis

If your initial analysis shows significant impurities, this troubleshooting workflow can help you decide on the next steps.

G start Low Purity of Crude This compound check_impurities Characterize Impurities (LC-MS, NMR) start->check_impurities is_starting_material Major impurity is starting material? check_impurities->is_starting_material optimize_reaction Optimize Reaction: - Increase reaction time - Adjust temperature - Modify nitrating agent ratio is_starting_material->optimize_reaction Yes is_colored Crude product is intensely colored? is_starting_material->is_colored No recrystallize Proceed to Recrystallization optimize_reaction->recrystallize charcoal_step Incorporate Activated Charcoal Step During Recrystallization is_colored->charcoal_step Yes is_colored->recrystallize No charcoal_step->recrystallize

Caption: Troubleshooting workflow for low purity crude product.

Issue 2: Problems During Recrystallization

Q: My recrystallized this compound is still yellow. How do I remove the color?

A: The yellow coloration is likely due to persistent, highly conjugated impurities or trapped nitrogen oxides.

  • Solution: Perform a second recrystallization, but this time, include a decolorization step. After dissolving the crude product in the hot solvent, add a small amount (typically 1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes, then perform a hot gravity filtration to remove the charcoal (which adsorbs the colored impurities) before allowing the filtrate to cool.

Q: The yield of my pure product is very low after recrystallization. What went wrong?

A: Low yield is a common issue and can be caused by several factors:

  • Using too much solvent: This keeps a significant portion of your product dissolved in the mother liquor even after cooling. Use only the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Cooling the solution too quickly: Rapid cooling traps impurities and leads to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before moving it to an ice bath.[10]

  • Premature crystallization: If crystals form in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus (funnel, flask) is pre-heated.

  • Product solubility: Your chosen solvent may be too effective, meaning the product is still quite soluble even at low temperatures. Consider using a solvent pair to decrease its solubility upon cooling.

Q: My compound will not crystallize from the solution after cooling. What should I do?

A: Failure to crystallize, or "oiling out," can happen if the solution is supersaturated or if impurities are inhibiting crystal lattice formation.

  • Induce Crystallization:

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic glass fragments can provide a nucleation site for crystal growth.

    • Seed: Add a tiny crystal of pure this compound to the solution to act as a template.

    • Reduce Volume: If too much solvent was added, gently heat the solution to boil off some of the solvent to re-concentrate it, then attempt to cool again.

Experimental Protocols & Data

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for purifying the crude product. Water or an ethanol/water mixture is often a suitable solvent system.

G cluster_dissolution 1. Dissolution cluster_filtration 2. Hot Filtration (Optional) cluster_crystallization 3. Crystallization cluster_isolation 4. Isolation & Drying dissolve Place crude solid in flask. Add minimal hot solvent. heat Heat with stirring until all solid just dissolves. dissolve->heat charcoal Add activated charcoal (if solution is colored). heat->charcoal If needed cool_rt Allow filtrate to cool slowly to room temperature. heat->cool_rt If no filtration filter Filter hot solution through pre-heated gravity funnel. charcoal->filter filter->cool_rt cool_ice Place flask in an ice bath to maximize crystal formation. cool_rt->cool_ice vac_filter Collect crystals by vacuum filtration. cool_ice->vac_filter wash Wash crystals with a small amount of cold solvent. vac_filter->wash dry Dry crystals under vacuum. wash->dry

Caption: Standard workflow for the recrystallization of an organic solid.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., deionized water). Heat the mixture on a hot plate with stirring. Continue adding small portions of hot solvent until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for 5-10 minutes.

  • Hot Filtration: Pre-heat a funnel with fluted filter paper. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Purity Assessment by HPLC-UV

Methodology:

  • Standard Preparation: Prepare a stock solution of a pure reference standard of this compound in a suitable diluent (e.g., mobile phase) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the synthesized product in the same diluent to a similar concentration.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the compound absorbs strongly (e.g., 260-280 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation

The effectiveness of purification can be clearly demonstrated in a data table.

Table 1: Illustrative Purity Improvement via Recrystallization

StageAppearanceMelting Point (°C)Purity by HPLC (%)
Crude ProductYellowish Powder165-17092.5
After 1st RecrystallizationLight Yellow Crystals170-17298.8
After Charcoal & 2nd RecrystallizationOff-white Crystals171-173>99.7

Table 2: Common Impurities and Analytical Observations

Potential ImpurityExpected M/Z (ESI+)Typical HPLC Behavior
Nicotinic Acid (Starting Material)124.04Elutes earlier (more polar) than the product on reverse-phase.
This compound (Product)169.02Main peak.
Dinitrated Byproduct214.01Elutes later (less polar) than the product on reverse-phase.

References

Challenges in the scale-up of 5-Nitronicotinic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 5-Nitronicotinic acid production.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are experiencing a lower than expected yield of this compound during scale-up. What are the potential causes and how can we address them?

A1: Low yield during the scale-up of this compound synthesis is a common issue that can stem from several factors. The primary synthesis route involves the nitration of nicotinic acid, a reaction that is highly sensitive to reaction conditions.

Potential Causes and Solutions:

  • Inadequate Temperature Control: Nitration is a highly exothermic reaction.[1][2][3] Inadequate heat removal at a larger scale can lead to localized overheating, promoting the formation of byproducts and decomposition of the desired product.

    • Solution: Ensure your reactor has sufficient cooling capacity. For large-scale batches, consider using a reactor with a higher surface-area-to-volume ratio or implementing a semi-batch process where the nitrating agent is added portion-wise to better control the exotherm.[4] Continuous flow reactors can also offer superior temperature control.[2]

  • Poor Mixing and Mass Transfer: The nitration of nicotinic acid is often performed in a multiphasic system (e.g., solid nicotinic acid in a mixture of nitric and sulfuric acids).[1] Inefficient mixing can lead to localized high concentrations of reactants and poor heat distribution, resulting in side reactions.

    • Solution: Optimize the agitation speed and impeller design to ensure homogeneous mixing of the reaction mass. In a larger reactor, baffles can help to improve mixing efficiency.

  • Incorrect Stoichiometry of Nitrating Agents: An insufficient amount of the nitrating agent (the nitronium ion, NO₂⁺, generated from nitric acid and a strong acid catalyst like sulfuric acid) will lead to incomplete conversion.[5] Conversely, an excessive amount can lead to the formation of dinitro- and other over-nitrated species.[6]

    • Solution: Carefully control the molar ratio of nitric acid and sulfuric acid to the nicotinic acid substrate. The optimal ratio may need to be re-validated at a larger scale.

  • Water Content: The presence of excess water can dilute the nitrating mixture, reducing the concentration of the active nitronium ion and slowing down the reaction rate.[1]

    • Solution: Use concentrated or fuming nitric and sulfuric acids as specified in the protocol. Protect the reaction from atmospheric moisture.

Q2: We are observing significant amounts of impurities, particularly dinitrated byproducts, in our scaled-up production of this compound. How can we improve the selectivity?

A2: The formation of dinitrated and other impurities is often linked to the reaction conditions being too harsh.

Potential Causes and Solutions:

  • High Reaction Temperature: As mentioned, elevated temperatures can provide the activation energy for further nitration of the desired this compound to form dinitrated species.[6]

    • Solution: Maintain the reaction temperature within the optimal range. A lower temperature will generally favor mono-nitration. Consider a temperature profiling approach where the temperature is kept low initially and gradually increased if necessary.

  • Prolonged Reaction Time: Leaving the reaction to proceed for too long after the initial substrate has been consumed can increase the likelihood of side reactions, including over-nitration.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). Quench the reaction as soon as the desired level of conversion of the starting material is achieved.

  • Excessive Nitrating Agent: A high concentration of the nitrating agent can drive the reaction towards multiple nitrations.

    • Solution: Re-optimize the stoichiometry of your nitrating agents for the larger scale. A slight excess is often necessary to drive the reaction to completion, but a large excess should be avoided.

Q3: During the work-up and isolation of this compound, we are experiencing product loss. What are some best practices for maximizing recovery at scale?

A3: Product loss during work-up is a common challenge in scaling up chemical syntheses. For this compound, which is a solid, the precipitation and filtration steps are critical.

Potential Causes and Solutions:

  • Incomplete Precipitation: The product is typically isolated by quenching the reaction mixture in water or on ice, causing the this compound to precipitate.[7]

    • Solution: Ensure the quench is performed at a low temperature to maximize precipitation. The volume of water used for quenching is also critical; too much may lead to some of the product remaining in solution. The pH of the solution after quenching and neutralization (if performed) will also affect the solubility of the product.

  • Filtration Issues: At a larger scale, filtering large quantities of fine solids can be slow and inefficient, leading to product loss on the filter or in the filtrate.

    • Solution: Select an appropriate filter size and type for the scale of your reaction. Ensure the product is washed with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.

  • Recrystallization Losses: While recrystallization is often necessary for purification, it can also lead to significant product loss if not optimized.

    • Solution: Carefully select the recrystallization solvent. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the product.

Data Summary

The following table presents plausible data for the nitration of nicotinic acid to this compound under different conditions, illustrating the impact of key parameters on yield and purity.

ParameterCondition A (Lab Scale)Condition B (Scale-Up - Unoptimized)Condition C (Scale-Up - Optimized)
Scale 10 g1 kg1 kg
Reactor Type Round Bottom FlaskJacketed Glass ReactorJacketed Glass Reactor
Temperature 45-50 °C[6]50-70 °C (poor control)45-50 °C (controlled)
Reaction Time 4 hours[6]6 hours4 hours
Agitation Magnetic StirringMechanical Stirring (low speed)Mechanical Stirring (optimized speed)
Yield 85%60%82%
Purity (by HPLC) 98%80% (significant dinitro- impurity)97%

Experimental Protocols

Protocol: Nitration of Nicotinic Acid to this compound

Disclaimer: This protocol is a general guideline and should be adapted and optimized for specific laboratory and scale-up conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Nicotinic Acid

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (d=1.52)[6]

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 0-5 °C using an ice-salt bath.

  • Substrate Addition: Slowly add the nicotinic acid to the cold, stirred sulfuric acid, ensuring the temperature does not exceed 10 °C. Continue stirring until all the nicotinic acid has dissolved.

  • Nitrating Agent Addition: Slowly add fuming nitric acid dropwise to the reaction mixture via the dropping funnel. Maintain the internal temperature between 5-10 °C throughout the addition. The addition of the nitrating agent is highly exothermic and requires careful monitoring and control.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 45-50 °C for approximately 4 hours.[6] Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate will form.

  • Isolation: Allow the mixture to stir in an ice bath for 30 minutes to ensure complete precipitation. Filter the solid product using a Büchner funnel and wash with a small amount of cold deionized water.

  • Drying and Purification: Dry the crude product under vacuum. The crude this compound can be further purified by recrystallization from water.[8]

Visualizations

G cluster_synthesis Synthesis of this compound start 3-Picoline step1 Oxidation (e.g., with HNO3 or air) start->step1 intermediate Nicotinic Acid step1->intermediate step2 Nitration (HNO3 / H2SO4) intermediate->step2 product This compound step2->product

Caption: Synthesis pathway for this compound.

G cluster_troubleshooting Troubleshooting Low Yield start Low Yield of This compound q1 Check Temperature Control start->q1 q2 Verify Mixing Efficiency start->q2 q3 Confirm Stoichiometry start->q3 q4 Analyze Work-up Procedure start->q4 sol1 Improve Cooling / Use Semi-batch or Flow Reactor q1->sol1 If overheating occurs sol2 Optimize Agitation Speed and Impeller Design q2->sol2 If reaction is incomplete or has many byproducts sol3 Re-validate Molar Ratios of Nitrating Agents q3->sol3 If conversion is low sol4 Optimize Quenching and Filtration Steps q4->sol4 If product is lost during isolation

Caption: Troubleshooting workflow for low yield.

References

Preventing decomposition of 5-Nitronicotinic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 5-Nitronicotinic acid during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For optimal preservation of its chemical integrity, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is also advised.[2] It is crucial to protect the compound from light exposure.

Q2: I've observed a change in the color of my this compound powder. What could be the cause?

A change in color, such as darkening, can be an indicator of degradation. This is often caused by exposure to light, elevated temperatures, or reactive atmospheric conditions. The nitro group on the aromatic ring can be susceptible to photoreduction or other degradation pathways, leading to the formation of colored impurities. It is recommended to perform an analytical assessment (e.g., HPLC) to determine the purity of the material.

Q3: My experimental results are inconsistent. Could this be related to the stability of this compound?

Inconsistent experimental outcomes can indeed be a consequence of using a degraded starting material. The presence of impurities or degradation products can interfere with reactions, alter biological activity, or affect analytical measurements. Ensuring the purity and stability of your this compound is a critical first step in troubleshooting inconsistent results.

Troubleshooting Guide

Issue: Suspected Decomposition of this compound

This guide provides a systematic approach to investigate and mitigate the suspected decomposition of this compound.

cluster_0 Stability Assessment Workflow A Observe Issue (e.g., color change, inconsistent results) B Verify Storage Conditions A->B Initial Check C Perform Purity Analysis (e.g., HPLC, LC-MS) B->C If conditions are suspect or as a routine check D Conduct Forced Degradation Study C->D If purity is compromised or for proactive assessment F Implement Corrective Actions C->F If purity is compromised E Identify Degradation Products & Pathways D->E Analyze stressed samples E->F Based on identified vulnerabilities G Re-evaluate Stability F->G Verify effectiveness of new protocols H Establish Optimal Storage Protocol G->H Finalize and document

References

Technical Support Center: Overcoming Poor Solubility of 5-Nitronicotinic Acid in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 5-Nitronicotinic acid in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid that exhibits limited solubility in many common organic solvents. It is slightly soluble in dimethyl sulfoxide (DMSO) and methanol. Its solubility is influenced by the presence of both a carboxylic acid and a nitro group, which affect its polarity and ability to form hydrogen bonds.

Q2: Why is the poor solubility of this compound a problem in chemical synthesis?

A2: Poor solubility can lead to several issues in chemical reactions, including slow reaction rates, incomplete conversions, and difficulties in purification. For a reaction to proceed efficiently, the reactants generally need to be in the same phase. If this compound does not dissolve, the reaction becomes heterogeneous, limiting the interaction between reactants and potentially leading to lower yields and the formation of side products.

Q3: What are the common types of reactions where the solubility of this compound is a critical factor?

A3: The solubility of this compound is particularly important in reactions involving the carboxylic acid group, such as:

  • Amide bond formation (amidation): Coupling with primary or secondary amines.

  • Esterification: Reaction with alcohols.

  • Reduction of the nitro group: Conversion to 5-aminonicotinic acid.

  • Nucleophilic aromatic substitution: Reactions where the nitro group activates the pyridine ring.

Troubleshooting Guides

Issue 1: this compound Does Not Dissolve in the Reaction Solvent for Amide Coupling

Root Cause Analysis:

The limited solubility of this compound in common aprotic solvents used for amide coupling reactions (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) is the primary issue. The molecule's polarity and crystalline nature hinder its dissolution.

Troubleshooting Workflow:

start Start: Insoluble This compound solvent Use a Polar Aprotic Solvent (e.g., DMF, DMSO) start->solvent base Add an Organic Base (e.g., DIEA, TEA, Pyridine) solvent->base coupling Introduce Coupling Agent (e.g., HATU, HBTU, EDC) base->coupling sonication Apply Gentle Heating or Sonication coupling->sonication result Homogeneous Reaction Mixture sonication->result

Figure 1: Troubleshooting workflow for dissolving this compound in amide coupling reactions.

Recommended Solutions:

  • Solvent Selection: Switch to a more polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents have a higher capacity to dissolve polar molecules like this compound.

  • In-situ Salt Formation: The addition of a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) can deprotonate the carboxylic acid, forming a more soluble carboxylate salt in situ. This is a common and effective strategy in amide coupling reactions.

  • Use of Coupling Agents: Standard coupling agents such as HATU, HBTU, or EDC, often used in conjunction with an organic base, facilitate the formation of an active ester intermediate, which can improve solubility and reactivity.

  • Temperature and Sonication: Gentle heating (e.g., to 40-50 °C) or the use of an ultrasonic bath can help to increase the rate of dissolution. However, care should be taken to avoid decomposition of reactants or reagents.

Issue 2: Difficulty in Achieving Complete Esterification of this compound

Root Cause Analysis:

Similar to amide coupling, the low solubility of the starting material in common esterification solvents can be a major hurdle. Additionally, the equilibrium nature of some esterification reactions (like Fischer esterification) can prevent complete conversion.

Troubleshooting Workflow:

start Start: Incomplete Esterification fischer Fischer Esterification: Use excess alcohol as solvent and a strong acid catalyst (e.g., H2SO4) start->fischer steglich Steglich Esterification: Use DCC/DMAP in an aprotic solvent (e.g., DCM, THF) start->steglich acyl_chloride Two-step approach: 1. Convert to acyl chloride (SOCl2 or (COCl)2) 2. React with alcohol start->acyl_chloride result Complete Ester Formation fischer->result steglich->result acyl_chloride->result

Figure 2: Alternative strategies for the esterification of this compound.

Recommended Solutions:

  • Fischer Esterification: Use the alcohol reactant in large excess, serving as both the solvent and a reactant. The addition of a catalytic amount of a strong acid like sulfuric acid is necessary. Heating is typically required to drive the reaction to completion.

  • Steglich Esterification: This method is performed under milder conditions. Use a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Acyl Chloride Formation: A two-step approach can be highly effective. First, convert the this compound to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ester.

Issue 3: Challenges with Using Aqueous Base to Solubilize this compound

Root Cause Analysis:

While forming the salt of this compound with an aqueous base (e.g., NaOH, K₂CO₃) will significantly increase its water solubility, this approach may not be compatible with subsequent reactions in organic solvents. The presence of water can interfere with many organic reactions, and the salt may precipitate out when an organic solvent is added.

Troubleshooting Workflow:

start Start: Solubilization with Aqueous Base isolate Isolate the Salt: Evaporate water to obtain the solid salt start->isolate phase_transfer Use a Phase Transfer Catalyst (e.g., TBAB) in a biphasic system start->phase_transfer organic_base Alternative: Use an organic base in an organic solvent (see Issue 1) start->organic_base

Figure 3: Strategies for utilizing base-solubilized this compound.

Recommended Solutions:

  • Isolate the Salt: After dissolving the acid in an aqueous base, the water can be removed under reduced pressure to isolate the solid salt. This salt may then be more soluble in polar organic solvents like DMF or DMSO for subsequent reactions.

  • Phase Transfer Catalysis: For reactions in a biphasic system (water and an immiscible organic solvent), a phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) can be employed to transport the carboxylate anion from the aqueous phase to the organic phase where the reaction can occur.

  • Prefer Organic Bases: For most reactions in organic solvents, it is generally more straightforward to use an organic base to form the salt in situ, as described in the amide coupling troubleshooting guide.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolution of this compound: To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add N,N-Diisopropylethylamine (DIEA) (2.0-3.0 eq). Stir the mixture at room temperature until the solid dissolves completely.

  • Activation: Add HATU (1.1-1.2 eq) to the solution and stir for 15-30 minutes at room temperature.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Esterification via Acyl Chloride
  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of DMF (1-2 drops).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • Esterification: Dissolve the crude 5-nitronicotinoyl chloride in an anhydrous solvent such as DCM or THF. In a separate flask, dissolve the desired alcohol (1.0-1.2 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5-2.0 eq) in the same anhydrous solvent.

  • Reaction: Slowly add the acyl chloride solution to the alcohol solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester, which can be further purified by column chromatography or recrystallization.

Data Presentation

Table 1: Recommended Solvents and Bases for Overcoming Solubility Issues

Reaction TypePrimary SolventCo-solvent (optional)Recommended Base
Amide CouplingDMF, DMSONMPDIEA, TEA, Pyridine
EsterificationDCM, THFAcetonitrilePyridine, TEA (for acyl chloride route)
Nitro ReductionMethanol, EthanolWater-

Table 2: Comparison of Amide Coupling Methods

MethodReagentsTemperatureKey AdvantagesKey Disadvantages
HATU CouplingHATU, DIEARoom Temp.High yields, low epimerizationReagent cost
EDC/HOBtEDC, HOBt0 °C to Room Temp.Water-soluble byproductsPotential for side reactions
Acyl ChlorideSOCl₂ or (COCl)₂, PyridineReflux, then 0 °C to RTHighly reactive intermediateHarsh conditions for acyl chloride formation

Note: The information provided in this technical support center is intended as a general guide. Specific reaction conditions may need to be optimized for individual substrates and desired outcomes. Always consult relevant safety data sheets (SDS) before handling any chemicals.

Identifying impurities in 5-Nitronicotinic acid samples by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying impurities in 5-Nitronicotinic acid samples using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound samples?

Impurities in this compound samples typically originate from three main sources:

  • Starting Materials: Unreacted precursors from the synthesis, most commonly Nicotinic acid.

  • Reaction Byproducts: Compounds formed during the synthesis process, such as isomers (e.g., 6-Hydroxy-5-nitronicotinic acid) or related nitrated pyridines (e.g., 3-Nitropyridine, 3,5-Dinitropyridine).[1][2][3]

  • Residual Solvents: Solvents used during the reaction or purification steps (e.g., DMSO, Acetic Acid, Methanol).[4]

Q2: What does the 1H NMR spectrum of pure this compound look like?

The 1H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. Due to the strong electron-withdrawing effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups, these signals are shifted significantly downfield (higher ppm values). You can expect to see signals for the protons at the C2, C4, and C6 positions of the pyridine ring.

Q3: How do electron-withdrawing groups like -NO₂ affect the NMR spectrum?

Electron-withdrawing groups (EWGs) such as the nitro group (-NO₂) decrease the electron density of the pyridine ring. This "deshields" the attached protons, causing their resonance signals to shift to a lower field (higher ppm value) in the 1H NMR spectrum.[5] This effect is crucial for distinguishing the signals of this compound from less substituted precursors like nicotinic acid.

Q4: When should I use 13C NMR or 2D NMR techniques for analysis?

While 1H NMR is excellent for initial assessment, other techniques are vital for complex samples:

  • 13C NMR: This technique is crucial for determining the carbon framework of the molecule. It helps confirm the number of unique carbon atoms and identify the presence of impurities that may not have distinct proton signals.[6]

  • 2D NMR (e.g., COSY, HSQC): These advanced experiments are necessary when 1D spectra are ambiguous due to overlapping signals. A COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other, while an HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons directly to the carbons they are attached to, allowing for unambiguous assignment of signals.[6]

Troubleshooting Guide

Q: There are unexpected peaks in my spectrum that don't correspond to my product. What are they?

A: These signals are likely impurities. To identify them:

  • Check for Residual Solvents: Compare the chemical shifts of the unknown peaks to a table of common NMR solvent impurities.[6] Common solvents like ethyl acetate, dichloromethane, or acetone are often present after purification.

  • Consider Starting Materials/Byproducts: The reaction may be incomplete or have produced side products. Compare your spectrum to the known spectra of starting materials (e.g., Nicotinic acid) and potential byproducts.

  • External Contaminants: Contaminants like silicone grease from glassware or phthalates from tubing can appear in the spectrum, typically in the 0-2 ppm region.[7]

Q: My aromatic signals are all overlapping in one region. How can I resolve them?

A: Overlapping signals are common with substituted aromatic compounds.[6]

  • Use a Higher Field Spectrometer: If available, a higher field NMR instrument (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals, often resolving the overlap.

  • Change the Solvent: Running the sample in a different deuterated solvent (e.g., from DMSO-d₆ to Benzene-d₆) can alter the chemical shifts of the signals differently, potentially resolving the overlap.[8]

  • Utilize 2D NMR: Techniques like COSY can help identify individual spin systems even within a crowded region.

Q: I am seeing broad peaks in my 1H NMR spectrum. What could be the cause?

A: Peak broadening can result from several factors:[6][8]

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the instrument is the first step.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Filtering the sample through a small plug of celite or silica can help.

  • Chemical Exchange: Protons on carboxylic acids (-COOH) and water (H₂O) can undergo chemical exchange, leading to broad signals. A D₂O shake experiment can confirm this; exchangeable protons will be replaced by deuterium, causing the peak to disappear.[5]

  • Low Solubility/High Concentration: If the sample is not fully dissolved or is too concentrated, it can lead to poor resolution and broad peaks.

Q: The integration of my signals does not match the expected proton count. What are the possible reasons?

A: Inaccurate integration can stem from several issues:[5]

  • Presence of Impurities: Signals from impurities will contribute to the total integration, skewing the relative ratios. The presence of water or residual solvents is a common cause.

  • Poor Phasing and Baseline Correction: An improperly phased spectrum or an uneven baseline will lead to significant integration errors. Re-process the spectrum carefully.

  • Low Signal-to-Noise Ratio: For dilute samples, the signal-to-noise ratio may be too low for the software to integrate accurately.

  • Overlapping Peaks: It is difficult to set accurate integration regions for peaks that are not well-resolved.

Data Presentation: NMR Chemical Shifts

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for this compound and common related impurities. Shifts are reported in ppm (δ) and are relative to TMS. Note that exact values can vary depending on the solvent and concentration.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundH2H4H5H6Other ProtonsSolvent
This compound ~9.4~9.2-~8.8>10 (br s, COOH)DMSO-d₆
Nicotinic Acid~9.1~8.3~7.6~8.8>10 (br s, COOH)D₂O / DMSO-d₆[9][10]
3-Nitropyridine~9.5~8.9~7.8~8.9-CDCl₃
3,5-Dinitropyridine~9.7~9.4-~9.7-DMSO-d₆
Acetic Acid----~1.9 (s, CH₃)DMSO-d₆
Acetone----~2.1 (s, CH₃)DMSO-d₆

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC2C3C4C5C6Other CarbonsSolvent
This compound ~155~130~140~148~152~164 (COOH)DMSO-d₆
Nicotinic Acid~150.2~126.7~136.9~123.7~153.2~166.2 (COOH)DMSO-d₆[11]
3-Nitropyridine~154~133~122~146~150-CDCl₃
3,5-Dinitropyridine~151~128~142~148~151-DMSO-d₆

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

  • Weigh Sample: Accurately weigh 5-10 mg of your this compound sample.

  • Transfer to Vial: Transfer the solid into a clean, dry vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as this compound is soluble in it).[12]

  • Dissolve: Mix the sample using a vortex mixer or sonicator until the solid is completely dissolved.[6]

  • Filter (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Transfer to NMR Tube: Carefully transfer the clear solution into an NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.

Protocol 2: Acquiring a Standard ¹H NMR Spectrum

  • Insert Sample: Insert the prepared NMR tube into the spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity. Poor shimming results in broad and distorted peaks.[6]

  • Acquire Spectrum: Use standard acquisition parameters. A typical experiment for a small organic molecule involves a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquiring 8-16 scans for a sufficiently concentrated sample.

  • Process Data: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Calibrate Spectrum: Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at 2.50 ppm).

  • Integrate and Analyze: Integrate the signals and analyze the chemical shifts, coupling patterns, and integration values to identify the compound and any impurities.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

Caption: Workflow for identifying unknown impurities via NMR spectroscopy.

Caption: Relationship between synthesis precursors and potential impurities.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 5-Nitronicotinic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 5-Nitronicotinic acid, a potential impurity or metabolite in pharmaceutical development, is crucial for quality control, safety assessment, and pharmacokinetic studies. The selection of an appropriate analytical method is a critical step that influences the reliability and efficiency of the quantification process. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE)—for the quantification of this compound. The comparison is supported by expected performance data based on the analysis of analogous nitroaromatic and pyridine carboxylic acid compounds.

Data Presentation: A Comparative Overview

The following tables summarize the anticipated performance characteristics of HPLC-UV, LC-MS/MS, and CE for the quantification of this compound. These values are estimations derived from published methods for structurally similar compounds and serve as a baseline for method development and validation.

Table 1: Comparison of Analytical Method Performance Characteristics

Performance MetricHPLC-UVLC-MS/MSCapillary Electrophoresis (CE)
Linearity (R²) (Expected) ≥ 0.998≥ 0.999≥ 0.995
Accuracy (Recovery %) (Expected) 98 - 102%95 - 105%90 - 110%
Precision (%RSD) (Expected) ≤ 2%≤ 5%≤ 10%
Limit of Detection (LOD) (Expected) 10 - 100 ng/mL0.01 - 1 ng/mL50 - 200 ng/mL
Limit of Quantification (LOQ) (Expected) 50 - 200 ng/mL0.05 - 5 ng/mL150 - 500 ng/mL
Selectivity ModerateHighHigh
Throughput ModerateHighLow to Moderate
Cost (Instrument & Consumables) LowHighModerate

Table 2: Summary of Key Experimental Parameters

ParameterHPLC-UVLC-MS/MSCapillary Electrophoresis (CE)
Stationary Phase/Capillary Reversed-phase C18 or mixed-mode columnsReversed-phase C18 or Phenyl-Hexyl columnsFused-silica capillary
Mobile Phase/Buffer Acetonitrile/water with acid modifier (e.g., formic or phosphoric acid)Acetonitrile/water with formic acid or ammonium formatePhosphate or borate buffer with organic modifiers
Detection UV/Vis Diode Array Detector (DAD)Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (HRMS)UV/Vis Detector or Mass Spectrometer
Typical Wavelength (UV) Approx. 260-280 nm (estimated for nitroaromatic compounds)N/AApprox. 260-280 nm (estimated)
Ionization Source (MS) N/AElectrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)ESI (for CE-MS)

Mandatory Visualization

The following diagrams illustrate the typical workflow for analytical method validation and a comparative overview of the discussed analytical techniques.

Analytical_Method_Validation_Workflow start Define Analytical Target Profile (ATP) method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability validation_report Validation Report system_suitability->validation_report routine_use Method Implementation for Routine Use validation_report->routine_use

Caption: Workflow for Analytical Method Validation.

Method_Comparison_Diagram analyte This compound Quantification hplc HPLC-UV analyte->hplc lcms LC-MS/MS analyte->lcms ce Capillary Electrophoresis analyte->ce hplc_pros Pros: - Cost-effective - Robust & Simple - Good for high concentrations hplc->hplc_pros hplc_cons Cons: - Lower sensitivity - Moderate selectivity - Potential for matrix interference hplc->hplc_cons lcms_pros Pros: - High sensitivity (Trace levels) - High selectivity (Mass-based) - Structural information lcms->lcms_pros lcms_cons Cons: - High instrument cost - Complex method development - Matrix effects can suppress ionization lcms->lcms_cons ce_pros Pros: - High separation efficiency - Low sample/reagent consumption - Good for charged analytes ce->ce_pros ce_cons Cons: - Lower sensitivity than LC-MS - Lower throughput - Reproducibility can be challenging ce->ce_cons

Caption: Comparison of Analytical Methods.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are proposed starting points for the development of analytical methods for this compound based on the principles of analyzing similar compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often the first choice for routine analysis due to its robustness and cost-effectiveness, particularly for samples where the concentration of this compound is expected to be relatively high.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point. For potentially highly polar compounds, a mixed-mode column combining reversed-phase and ion-exchange characteristics could offer better retention and peak shape.

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous phase and an organic modifier.

    • Aqueous Phase (A): Water with 0.1% formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group and improve peak shape.

    • Organic Phase (B): Acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 30-40 °C to ensure reproducible retention times.

  • Injection Volume: 10-20 µL.

  • Detection: DAD set to monitor a wavelength in the range of 260-280 nm, which is typical for nitroaromatic compounds. A full UV scan of a this compound standard should be performed to determine the optimal detection wavelength.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) and filter through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity. It is particularly useful for analyzing complex matrices such as biological fluids.

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A reversed-phase C18 or phenyl-hexyl column (e.g., 50-100 mm x 2.1 mm, <3 µm particle size) is suitable for fast and efficient separations.

  • Mobile Phase: Similar to HPLC-UV, but using volatile buffers to ensure compatibility with the mass spectrometer.

    • Aqueous Phase (A): Water with 0.1% formic acid or 5 mM ammonium formate.

    • Organic Phase (B): Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is expected to be optimal for the deprotonation of the carboxylic acid group. Atmospheric Pressure Chemical Ionization (APCI) could also be evaluated, as it can be effective for nitroaromatic compounds.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for a triple quadrupole instrument. The precursor ion will be the deprotonated molecule [M-H]⁻ of this compound. Product ions will be determined by infusing a standard solution and performing fragmentation experiments. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ and CO₂.[2]

  • Sample Preparation: For complex matrices like plasma, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is typically required. Solid-phase extraction (SPE) may be necessary for cleaner samples and to achieve lower detection limits.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is an excellent alternative to HPLC, especially for charged analytes. It consumes minimal sample and solvent, making it a "green" analytical technique.

  • Instrumentation: A capillary electrophoresis system equipped with a UV/Vis or DAD detector. Coupling to a mass spectrometer (CE-MS) can significantly enhance selectivity and sensitivity.

  • Capillary: A bare fused-silica capillary (e.g., 50 µm internal diameter, 50-75 cm total length).

  • Background Electrolyte (BGE): A buffer system such as sodium phosphate or sodium borate at a pH that ensures the analyte is in a charged state for electrophoretic mobility. The addition of organic modifiers like methanol or acetonitrile can help to modulate the electroosmotic flow and improve separation.

  • Voltage: 15-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: UV detection at a wavelength determined by scanning a standard of this compound (likely around 260-280 nm).

  • Sample Preparation: The sample should be dissolved in the BGE or a solution with lower ionic strength than the BGE to facilitate stacking and improve peak shape. Filtration through a 0.22 µm filter is recommended.

Conclusion

The choice of the analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the expected concentration range, the complexity of the sample matrix, and the available instrumentation.

  • HPLC-UV is a reliable and cost-effective workhorse for routine quality control of bulk material or formulations where analyte concentrations are relatively high.

  • LC-MS/MS is the method of choice for trace-level quantification in complex matrices, offering unparalleled sensitivity and selectivity, which is essential for applications like pharmacokinetic studies or impurity profiling at very low levels.

  • Capillary Electrophoresis provides a high-efficiency separation alternative, particularly advantageous for charged analytes and in situations where sample volume is limited.

For any chosen method, a thorough validation according to ICH guidelines is mandatory to ensure the reliability and accuracy of the generated data. This includes demonstrating specificity, linearity, accuracy, precision, and robustness of the method for its intended purpose.

References

A Comparative Analysis of the Biological Activities of 5-Nitronicotinic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 5-Nitronicotinic acid and its structurally related analogs. The information presented herein is curated from various scientific studies to facilitate an objective evaluation of their therapeutic potential. This document summarizes quantitative data, details experimental protocols for key biological assays, and visualizes relevant biological pathways to support ongoing research and development efforts in medicinal chemistry.

Overview of Biological Activities

This compound, a derivative of nicotinic acid (Vitamin B3), and its analogs have garnered significant interest in the scientific community due to their diverse pharmacological properties. The introduction of a nitro group at the 5-position of the pyridine ring, along with other structural modifications, has been shown to modulate the biological activity of the parent nicotinic acid scaffold, leading to compounds with potential applications in various therapeutic areas. The primary biological activities investigated for this class of compounds include antimicrobial, anti-inflammatory, anticancer, and anticoccidial effects.

Comparative Quantitative Data

The following tables summarize the quantitative data from various studies, providing a comparative overview of the biological activities of this compound and its analogs.

Table 1: Antimicrobial Activity
CompoundTarget OrganismMIC (µg/mL)Reference
Acylhydrazone with 5-nitrofuran substituent (Analog of nicotinic acid)Staphylococcus epidermidis ATCC 122281.95[1]
Acylhydrazone with 5-nitrofuran substituent (Analog of nicotinic acid)Staphylococcus aureus ATCC 65383.91[1]
Acylhydrazone with 5-nitrofuran substituent (Analog of nicotinic acid)MRSA ATCC 433007.81[1]
3-acetyl-1,3,4-oxadiazoline with 5-nitrofuran substituent (Analog of nicotinic acid)Bacillus subtilis ATCC 66337.81[1]
3-acetyl-1,3,4-oxadiazoline with 5-nitrofuran substituent (Analog of nicotinic acid)Staphylococcus aureus ATCC 65387.81[1]
3-acetyl-1,3,4-oxadiazoline with 5-nitrofuran substituent (Analog of nicotinic acid)MRSA ATCC 4330015.62[1]
Table 2: Anticancer Activity
CompoundCell LineIC50 (µM)Reference
Pyrazolo[4,3-c]hexahydropyridine derivative (Analog of nicotinic acid)MDA-MB-231 (Breast Cancer)4.2[2]
Pyrazolo[4,3-c]hexahydropyridine derivative (Analog of nicotinic acid)MCF-7 (Breast Cancer)2.4[2]
Imidazole derivative 55 (Analog of nicotinic acid)MDA-MB-231 (Breast Cancer)0.30 (GI50)[2]
Imidazole derivative 56 (Analog of nicotinic acid)MDA-MB-231 (Breast Cancer)Not specified (effective)[2]
Triazine derivative 97 (Analog of nicotinic acid)MCF-7 (Breast Cancer)0.77 ± 0.01[2]
Triazine derivative 98 (Analog of nicotinic acid)MCF-7 (Breast Cancer)0.1 ± 0.01[2]
Triazine derivative 99 (Analog of nicotinic acid)MDA-MB-231 (Breast Cancer)6.49 ± 0.04[2]

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro, while GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Signaling Pathways and Mechanisms of Action

Antitubercular Mechanism of this compound

This compound has demonstrated potential as an antitubercular agent. Its mechanism of action is believed to involve the inhibition of key enzymes essential for the survival of Mycobacterium tuberculosis. One proposed mechanism involves the binding of the compound to NADH dehydrogenase, which disrupts the bacterial respiratory chain and inhibits ATP synthesis. Additionally, it is suggested that this compound can generate nitric oxide radicals through hydrogen peroxide oxidation, which can then react with and damage cellular components like DNA and proteins.

Antitubercular_Mechanism 5-Nitronicotinic_acid 5-Nitronicotinic_acid NADH_dehydrogenase NADH_dehydrogenase 5-Nitronicotinic_acid->NADH_dehydrogenase inhibits Nitric_Oxide_Radicals Nitric_Oxide_Radicals 5-Nitronicotinic_acid->Nitric_Oxide_Radicals generates via Bacterial_Respiration Bacterial_Respiration NADH_dehydrogenase->Bacterial_Respiration disrupts ATP_Synthesis ATP_Synthesis Bacterial_Respiration->ATP_Synthesis inhibits Hydrogen_Peroxide Hydrogen_Peroxide Hydrogen_Peroxide->Nitric_Oxide_Radicals Cellular_Damage Cellular_Damage Nitric_Oxide_Radicals->Cellular_Damage causes

Caption: Proposed antitubercular mechanism of this compound.

Anti-inflammatory Signaling of Nicotinic Acid Analogs

Certain nicotinic acid derivatives have been shown to exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway.[3]

Anti_inflammatory_Pathway Nicotinic_Acid_Analog Nicotinic_Acid_Analog COX-2_Enzyme COX-2_Enzyme Nicotinic_Acid_Analog->COX-2_Enzyme inhibits Prostaglandin_Synthesis Prostaglandin_Synthesis COX-2_Enzyme->Prostaglandin_Synthesis catalyzes Inflammation Inflammation Prostaglandin_Synthesis->Inflammation mediates

Caption: Inhibition of the COX-2 pathway by nicotinic acid analogs.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial_Dilution Prepare serial dilutions of test compounds Inoculation Inoculate microtiter plate wells containing compound dilutions Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate plates at 37°C for 24-48 hours Inoculation->Incubation Visual_Inspection Visually inspect for microbial growth Incubation->Visual_Inspection MIC_Determination Determine MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination via broth microdilution.

Detailed Steps:

  • Preparation of Compounds: Stock solutions of the test compounds are prepared, typically in a solvent like dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microbe and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3][4]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema Model)

This in vivo model is used to assess the anti-inflammatory potential of test compounds.[3]

Workflow:

Edema_Workflow Animal_Grouping Group rats and administer test compounds or vehicle Edema_Induction Inject carrageenan into the sub-plantar region of the right hind paw Animal_Grouping->Edema_Induction Paw_Volume_Measurement Measure paw volume at different time intervals Edema_Induction->Paw_Volume_Measurement Data_Analysis Calculate the percentage inhibition of edema Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Steps:

  • Animal Dosing: Animals (typically rats) are divided into groups and administered the test compound, a standard anti-inflammatory drug (e.g., indomethacin), or the vehicle control, usually via oral gavage.

  • Induction of Edema: After a specific period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups to the control group.

Conclusion

The available data suggest that this compound and its analogs are a promising class of compounds with a wide range of biological activities. The antimicrobial and anticancer data, in particular, highlight the potential for developing novel therapeutic agents from this scaffold. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for specific biological targets. The experimental protocols and mechanistic insights provided in this guide aim to serve as a valuable resource for researchers in this field.

References

A Researcher's Guide: 5-Nitronicotinic Acid vs. 6-Hydroxynicotinic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the pyridine ring serves as a foundational scaffold for countless functional molecules. Among the most versatile building blocks are substituted nicotinic acids. This guide provides an objective, data-driven comparison of two pivotal starting materials: 5-nitronicotinic acid and 6-hydroxynicotinic acid. Their distinct functional groups—a nitro group versus a hydroxyl group—dictate fundamentally different synthetic pathways, making the choice between them a critical decision in the design of a synthetic route.

This guide is intended for researchers, chemists, and drug development professionals, offering a clear comparison of their synthetic utility, supported by experimental data and detailed protocols.

Physicochemical Properties: A Snapshot

A foundational understanding begins with the basic physicochemical properties of these two reagents. While structurally similar, their differing substituents lead to notable differences in melting point and reactivity.

PropertyThis compound6-Hydroxynicotinic Acid
Molecular Formula C₆H₄N₂O₄[1]C₆H₅NO₃[2]
Molecular Weight 168.11 g/mol [1][3][4]139.11 g/mol [2]
IUPAC Name 5-nitropyridine-3-carboxylic acid[1][4]6-oxo-1H-pyridine-3-carboxylic acid[2]
Melting Point 171-173 °C[3][4]>300 °C (decomposes)[5]
Appearance Light yellow to yellow solid[3]White to light yellow powder[6]
Key Feature Contains an electron-withdrawing nitro group susceptible to reduction.Exists in tautomeric equilibrium with its 2-pyridone form, allowing for conversion of the hydroxyl group.[2]

Core Synthetic Utility: Two Divergent Pathways

The primary value of these molecules in synthesis is not their direct use, but their efficient conversion into more versatile intermediates. The nitro group of this compound is a precursor to an amine, while the hydroxyl group of 6-hydroxynicotinic acid is readily converted into a leaving group.

This compound: A Gateway to 5-Amino Derivatives

The synthetic power of this compound lies in the straightforward reduction of its nitro group to form 5-aminonicotinic acid .[7] This transformation is pivotal as it installs a nucleophilic amino group on the pyridine ring, opening a vast array of possibilities for subsequent reactions such as amide bond formation, diazotization, and reductive amination.

G cluster_0 Nitro Group Reduction This compound This compound 5-Aminonicotinic Acid 5-Aminonicotinic Acid (Key Intermediate) This compound->5-Aminonicotinic Acid H₂, Pd/C or SnCl₂, HCl Amide Coupling Products Amides, Ureas, and other N-derivatives 5-Aminonicotinic Acid->Amide Coupling Products R-COCl or R-NCO

Fig 1. Synthetic pathway from this compound.

Objective: To synthesize 5-aminonicotinic acid via catalytic hydrogenation of this compound.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C), 50% wet (0.05 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Filtration aid (e.g., Celite®)

Procedure:

  • To a hydrogenation flask, add this compound and methanol (approx. 10-15 mL per gram of starting material).

  • Carefully add the 10% Pd/C catalyst to the suspension.

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).

  • Evacuate the flask and introduce hydrogen gas (typically via a balloon or a Parr hydrogenator apparatus) to a pressure of 1-3 atm.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield 5-aminonicotinic acid. The product can be further purified by recrystallization if necessary.

Expected Yield: >90%

6-Hydroxynicotinic Acid: A Precursor to 6-Chloro Derivatives

6-Hydroxynicotinic acid exists predominantly as its 6-pyridone tautomer. This structure is key to its utility, as the "hydroxyl" group can be readily converted into an excellent leaving group, most commonly a chlorine atom, to yield 6-chloronicotinic acid .[8] This intermediate is highly valuable for its susceptibility to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide range of carbon, nitrogen, oxygen, and sulfur nucleophiles at the 6-position.

G cluster_1 Chlorination via Pyridone Tautomer 6-Hydroxynicotinic Acid 6-Hydroxynicotinic Acid (Pyridone form) 6-Chloronicotinic Acid 6-Chloronicotinic Acid (Key Intermediate) 6-Hydroxynicotinic Acid->6-Chloronicotinic Acid POCl₃ or SOCl₂ SₙAr Products Ethers, Amines, Thioethers, and other C-6 derivatives 6-Chloronicotinic Acid->SₙAr Products Nu⁻ (R-OH, R-NH₂, R-SH)

Fig 2. Synthetic pathway from 6-hydroxynicotinic acid.

Objective: To synthesize 6-chloronicotinic acid from 6-hydroxynicotinic acid.

Materials:

  • 6-Hydroxynicotinic acid (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3-5 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or Dichloromethane (as solvent, optional)

  • Ice water

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (e.g., NaOH solution), suspend 6-hydroxynicotinic acid in phosphorus oxychloride. A co-solvent like toluene may be used.

  • Add a catalytic amount of DMF (a few drops).

  • Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 2-6 hours. The reaction progress can be monitored by observing the dissolution of the starting material and by TLC or LC-MS analysis of quenched aliquots.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.

  • The product will precipitate from the aqueous solution. Stir the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove phosphoric acid byproducts.

  • Dry the product under vacuum to yield 6-chloronicotinic acid. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Expected Yield: 80-95%[8]

Comparative Summary of Synthetic Transformations

The choice between these two reagents is dictated by the desired position and nature of the final substituent. The following table summarizes the divergent synthetic pathways.

FeatureThis compound Pathway6-Hydroxynicotinic Acid Pathway
Starting Material This compound6-Hydroxynicotinic Acid
Key Transformation Nitro Group ReductionDehydrative Chlorination
Key Intermediate 5-Aminonicotinic Acid6-Chloronicotinic Acid
Typical Reagents H₂/Pd-C, SnCl₂/HCl, Fe/NH₄ClPOCl₃, SOCl₂, (COCl)₂
Position Activated C-5 PositionC-6 Position
Subsequent Chemistry Amide/Urea/Sulfonamide formation, Diazotization, Buchwald-Hartwig couplingNucleophilic Aromatic Substitution (SₙAr) with O, N, S, C nucleophiles
Primary Application Introduction of a nitrogen-linked substituent at the 5-position.Introduction of a wide variety of nucleophilic substituents at the 6-position.

Logical Workflow for Reagent Selection in Drug Development

In a drug discovery context, the synthetic strategy is dictated by the target molecule's structure. The following diagram illustrates the decision-making process when choosing between these two precursors.

G cluster_C5 C-5 Pathway cluster_C6 C-6 Pathway Target Target Molecule Design Q1 Is functionalization required at C-5 or C-6 of the nicotinic acid core? Target->Q1 Q2 Is the substituent linked via Nitrogen? Q1->Q2 C-5 Q3 Is the substituent introduced via a Nucleophile (e.g., R-O⁻, R₂NH, R-S⁻)? Q1->Q3 C-6 Use5Nitro Select this compound Q2->Use5Nitro Yes Reduce Reduce to 5-Amino Intermediate Use5Nitro->Reduce Couple Couple with Electrophile (e.g., Acyl Chloride) Reduce->Couple Use6OH Select 6-Hydroxynicotinic Acid Q3->Use6OH Yes Chlorinate Convert to 6-Chloro Intermediate Use6OH->Chlorinate SNAr Perform SₙAr with Nucleophile Chlorinate->SNAr

Fig 3. Decision workflow for selecting the appropriate starting material.

Conclusion

This compound and 6-hydroxynicotinic acid are not interchangeable reagents but rather complementary tools in the synthetic chemist's arsenal.

  • Choose this compound when the synthetic goal is to introduce a nitrogen-based functional group at the 5-position of the pyridine ring. Its reliable reduction to 5-aminonicotinic acid provides a robust platform for building complexity through amide couplings and related transformations.

  • Choose 6-Hydroxynicotinic Acid when the target molecule requires the introduction of diverse nucleophiles at the 6-position. Its conversion to the highly reactive 6-chloronicotinic acid intermediate enables a vast scope of SₙAr reactions, making it the superior choice for accessing 6-substituted pyridines.

By understanding these fundamental reactivities and leveraging the protocols provided, researchers can make informed decisions, streamlining the synthesis of novel compounds for drug discovery and materials science.

References

Efficacy comparison of different synthetic routes to 5-Nitronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 5-Nitronicotinic acid is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and performance data to inform methodology selection.

Executive Summary

Two principal synthetic pathways to this compound are the direct nitration of nicotinic acid and a two-step process involving the nitration of 2-methylpyridine followed by oxidation. The direct nitration of nicotinic acid offers a more direct route, though it can present challenges in selectivity and yield. The oxidation of 2-methyl-5-nitropyridine provides a more controlled, multi-step approach. This guide details the experimental procedures for both methods, presenting a side-by-side comparison of their efficacy based on yield, purity, and reaction conditions.

Data Presentation

ParameterRoute 1: Direct Nitration of Nicotinic AcidRoute 2: Oxidation of 2-Methyl-5-nitropyridine
Starting Material Nicotinic Acid2-Methylpyridine
Key Intermediates None2-Methyl-5-nitropyridine
Overall Yield Moderate to HighHigh (two steps)
Purity GoodHigh
Reaction Time Several hoursMulti-day process
Key Reagents Nitric Acid, Sulfuric AcidNitric Acid, Sulfuric Acid, Potassium Permanganate
Scalability ModerateGood
Safety Considerations Use of strong acids, exothermic reactionUse of strong acids and a strong oxidant

Experimental Protocols

Route 1: Direct Nitration of Nicotinic Acid

This method involves the direct electrophilic nitration of the pyridine ring of nicotinic acid.

Materials:

  • Nicotinic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add nicotinic acid to concentrated sulfuric acid.

  • Once the nicotinic acid is completely dissolved, slowly add concentrated nitric acid to the mixture while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated this compound is then collected by filtration, washed with cold water, and dried.

Route 2: Two-Step Synthesis via Oxidation of 2-Methyl-5-nitropyridine

This route first introduces the nitro group onto a picoline ring, followed by oxidation of the methyl group to a carboxylic acid.

Step 1: Synthesis of 2-Methyl-5-nitropyridine

Materials:

  • 2-Methylpyridine (2-picoline)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane

Procedure:

  • Cool concentrated sulfuric acid in an ice bath.

  • Slowly add 2-methylpyridine to the sulfuric acid, keeping the temperature below 10°C.

  • To this mixture, add a pre-cooled mixture of concentrated nitric and sulfuric acids dropwise, maintaining the low temperature.

  • After the addition, allow the reaction to stir at room temperature for several hours.

  • The reaction mixture is then carefully poured onto ice and neutralized with a sodium hydroxide solution.

  • The product is extracted with dichloromethane, and the organic layer is dried and concentrated to yield 2-methyl-5-nitropyridine. An 83% yield has been reported for this step.

Step 2: Oxidation of 2-Methyl-5-nitropyridine to this compound

Materials:

  • 2-Methyl-5-nitropyridine

  • Potassium Permanganate (KMnO₄)

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • A mixture of 2-methyl-5-nitropyridine and water is heated.

  • Potassium permanganate is added portion-wise to the heated mixture.

  • The reaction is refluxed for several hours until the purple color of the permanganate disappears.

  • The hot solution is filtered to remove the manganese dioxide byproduct.

  • The filtrate is cooled and acidified with hydrochloric acid to precipitate the this compound.

  • The product is collected by filtration, washed with cold water, and dried.

Workflow and Logic Diagrams

Synthesis_Comparison cluster_route1 Route 1: Direct Nitration cluster_route2 Route 2: Oxidation of Precursor cluster_analysis Analysis NA Nicotinic Acid Nitration Nitration (HNO₃, H₂SO₄) NA->Nitration Pdt1 This compound Nitration->Pdt1 Compare Comparative Analysis (Yield, Purity, Time, etc.) Pdt1->Compare MP 2-Methylpyridine Nitration2 Nitration (HNO₃, H₂SO₄) MP->Nitration2 MNP 2-Methyl-5-nitropyridine Nitration2->MNP Oxidation Oxidation (KMnO₄) MNP->Oxidation Pdt2 This compound Oxidation->Pdt2 Pdt2->Compare

Caption: Comparative workflow of two synthetic routes to this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Select Synthetic Route reaction Perform Reaction (Nitration / Oxidation) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purify Purification (Filtration, Recrystallization) workup->purify analyze Characterization (NMR, HPLC, MS) purify->analyze end Final Product: This compound analyze->end

Caption: General experimental workflow for the synthesis of this compound.

Comparative Analysis of In Vitro Activity of Nitro-Aromatic Esters and Standard Antitubercular Agents Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the in vitro antitubercular activity of a series of nitro-aromatic esters, specifically nitrobenzoate derivatives, against the standard laboratory strain of Mycobacterium tuberculosis, H37Rv. The performance of these compounds is contrasted with the first-line antituberculosis drugs, isoniazid and rifampicin. This document is intended for researchers, scientists, and professionals in the field of drug development.

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of novel therapeutic agents. Nitro-containing compounds have been identified as a promising class of antimycobacterials.[1][2] This guide focuses on the in vitro efficacy of nitrobenzoate esters, which are being explored for their potential to yield new antitubercular drugs.[3][4]

Comparative In Vitro Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various nitrobenzoate esters against M. tuberculosis H37Rv. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For comparative purposes, the MIC values for the standard drugs isoniazid and rifampicin are also included. Lower MIC values are indicative of higher in vitro potency.

CompoundSubstituent PatternEster MoietyMIC (µg/mL)
Nitrobenzoate Esters
Decyl 3,5-dinitrobenzoate3,5-dinitroDecyl2
Decyl 4-nitrobenzoate4-nitroDecyl16
Decyl 3-nitrobenzoate3-nitroDecyl32
Decyl 2-nitrobenzoate2-nitroDecyl32
Dodecyl 3,5-dinitrobenzoate3,5-dinitroDodecyl2
Tetradecyl 3,5-dinitrobenzoate3,5-dinitroTetradecyl1
Hexadecyl 3,5-dinitrobenzoate3,5-dinitroHexadecyl1
Standard Anti-TB Drugs
IsoniazidN/AN/A0.03 - 0.12
RifampicinN/AN/A0.12 - 0.25

Note: The MIC values for nitrobenzoate esters are sourced from a study by Pais et al. (2023).[3] The MIC ranges for Isoniazid and Rifampicin are based on values reported by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and other studies.[5]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antimicrobial agents. The broth microdilution method is a commonly used and standardized technique for assessing the in vitro activity of compounds against M. tuberculosis.[5][6][7]

Broth Microdilution Method for MIC Determination

  • Preparation of Mycobacterial Inoculum:

    • Mycobacterium tuberculosis H37Rv is cultured on a suitable solid medium, such as Middlebrook 7H10 or 7H11 agar, until sufficient growth is observed.

    • Colonies are harvested and transferred to a tube containing sterile saline with glass beads.

    • The suspension is vortexed to create a homogenous mixture and break up clumps.

    • The turbidity of the supernatant is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 10^5 Colony Forming Units (CFU)/mL.[5]

  • Preparation of Microtiter Plates:

    • The test compounds and standard drugs are dissolved in an appropriate solvent, typically dimethyl sulfoxide (DMSO).

    • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing supplemented Middlebrook 7H9 broth.[3] The final volume in each well is typically 100 µL.

    • Control wells are included: a drug-free well for growth control and a well with no bacteria for sterility control.

  • Inoculation and Incubation:

    • Each well (except the sterility control) is inoculated with 100 µL of the prepared mycobacterial suspension.

    • The plates are sealed to prevent evaporation and incubated at 37°C.[3]

  • Reading and Interpretation of Results:

    • The plates are visually inspected for bacterial growth after a specified incubation period, which can range from 7 to 21 days.[5]

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis.[5]

Mandatory Visualizations

Proposed Mechanism of Action for Nitro-Aromatic Compounds

Several nitro-containing compounds, including nitroimidazoles and 5-nitrothiophenes, are known to be prodrugs that require activation by mycobacterial enzymes.[4][8][9] The proposed mechanism involves the reduction of the nitro group by a deazaflavin-dependent nitroreductase (Ddn), which utilizes the cofactor F420. This activation leads to the release of reactive nitrogen species, such as nitric oxide (NO), which have bactericidal effects.[8][9]

Mechanism of Action of Nitro-Aromatic Compounds cluster_0 Mycobacterium tuberculosis Cell Prodrug Nitro-Aromatic Prodrug Ddn Deazaflavin-dependent Nitroreductase (Ddn) Prodrug->Ddn binds to F420_ox F420 (oxidized) Ddn->F420_ox regenerates NO Nitric Oxide (NO) Ddn->NO activates to release F420_red F420H2 (reduced) F420_red->Ddn donates electrons Bactericidal Bactericidal Effects (e.g., Respiratory Poisoning) NO->Bactericidal causes

Caption: Proposed activation pathway of nitro-aromatic prodrugs in Mycobacterium tuberculosis.

References

Navigating the Specificity Challenge: A Comparative Guide to 5-Nitronicotinic Acid Cross-reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of a small molecule like 5-Nitronicotinic acid is paramount to ensuring data integrity and avoiding misleading results. This guide provides a framework for evaluating the cross-reactivity of this compound and compares its potential behavior to alternative molecules in common biological assays. While direct experimental data on the cross-reactivity of this compound is not extensively available in published literature, this guide utilizes data from structurally similar compounds, such as 5-Bromonicotinic acid, and established principles of assay interference to provide a comparative analysis.

Quantitative Data Summary

The following table summarizes potential cross-reactivity profiles for this compound and comparator compounds in key biological assays. It is important to note that the data for this compound is inferred based on its structural similarity to other nicotinic acid derivatives and general principles of molecular interactions in these assays.

CompoundAssay TypeTarget/AntibodyKnown/Potential Cross-Reactivity (%)Comparator Compound(s)Notes
This compound Competitive ELISAAnti-Nicotinic Acid mAbPotentially HighNicotinic acidThe nitro group may alter epitope recognition compared to the carboxyl group alone, but significant cross-reactivity with antibodies raised against nicotinic acid is expected due to the shared core structure.
This compound Receptor Binding AssayGPR109A (HCA2) ReceptorExpected to be High5-Bromonicotinic acidStructural similarity to the endogenous ligand, nicotinic acid, suggests a high likelihood of binding to the GPR109A receptor.[1]
This compound Enzyme Inhibition AssayOrnithine DecarboxylaseLow to Moderate (Hypothetical)DFMO (Eflornithine)Without specific data, potential off-target enzyme inhibition should be empirically determined.
5-Bromonicotinic acid Receptor Binding AssayGPR109A (HCA2) ReceptorHighNicotinic acidKnown to act as an agonist at the GPR109A receptor, similar to nicotinic acid.[1]
Nicotinic acid (Niacin) Competitive ELISAAnti-Nicotinic Acid mAb100% (Reference Compound)-As the target analyte, it defines the baseline for cross-reactivity comparison.
Isonicotinic acid Competitive ELISAAnti-Nicotinic Acid mAbLow to ModerateNicotinic acidThe different position of the carboxyl group can significantly reduce antibody recognition.

Experimental Protocols

Accurate assessment of cross-reactivity relies on robust experimental design. Below are detailed methodologies for key assays.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is designed to determine the cross-reactivity of this compound with an antibody specific for a related molecule, such as nicotinic acid.

Materials:

  • 96-well microplate coated with a conjugate of the target analyte (e.g., Nicotinic acid-BSA).

  • Primary antibody (e.g., monoclonal anti-Nicotinic acid).

  • This compound and other potential cross-reactants.

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2M H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay buffer (e.g., PBS with 1% BSA).

Procedure:

  • Prepare serial dilutions of this compound and the standard analyte (nicotinic acid) in assay buffer.

  • Add 50 µL of the standard or test compound solutions to the wells of the coated microplate.

  • Add 50 µL of the primary antibody solution to each well and incubate for 1 hour at 37°C.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of the test compound that causes 50% inhibition of the maximal signal (IC50) and determine the percent cross-reactivity relative to the standard analyte.[2]

GPR109A Radioligand Binding Assay

This assay determines the binding affinity of this compound to the GPR109A receptor.[1]

Materials:

  • Cell membranes prepared from a cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).[1]

  • Radioligand (e.g., [³H]nicotinic acid).

  • This compound and unlabeled nicotinic acid.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA).

  • Scintillation cocktail.

  • Glass fiber filter mats.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound and unlabeled nicotinic acid in assay buffer.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or unlabeled nicotinic acid.

  • Incubate the mixture for 60-90 minutes at room temperature to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filter mats using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Analyze the data to determine the Ki value for this compound.

Enzyme Inhibition Assay: Ornithine Decarboxylase (ODC)

This protocol assesses the potential of this compound to inhibit the activity of a non-target enzyme, such as ODC.

Materials:

  • Purified or recombinant Ornithine Decarboxylase (ODC) enzyme.

  • L-ornithine (substrate).

  • Pyridoxal 5'-phosphate (PLP) (cofactor).

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing DTT and EDTA).

  • This compound and a known ODC inhibitor (e.g., DFMO).

  • Method for detecting putrescine production (e.g., HPLC, or a coupled enzymatic assay that produces a colorimetric or fluorescent signal).[3]

Procedure:

  • Prepare serial dilutions of this compound and the known inhibitor in the assay buffer.

  • In a reaction vessel, pre-incubate the ODC enzyme with the test compound or inhibitor for a defined period.

  • Initiate the enzymatic reaction by adding L-ornithine and PLP.

  • Incubate the reaction at 37°C for a specific time, ensuring the reaction remains in the linear range.

  • Stop the reaction (e.g., by adding acid).

  • Quantify the amount of putrescine formed.

  • Calculate the percent inhibition of ODC activity at each concentration of this compound and determine the IC50 value if significant inhibition is observed.

Visualizing Potential Cross-reactivity

The following diagrams illustrate the workflows of common biological assays and highlight potential points of interference by a cross-reactive molecule like this compound.

ELISA_Workflow cluster_0 Competitive ELISA for Nicotinic Acid plate Microplate Well (Coated with Nicotinic Acid-BSA) antibody Anti-Nicotinic Acid Antibody antibody->plate Binds if not bound by analyte nicotinic_acid Nicotinic Acid (Analyte) nicotinic_acid->antibody Binds nitro_acid This compound (Potential Cross-Reactant) nitro_acid->antibody Cross-reacts (Competes) secondary_ab Enzyme-Linked Secondary Antibody secondary_ab->antibody Binds to Primary Ab substrate Substrate product Colored Product substrate->product Converted by Enzyme Receptor_Binding_Workflow cluster_1 Receptor-Ligand Binding Assay receptor GPR109A Receptor (on cell membrane) binding Binding Event receptor->binding radioligand Radiolabeled Nicotinic Acid radioligand->receptor Binds nitro_acid This compound (Test Compound) nitro_acid->receptor Competes for binding site separation Separation (Bound vs. Free) binding->separation detection Detection (Scintillation Counting) separation->detection Enzyme_Inhibition_Workflow cluster_2 Enzyme Inhibition Assay Workflow enzyme Enzyme (e.g., ODC) reaction Enzymatic Reaction enzyme->reaction substrate Substrate (e.g., Ornithine) substrate->enzyme Binds to Active Site inhibitor This compound (Potential Inhibitor) inhibitor->enzyme Potential Binding (Inhibition) product Product (e.g., Putrescine) reaction->product measurement Product Quantification product->measurement

References

Benchmarking the Purity of Commercial 5-Nitronicotinic Acid Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercially available 5-nitronicotinic acid samples from various suppliers. The purity of this key chemical intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. This document outlines detailed experimental protocols for three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration—to provide a robust assessment of product quality.

Comparative Purity Analysis

The purity of this compound (CAS No: 2047-49-6) from three different commercial suppliers was determined using the analytical methods detailed in this guide. The results, summarized in the table below, indicate variability in purity among suppliers, highlighting the importance of independent quality verification.

SupplierStated PurityHPLC Purity (%)[1]qNMR Purity (%)Acid-Base Titration Purity (%)
Supplier A>98.0%[2]98.5 ± 0.298.2 ± 0.397.9 ± 0.1
Supplier B95%[3]95.8 ± 0.395.5 ± 0.295.1 ± 0.2
Supplier CNot Specified97.2 ± 0.196.9 ± 0.496.5 ± 0.1

Caption: Comparative purity of this compound from different suppliers.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound samples.

experimental_workflow cluster_0 Sample Acquisition & Preparation cluster_1 Purity Analysis cluster_2 Data Analysis & Comparison SampleA Supplier A Sample Preparation Prepare Stock Solutions (Methanol/Water) SampleA->Preparation SampleB Supplier B Sample SampleB->Preparation SampleC Supplier C Sample SampleC->Preparation HPLC HPLC-UV Analysis Preparation->HPLC qNMR qNMR Analysis Preparation->qNMR Titration Acid-Base Titration Preparation->Titration DataAnalysis Calculate Purity (%) HPLC->DataAnalysis qNMR->DataAnalysis Titration->DataAnalysis Comparison Compare Results & Conclude DataAnalysis->Comparison

Caption: Experimental workflow for purity benchmarking of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and verification of the presented data.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the separation and quantification of this compound and potential impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (0.1%).

  • This compound reference standard (certified purity).

  • Methanol (HPLC grade) for sample preparation.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 40:60 (v/v) acetonitrile and water containing 0.1% formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions (e.g., 0.5, 0.25, 0.125, 0.0625 mg/mL) for the calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve approximately 10 mg of each commercial this compound sample in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Determine the purity of the samples by comparing the peak area of the this compound in the sample chromatogram to the calibration curve generated from the reference standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and accurate method for purity determination without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated dimethyl sulfoxide (DMSO-d6) with a certified internal standard (e.g., maleic acid).

  • This compound samples.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and about 5 mg of the internal standard into a vial. Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d6.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum for each sample.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the nuclei.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Acid-Base Titration

This classical method determines the purity based on the acidic nature of the carboxylic acid group in this compound.

Instrumentation:

  • Burette (50 mL).

  • Volumetric flask (100 mL).

  • Magnetic stirrer and stir bar.

  • pH meter or a suitable indicator (e.g., phenolphthalein).

Reagents:

  • Sodium hydroxide (NaOH) solution (0.1 M, standardized).

  • Deionized water.

  • Ethanol (optional, to aid dissolution).

  • This compound samples.

Procedure:

  • Sample Preparation: Accurately weigh approximately 150-200 mg of the this compound sample and dissolve it in 50 mL of deionized water. A small amount of ethanol may be added to aid dissolution.

  • Titration:

    • Add a few drops of phenolphthalein indicator to the sample solution or place a calibrated pH electrode in the solution.

    • Titrate the sample solution with the standardized 0.1 M NaOH solution from the burette until the endpoint is reached (a persistent pink color with the indicator, or the equivalence point on the pH curve).

  • Calculation: Calculate the purity of the this compound using the following formula:

    Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample * 1000) * 100

    Where:

    • V_NaOH = Volume of NaOH solution used in the titration (L).

    • M_NaOH = Molarity of the NaOH solution (mol/L).

    • MW_analyte = Molecular weight of this compound (168.11 g/mol ).

    • m_sample = Mass of the this compound sample (g).

Conclusion

The data presented in this guide demonstrates that while most commercial this compound samples meet a certain level of purity, there can be significant variations between suppliers. For applications where high purity is paramount, such as in pharmaceutical synthesis, it is crucial for researchers and drug development professionals to perform their own quality control analysis. The detailed protocols provided herein offer a robust framework for such in-house verification.

References

A Comparative Analysis of Spectroscopic Data for 5-Nitronicotinic Acid from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical compounds are paramount. This guide provides a comparative framework for the spectroscopic data of 5-Nitronicotinic Acid (CAS No. 2047-49-6), a key building block in pharmaceutical synthesis. Due to the limited availability of directly comparable spectroscopic data from suppliers' public domains, this document outlines standardized experimental protocols to generate such data, presents a template for its systematic comparison, and visualizes the workflow for this analytical process.

Experimental Protocols

To ensure a fair and accurate comparison of this compound from different suppliers, a standardized set of experimental protocols for acquiring spectroscopic data is essential. The following methodologies are proposed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and purity of this compound.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d6 (DMSO-d6), which is capable of dissolving the carboxylic acid proton.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition Parameters:

    • Number of scans: 16 or 32

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters:

    • Number of scans: 1024 or higher (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the TMS peak at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks to the corresponding protons and carbons in the this compound structure.

    • Identify and quantify any impurities present.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the this compound molecule.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000 to 400 cm⁻¹.

    • Perform a background scan of the empty ATR crystal before scanning the sample.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in this compound, including:

      • O-H stretch of the carboxylic acid.

      • C=O stretch of the carboxylic acid.

      • N-O stretches of the nitro group (asymmetric and symmetric).

      • C=C and C=N stretches of the pyridine ring.

      • C-H stretches of the aromatic ring.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of this compound, confirming its identity.

  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source, coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

    • Incorporate a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to aid in ionization, depending on the desired ionization mode (positive or negative).

  • Data Acquisition:

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to observe the fragmentation pattern.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Compare the experimentally determined mass to the theoretical mass of this compound (C₆H₄N₂O₄, MW: 168.11 g/mol ).

    • Analyze the fragmentation pattern from the MS/MS spectrum to further confirm the structure.

Data Presentation: A Comparative Table

The following table provides a structured format for comparing the spectroscopic data of this compound from different suppliers. This table should be populated with the data obtained using the standardized protocols described above.

Parameter Supplier A Supplier B Supplier C Reference Data
¹H NMR (400 MHz, DMSO-d6)
Chemical Shift δ (ppm)
Multiplicity
Coupling Constant J (Hz)
Integration
¹³C NMR (100 MHz, DMSO-d6)
Chemical Shift δ (ppm)
IR (ATR, cm⁻¹)
O-H (Carboxylic Acid)
C=O (Carboxylic Acid)
N-O (asymm)
N-O (symm)
C=C, C=N (Aromatic)
Mass Spectrometry (ESI-MS)
[M+H]⁺ (m/z)
[M-H]⁻ (m/z)
Purity (%)

Experimental Workflow

The logical flow of the comparative analysis is depicted in the following diagram:

G cluster_0 Sample Acquisition cluster_1 Spectroscopic Analysis cluster_2 Data Processing and Comparison cluster_3 Conclusion Acquire this compound from Suppliers A, B, and C Acquire this compound from Suppliers A, B, and C Perform 1H NMR, 13C NMR Perform 1H NMR, 13C NMR Acquire this compound from Suppliers A, B, and C->Perform 1H NMR, 13C NMR Perform IR Spectroscopy Perform IR Spectroscopy Acquire this compound from Suppliers A, B, and C->Perform IR Spectroscopy Perform Mass Spectrometry Perform Mass Spectrometry Acquire this compound from Suppliers A, B, and C->Perform Mass Spectrometry Process and Analyze Raw Data Process and Analyze Raw Data Perform 1H NMR, 13C NMR->Process and Analyze Raw Data Perform IR Spectroscopy->Process and Analyze Raw Data Perform Mass Spectrometry->Process and Analyze Raw Data Populate Comparative Data Table Populate Comparative Data Table Process and Analyze Raw Data->Populate Comparative Data Table Compare against Reference Data Compare against Reference Data Populate Comparative Data Table->Compare against Reference Data Assess Purity and Structural Consistency Assess Purity and Structural Consistency Compare against Reference Data->Assess Purity and Structural Consistency

Caption: Workflow for the comparative spectroscopic analysis of this compound.

Assessing the Reproducibility of 5-Nitronicotinic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established protocols for the synthesis of 5-nitronicotinic acid, a valuable building block in medicinal chemistry. By presenting available experimental data, detailed methodologies, and a logical workflow for reproducibility assessment, this document aims to facilitate informed decisions in the laboratory.

Comparison of Synthetic Protocols

The synthesis of this compound can be approached through various routes, primarily involving the nitration of a pyridine derivative followed by oxidation or hydrolysis. Reproducibility of these protocols is influenced by factors such as starting material purity, precise control of reaction conditions, and effective purification techniques. Below is a summary of key quantitative data from two distinct synthetic approaches.

ParameterProtocol 1: Nitration-Oxidation of 3-PicolineProtocol 2: Hydrolysis of 5-Nitronicotinonitrile
Starting Material 3-Picoline5-Nitronicotinonitrile
Key Reagents Nitric Acid, Sulfuric Acid, Potassium PermanganateSulfuric Acid, Water
Reaction Temperature Nitration: 0-10 °C; Oxidation: RefluxReflux
Reaction Time Nitration: 2-3 hours; Oxidation: 4-6 hours8-12 hours
Reported Yield 40-50%75-85%
Reported Purity >98% after recrystallization>99% after recrystallization

Experimental Protocols

Protocol 1: Nitration-Oxidation of 3-Picoline

This two-step protocol involves the initial nitration of 3-picoline to form 3-methyl-5-nitropyridine, followed by oxidation of the methyl group to a carboxylic acid.

Step 1: Nitration of 3-Picoline

  • In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (30 mL) to 0-5 °C in an ice-salt bath.

  • Slowly add 3-picoline (0.1 mol) to the cooled acid mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice, and neutralize with a saturated sodium carbonate solution until the pH is approximately 7-8.

  • Extract the product, 3-methyl-5-nitropyridine, with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2: Oxidation of 3-Methyl-5-nitropyridine

  • Dissolve the crude 3-methyl-5-nitropyridine from Step 1 in a mixture of water and pyridine.

  • Heat the solution to reflux and add a solution of potassium permanganate (0.3 mol) in water portion-wise over 4 hours.

  • Continue refluxing for an additional 2 hours after the addition is complete.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4 to precipitate the this compound.

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Protocol 2: Hydrolysis of 5-Nitronicotinonitrile

This method provides a more direct route to this compound through the hydrolysis of the corresponding nitrile.

  • In a round-bottom flask, add 5-nitronicotinonitrile (0.1 mol) to a mixture of concentrated sulfuric acid (50 mL) and water (50 mL).

  • Heat the mixture under reflux for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a concentrated sodium hydroxide solution to a pH of 3-4 to precipitate the this compound.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent system to achieve high purity.

Reproducibility Assessment Workflow

To systematically assess the reproducibility of these synthesis protocols, a logical workflow should be followed. This involves careful planning, execution, and analysis of the experimental results.

Reproducibility Assessment Workflow Workflow for Assessing Synthesis Reproducibility cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Analysis Phase cluster_3 Conclusion Protocol Selection Protocol Selection Define Success Metrics Define Success Metrics Protocol Selection->Define Success Metrics Source Starting Materials Source Starting Materials Define Success Metrics->Source Starting Materials Perform Synthesis (Multiple Runs) Perform Synthesis (Multiple Runs) Source Starting Materials->Perform Synthesis (Multiple Runs) In-process Monitoring In-process Monitoring Perform Synthesis (Multiple Runs)->In-process Monitoring Product Isolation & Purification Product Isolation & Purification In-process Monitoring->Product Isolation & Purification Characterization (Yield, Purity, etc.) Characterization (Yield, Purity, etc.) Product Isolation & Purification->Characterization (Yield, Purity, etc.) Statistical Analysis Statistical Analysis Characterization (Yield, Purity, etc.)->Statistical Analysis Compare to Literature Data Compare to Literature Data Statistical Analysis->Compare to Literature Data Assess Reproducibility Assess Reproducibility Compare to Literature Data->Assess Reproducibility

A Comparative Guide to the Reactivity of 5-Nitronicotinic Acid and Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 5-nitronicotinic acid with its carboaromatic analogs: 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. Understanding the nuanced differences in the physicochemical properties and reaction kinetics of these compounds is paramount for their effective application in organic synthesis, medicinal chemistry, and materials science. This document summarizes key experimental data, outlines detailed experimental protocols for comparative analysis, and provides visualizations to elucidate the underlying principles governing their reactivity.

Physicochemical Properties: A Quantitative Comparison

The position of the nitro group and the presence of the nitrogen atom in the aromatic ring significantly influence the physicochemical properties of these acids. These properties, in turn, dictate their reactivity in various chemical transformations.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa
This compound C₆H₄N₂O₄168.11171-173~2.75 (Predicted)[1]
2-Nitrobenzoic Acid C₇H₅NO₄167.12146-1482.17
3-Nitrobenzoic Acid C₇H₅NO₄167.12139-1413.47[2]
4-Nitrobenzoic Acid C₇H₅NO₄167.12237-2403.41[3]

Relative Reactivity Analysis

The reactivity of these aromatic nitro acids is primarily governed by the electronic effects of the nitro group and, in the case of this compound, the pyridine nitrogen atom. These effects modulate the electron density of the aromatic ring and the acidity of the carboxylic acid, thereby influencing their behavior in various reactions.

Acidity

The acidity of these compounds, indicated by their pKa values, is a direct measure of the stability of their conjugate bases (carboxylates). A lower pKa value signifies a stronger acid.

  • 2-Nitrobenzoic acid is the strongest acid among the nitrobenzoic isomers due to the "ortho effect," where steric hindrance between the nitro and carboxyl groups forces the carboxyl group out of the plane of the aromatic ring, leading to reduced resonance stabilization of the undissociated acid and increased stability of the carboxylate anion.

  • This compound is predicted to be a relatively strong acid. The electron-withdrawing nature of both the nitro group and the pyridine nitrogen atom enhances the acidity of the carboxylic acid by stabilizing the negative charge on the carboxylate.

  • 3-Nitrobenzoic acid and 4-nitrobenzoic acid are significantly more acidic than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing nature of the nitro group, which stabilizes the benzoate anion.[2][3]

Electrophilic Aromatic Substitution

The aromatic rings of all four compounds are deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing effects of the nitro and carboxyl groups. In the case of this compound, the pyridine nitrogen further deactivates the ring.[4] Attempted electrophilic substitution reactions on these substrates typically require harsh conditions and often result in low yields.

Nucleophilic Aromatic Substitution

The presence of a nitro group strongly activates an aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly when the nitro group is ortho or para to a good leaving group.

  • This compound , with a nitro group and the inherent electron deficiency of the pyridine ring, is expected to be highly reactive towards nucleophilic attack, especially if a leaving group is present at the 2- or 4-positions relative to the nitrogen.

  • The nitrobenzoic acids will also undergo SNAr reactions if a suitable leaving group is present at a position activated by the nitro group.

The general workflow for a nucleophilic aromatic substitution reaction is depicted below.

SNAr_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Aromatic Nitro Acid (with leaving group) C Solvent + Base (if required) A->C Dissolve B Nucleophile B->C Add D Heating (e.g., reflux) C->D React E Quenching D->E Cool & Quench F Extraction E->F Isolate G Purification (e.g., chromatography, recrystallization) F->G Purify H Substituted Aromatic Nitro Acid G->H Esterification_Reactivity A Factors Influencing Esterification Rate B Electronic Effects A->B C Steric Effects A->C D Increased Electrophilicity of Carbonyl Carbon B->D E Hindrance to Nucleophilic Attack C->E F Relative Reactivity D->F E->F

References

Safety Operating Guide

Proper Disposal of 5-Nitronicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide outlines the essential procedures for the proper disposal of 5-Nitronicotinic acid (CAS: 2047-49-6), ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, it is crucial to recognize the hazards associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

To mitigate these risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Safety Glasses/GogglesANSI Z87.1 approved safety glasses with side shields or goggles.
Skin and Body Protection Lab CoatA standard laboratory coat.
Respiratory Protection RespiratorUse a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or dust is generated.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an authorized hazardous waste disposal program.[1][2][3] Adherence to local, state, and federal regulations is imperative.

Step 1: Segregation and Storage of Waste

  • Do not mix this compound waste with other waste streams.

  • Store waste in a designated, well-ventilated, and secure area.

  • Keep the waste container tightly closed.[1][2]

Step 2: Container Labeling

  • The waste container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Appropriate GHS hazard pictograms

    • Accumulation start date

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide the waste manifest or Safety Data Sheet (SDS) to the disposal company.

Step 4: Spill Management In the event of a small spill:

  • Containment: Isolate the spill area to prevent the spread of the chemical.

  • Cleanup: Avoid generating dust.[1] Carefully sweep the solid material into a suitable container for disposal.

  • Decontamination: Thoroughly clean the spill area with a suitable solvent or detergent and collect the cleaning materials as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural steps for the safe disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage & Disposal cluster_spill Spill Response start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill segregate Segregate Waste ppe->segregate container Place in a Compatible, Sealed Container segregate->container label_waste Label as 'Hazardous Waste' with Chemical Name & GHS Symbols container->label_waste store Store in a Designated, Ventilated, & Secure Area label_waste->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs end End: Waste Collected for Proper Disposal (e.g., Incineration) contact_ehs->end contain_spill Contain Spill spill->contain_spill Yes cleanup_spill Clean Up Spill (Avoid Dust) contain_spill->cleanup_spill spill_waste Collect Spill Residue as Hazardous Waste cleanup_spill->spill_waste spill_waste->container

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical. Adherence to all applicable local, state, and federal regulations is essential.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.